molecular formula C40H72N7O17P3S B15550032 8-Methyloctadecanoyl-CoA

8-Methyloctadecanoyl-CoA

Katalognummer: B15550032
Molekulargewicht: 1048.0 g/mol
InChI-Schlüssel: SDXIZHBXDFWVED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H72N7O17P3S

Molekulargewicht

1048.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-6-7-8-9-10-11-14-17-28(2)18-15-12-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI-Schlüssel

SDXIZHBXDFWVED-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

8-Methyloctadecanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes and are gaining increasing attention for their potential therapeutic applications. This technical guide provides an in-depth exploration of 8-Methyloctadecanoyl-CoA, a specific mid-chain branched-chain fatty acyl-CoA. We will delve into its proposed synthesis, biochemical properties, and the experimental methodologies relevant to its study. This document is intended to serve as a valuable resource for researchers in lipidomics, metabolism, and drug discovery.

Synthesis of this compound

The precise biosynthetic pathway for this compound has not been explicitly detailed in the literature. However, based on the established principles of branched-chain fatty acid synthesis, a plausible pathway can be proposed. The synthesis originates from a branched-chain amino acid, which provides the initial branched primer. Subsequent elongation cycles, utilizing malonyl-CoA as the two-carbon donor, extend the chain to its final length.

Proposed Biosynthetic Pathway

The synthesis of 8-methyloctadecanoic acid, the fatty acid component of this compound, likely initiates with a short-chain branched acyl-CoA primer. The position of the methyl group at the 8th carbon suggests that the initial primer is not one of the common iso- or anteiso-starters derived from valine, leucine, or isoleucine. A plausible precursor for an 8-methyl branch is 2-methylbutyryl-CoA, derived from the catabolism of isoleucine. However, for the methyl group to be at the C8 position of an 18-carbon chain, the initial branched primer would need to be introduced at a later stage of fatty acid synthesis or result from a different, less common, branched-chain starter.

A more likely scenario involves the use of a mid-chain branched primer, or the action of a methyltransferase on a growing fatty acyl chain. However, evidence for such mechanisms in the formation of this specific fatty acid is limited.

The subsequent elongation of the branched-chain primer is carried out by the fatty acid synthase (FAS) system and/or elongase (ELOVL) enzymes.[1] Each cycle of elongation involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction, adding two carbons from malonyl-CoA in each cycle.

Once the 18-carbon 8-methyl-octadecanoic acid is synthesized, it is activated to its coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).[2][3] This activation is an ATP-dependent process and is essential for the fatty acid to participate in various metabolic pathways.[3]

Synthesis_Pathway Malonyl-CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) / Elongases (ELOVL) Malonyl-CoA->FAS 8-Methyloctadecanoic Acid 8-Methyloctadecanoic Acid FAS->8-Methyloctadecanoic Acid Elongation Cycles ACSL Acyl-CoA Synthetase (ACSL) 8-Methyloctadecanoic Acid->ACSL This compound This compound ACSL->this compound AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL Synthesis_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, MgCl2, ATP, Triton X-100) start->prep_mix add_coa Add Coenzyme A prep_mix->add_coa add_fa Add 8-Methyloctadecanoic Acid add_coa->add_fa add_enzyme Add Acyl-CoA Synthetase add_fa->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor Monitor Reaction (LC-MS/MS) incubate->monitor purify Purify Product (SPE/HPLC) monitor->purify Reaction Complete end End purify->end Logical_Relationships Synthesis This compound Synthesis Properties Biochemical Properties (Fluidity, Melting Point) Synthesis->Properties determines Metabolism Metabolic Fates (Beta-oxidation, Lipid Synthesis) Synthesis->Metabolism provides substrate for Properties->Metabolism influences DrugDev Drug Development (Cancer, Metabolic Disease) Metabolism->DrugDev provides targets for

References

The Enigmatic Role of 8-Methyloctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the biological functions of 8-Methyloctadecanoyl-CoA, a saturated monomethyl-branched acyl-CoA. While direct research on this specific molecule is limited, this document synthesizes current knowledge on branched-chain fatty acids (BCFAs) and their CoA esters to infer the probable metabolic pathways, physiological roles, and potential therapeutic implications of this compound. This guide is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cellular signaling, and metabolic disorders.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] They are the activated forms of fatty acids, primed for enzymatic reactions such as beta-oxidation for energy production, esterification into complex lipids, and protein acylation.[1] While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives play crucial, albeit less understood, roles in cellular physiology. BCFAs are characterized by one or more methyl groups along their carbon backbone.[2]

This compound belongs to the category of monomethyl-branched fatty acyl-CoAs. The position of the methyl group influences the molecule's physical properties and metabolic fate. BCFAs are known to be important components of cell membranes, where they modulate fluidity and permeability.[3][4][5] They are also involved in various biological processes, including signal transduction and the regulation of gene expression.[2][6]

Inferred Synthesis and Metabolism of this compound

The synthesis and metabolism of this compound are not explicitly detailed in the current scientific literature. However, based on the established pathways for other BCFAs, a hypothetical route can be proposed.

Biosynthesis

The biosynthesis of BCFAs can occur de novo from branched-chain amino acid (BCAA) precursors.[] For instance, leucine, isoleucine, and valine can be catabolized to produce branched-chain acyl-CoA primers for fatty acid synthesis. The initial transamination of BCAAs yields branched-chain alpha-keto acids (BCKAs), which are then oxidatively decarboxylated by the branched-chain ketoacid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoAs.[][8][9] These can then be elongated by the fatty acid synthase (FAS) system.

It is plausible that a specific branched-chain primer is utilized and elongated to form 8-methyloctadecanoic acid, which is subsequently activated to this compound by an acyl-CoA synthetase.

Metabolic Fate

Once formed, this compound likely enters one of several metabolic pathways:

  • Beta-Oxidation: The methyl group at the 8-position (an even-numbered carbon from the carboxyl end) would not directly impede the initial cycles of beta-oxidation. However, as the chain is shortened, the methyl group's position will shift, potentially requiring specialized enzymatic machinery for its complete degradation. For comparison, the metabolism of phytanic acid, a multi-branched fatty acid, involves an initial alpha-oxidation step to bypass a methyl group at the beta-position, followed by beta-oxidation.[10] Pristanic acid, with a methyl group at the alpha-position, can be metabolized via beta-oxidation.[10]

  • Incorporation into Complex Lipids: Like other acyl-CoAs, this compound can be esterified into various lipid species, including phospholipids (B1166683), triglycerides, and cholesterol esters. Its incorporation would influence the physical properties of these molecules and the membranes they reside in.

  • Protein Acylation: Acyl-CoAs are substrates for the acylation of proteins, a post-translational modification that can affect protein localization, stability, and function.

A diagram illustrating the potential metabolic crossroads of this compound is presented below.

Metabolic_Fate_of_this compound 8-Methyloctadecanoic Acid 8-Methyloctadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Methyloctadecanoic Acid->Acyl-CoA Synthetase This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipids Complex Lipids This compound->Complex Lipids Protein Acylation Protein Acylation This compound->Protein Acylation Acyl-CoA Synthetase->this compound Energy Production Energy Production Beta-Oxidation->Energy Production Membrane Structure & Signaling Membrane Structure & Signaling Complex Lipids->Membrane Structure & Signaling Modified Proteins Modified Proteins Protein Acylation->Modified Proteins

Caption: Inferred metabolic pathways of this compound.

Potential Biological Functions

Based on the known roles of other BCFAs, the biological functions of this compound can be inferred to encompass effects on membrane dynamics, cellular signaling, and energy homeostasis.

Modulation of Membrane Properties

The incorporation of BCFAs into the phospholipids of cellular membranes is a key function. The methyl branch disrupts the tight packing of acyl chains, thereby increasing membrane fluidity.[3][5] This is crucial for maintaining membrane function in varying environmental conditions and for the proper activity of membrane-bound proteins. This compound, as a precursor for these lipids, would be integral to this process.

Cellular Signaling and Gene Regulation

Recent studies have highlighted the role of BCFAs in regulating gene expression related to lipid metabolism and inflammation. For example, certain iso-BCFAs have been shown to decrease the expression of genes involved in lipogenesis and inflammation in human adipocytes.[2] Conversely, some anteiso-BCFAs appear to increase the expression of fatty acid synthase (FASN).[6] It is plausible that this compound or its derivatives could act as signaling molecules, potentially through nuclear receptors or by influencing signaling cascades, to modulate gene expression.

The workflow for investigating the effect of a BCFA on gene expression is outlined below.

Gene_Expression_Workflow Cell Culture Cell Culture Treatment with BCFA Treatment with BCFA Cell Culture->Treatment with BCFA RNA Extraction RNA Extraction Treatment with BCFA->RNA Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis

Caption: Experimental workflow for analyzing BCFA effects on gene expression.

Energy Metabolism

As an acyl-CoA, this compound is a potential substrate for beta-oxidation, contributing to the cellular energy pool. The efficiency of its oxidation compared to straight-chain fatty acids would be an important area of investigation. Studies on a related compound, 8-methyl-nonanoic acid, have shown it can decrease de novo lipogenesis and increase insulin-dependent glucose uptake in adipocytes, suggesting a role in regulating energy homeostasis.[11][12]

Quantitative Data on Related Branched-Chain Fatty Acids

Branched-Chain Fatty AcidCell Type/TissueConcentration/EffectReference
14-Methylpentadecanoic acid (iso-C16:0)Human Visceral AdipocytesDecreased expression of SREBP1, SCD1, ELOVLs, FADS, COX-2, ALOX-15, IL-6[2]
12-Methyltetradecanoic acid (anteiso-C14:0)Human Visceral AdipocytesDecreased expression of SCD1[2]
14-Methylpentadecanoic acid (iso-C16:0)HepG2 Cells~50-fold increase in cellular content after 48h incubation (10 µM)[6]
12-Methyltetradecanoic acid (anteiso-C14:0)HepG2 Cells~10-fold increase in cellular content after 48h incubation (10 µM)[6]
8-Methyl-nonanoic acid3T3-L1 AdipocytesIncreased insulin-dependent glucose uptake[11]

Experimental Protocols

Investigating the biological function of this compound would require a combination of analytical, biochemical, and cell-based assays.

Analysis of this compound Levels

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Lipid Extraction: Extract lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to facilitate their detection by MS (e.g., picolinyl esters).

  • LC Separation: Separate the derivatized fatty acids using a C18 reverse-phase column with a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with formic acid).

  • MS Detection: Detect the eluted fatty acid derivatives using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: Quantify the amount of 8-methyloctadecanoic acid by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated analog).

In Vitro Enzyme Assays

Methodology: Assessing Substrate Specificity of Acyl-CoA Synthetases

  • Enzyme Source: Use purified recombinant acyl-CoA synthetase or a cell lysate overexpressing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, Coenzyme A, MgCl₂, and 8-methyloctadecanoic acid.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection of Product Formation: Monitor the formation of this compound over time. This can be done by:

    • Radioactive Assay: Using [¹⁴C]-8-methyloctadecanoic acid and measuring the incorporation of radioactivity into the aqueous phase after partitioning.

    • LC-MS: Directly measuring the formation of the this compound product.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for 8-methyloctadecanoic acid.

Conclusion and Future Directions

While the direct biological functions of this compound remain to be fully elucidated, this technical guide provides a comprehensive overview based on the known roles of related branched-chain fatty acids. It is hypothesized that this compound plays a significant role in modulating cell membrane properties, influencing cellular signaling pathways, and contributing to energy metabolism.

Future research should focus on:

  • Definitive identification and quantification of this compound in various tissues and cell types under different physiological and pathological conditions.

  • Elucidation of the specific biosynthetic and degradative pathways for 8-methyloctadecanoic acid and its CoA ester.

  • Investigation of the precise molecular mechanisms by which this compound and its derivatives exert their effects on gene expression and cell signaling.

  • Evaluation of the therapeutic potential of modulating the levels of this compound in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

The exploration of this and other understudied branched-chain acyl-CoAs promises to open new avenues for understanding lipid metabolism and developing novel therapeutic strategies.

References

8-Methyloctadecanoyl-CoA: An In-Depth Technical Guide to its Metabolic Pathway Involvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA whose metabolic fate is not extensively documented. This technical guide synthesizes the current understanding of branched-chain fatty acid (BCFA) metabolism to propose a putative metabolic pathway for this compound. Drawing parallels with the well-characterized degradation of phytanic acid and other mid-chain branched fatty acids, this document outlines a potential sequence of enzymatic reactions, including modified β-oxidation and possible α-oxidation steps. Furthermore, this guide provides a comprehensive overview of experimental protocols essential for the elucidation of this pathway, including methods for substrate synthesis, metabolite analysis using mass spectrometry, and enzyme activity assays. The included diagrams and data tables serve as a foundational resource for researchers investigating the metabolism of this compound and its potential implications in health and disease.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more methyl groups on their carbon chain. Their metabolism often deviates from the classical β-oxidation pathway of straight-chain fatty acids due to the steric hindrance posed by the methyl branches. The position of the methyl group dictates the specific enzymatic machinery required for degradation.

For instance, the degradation of phytanic acid, which has a methyl group at the β-carbon (C3), is initiated by an α-oxidation step in peroxisomes to remove a single carbon and bypass the problematic branch. The resulting molecule, pristanic acid, can then undergo peroxisomal β-oxidation. Fatty acids with methyl branches on even-numbered carbons, such as the C8 position in this compound, present a different challenge to the standard β-oxidation machinery.

Proposed Metabolic Pathway of this compound

Currently, there is no definitively established metabolic pathway for this compound. However, based on the known mechanisms of BCFA degradation, a putative pathway can be proposed. The methyl group at the C8 position does not directly block the initial cycles of β-oxidation. Therefore, it is plausible that this compound can undergo a limited number of β-oxidation cycles until the methyl branch is near the carboxyl end.

The proposed degradation pathway likely involves the following key stages:

  • Activation: 8-methyloctadecanoic acid is first activated to this compound by an acyl-CoA synthetase.

  • Initial β-oxidation Cycles: The molecule likely undergoes three cycles of conventional β-oxidation in the mitochondria, shortening the chain by six carbons and bringing the methyl group to the C2 (α) position of the resulting 12-carbon acyl-CoA intermediate.

  • Handling of the α-Methyl Branch: At this stage, the presence of the methyl group on the α-carbon would block the standard acyl-CoA dehydrogenase. It is hypothesized that an α-oxidation-like step or a specific set of enzymes is required to process this intermediate. One possibility is a single round of α-oxidation to remove the carboxyl carbon as CO2, generating a new acyl-CoA that can re-enter β-oxidation.

  • Completion of Degradation: Following the bypass of the methyl branch, the remaining fatty acyl-CoA would likely proceed through conventional β-oxidation to yield acetyl-CoA and propionyl-CoA (if an odd-numbered chain results from the α-oxidation step).

Below is a DOT language script for a diagram illustrating this proposed pathway.

Proposed metabolic pathway for this compound.

Quantitative Data Summary

Specific quantitative data for the metabolism of this compound is not currently available in the literature. The following tables provide a template for the types of data that would be crucial to collect and may be populated with hypothetical values or data from analogous branched-chain fatty acids for comparative purposes.

Table 1: Hypothetical Enzyme Kinetic Parameters for Key Enzymes in this compound Degradation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Long-Chain Acyl-CoA Synthetase8-Methyloctadecanoic Acid5 - 2050 - 200
Branched-Chain Acyl-CoA Dehydrogenase2-Methyl-dodecanoyl-CoA10 - 5020 - 100
α-Oxidation Enzyme Complex2-Methyl-dodecanoyl-CoA15 - 6010 - 50

Table 2: Example Metabolite Concentrations in a Cellular Model

MetaboliteControl (pmol/mg protein)After 8-Methyloctadecanoic Acid Treatment (pmol/mg protein)
This compoundNot Detected150 ± 25
2-Methyl-dodecanoyl-CoANot Detected30 ± 8
Acetyl-CoA500 ± 75750 ± 100
Propionyl-CoA50 ± 1080 ± 15

Experimental Protocols

The elucidation of the metabolic pathway of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Synthesis of this compound

A chemo-enzymatic approach can be employed for the synthesis of this compound to be used as a substrate and analytical standard.

Materials:

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl2, 0.1% Triton X-100, 1 mM 8-methyloctadecanoic acid (dissolved in a minimal amount of ethanol), and 2 mM Coenzyme A.

  • Enzymatic Reaction: Initiate the reaction by adding a purified acyl-CoA synthetase. Incubate the mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted water-soluble components.

    • Elute the this compound with an increasing gradient of methanol or acetonitrile in water.

  • Quantification and Verification:

    • Determine the concentration of the purified product using UV-Vis spectrophotometry by measuring the absorbance of the thioester bond at around 260 nm.

    • Confirm the identity and purity of the synthesized this compound using LC-MS/MS analysis.

Metabolite Profiling using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying acyl-CoA species.

Sample Preparation (from cell culture):

  • Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them using a suitable extraction solvent (e.g., 80:20 methanol:water) containing an internal standard (e.g., a 13C-labeled acyl-CoA).

  • Protein Precipitation: Vortex the cell lysate and centrifuge at high speed to pellet cellular debris and proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its potential metabolites.

Workflow Diagram:

LCMS_Workflow Cell_Culture Cell Culture with 8-Methyloctadecanoic Acid Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Lysis_Extraction Lysis and Extraction (with Internal Standard) Cell_Harvesting->Lysis_Extraction Centrifugation Centrifugation Lysis_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS-based metabolite profiling.
In Vitro Enzyme Assays

To identify the enzymes involved in the degradation of this compound, in vitro assays can be performed using purified candidate enzymes or cell lysates.

Acyl-CoA Dehydrogenase Activity Assay:

This assay measures the reduction of a fluorescent probe coupled to the electron transfer flavoprotein (ETF), the natural electron acceptor for acyl-CoA dehydrogenases.

Materials:

  • Purified candidate acyl-CoA dehydrogenase

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (substrate)

  • Fluorescent probe (e.g., resazurin)

  • Diaphorase

  • NADH

  • Tris-HCl buffer (pH 8.0)

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, ETF, resazurin, and diaphorase.

  • Substrate Addition: Add this compound to initiate the reaction.

  • Enzyme Addition: Start the reaction by adding the purified acyl-CoA dehydrogenase or cell lysate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

Conclusion and Future Directions

The metabolic pathway of this compound remains to be fully elucidated. The proposed pathway in this guide, involving initial β-oxidation cycles followed by a mechanism to bypass the methyl branch, provides a strong hypothetical framework for future research. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate this pathway, identify the specific enzymes involved, and quantify the metabolic flux.

Future research should focus on:

  • Confirmation of the proposed pathway using stable isotope tracing studies with 13C-labeled 8-methyloctadecanoic acid.

  • Identification and characterization of the specific enzymes responsible for each step of the degradation pathway through in vitro reconstitution and kinetic analysis.

  • Investigation of the subcellular localization of the metabolic pathway (mitochondria vs. peroxisomes).

  • Elucidation of the physiological and pathological relevance of this compound metabolism in various cell types and disease models.

By addressing these questions, the scientific community can gain a deeper understanding of the complex world of branched-chain fatty acid metabolism and its impact on human health.

The Metabolic Pathway of 8-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyloctadecanoyl-CoA, a C19 methyl-branched chain fatty acyl-CoA, is a product of branched-chain fatty acid metabolism. Its catabolism is crucial for maintaining lipid homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the enzymatic processes involved in the metabolism of this compound, focusing on the core enzymes, their kinetics with analogous substrates, and detailed experimental protocols for their analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their metabolism differs from that of straight-chain fatty acids and primarily occurs in peroxisomes[1][2]. This compound is a monomethyl-branched fatty acyl-CoA that undergoes degradation through the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl-chain, ultimately producing propionyl-CoA and acetyl-CoA[1]. Understanding the enzymes that metabolize this compound is critical for elucidating their roles in health and disease.

The Peroxisomal β-Oxidation Pathway of this compound

The catabolism of this compound proceeds through the peroxisomal β-oxidation pathway, which is analogous to the mitochondrial β-oxidation of straight-chain fatty acids but is carried out by a distinct set of enzymes[2][3][4]. The pathway involves four key enzymatic steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 8-MO-CoA This compound Enoyl-CoA 2-enoyl-CoA derivative 8-MO-CoA->Enoyl-CoA Branched-Chain Acyl-CoA Oxidase (ACOX2) Hydroxyacyl-CoA 3-hydroxyacyl-CoA derivative Enoyl-CoA->Hydroxyacyl-CoA D-Bifunctional Protein (HSD17B4) - Hydratase Ketoacyl-CoA 3-oxoacyl-CoA derivative Hydroxyacyl-CoA->Ketoacyl-CoA D-Bifunctional Protein (HSD17B4) - Dehydrogenase Shortened_Acyl_CoA 7-Methylheptadecanoyl-CoA Ketoacyl-CoA->Shortened_Acyl_CoA SCPx Thiolase (SCP2) Propionyl_CoA Propionyl-CoA Ketoacyl-CoA->Propionyl_CoA SCPx Thiolase (SCP2) Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Further β-oxidation Propionyl_CoA->Mitochondrion TCA Cycle Intermediate (Succinyl-CoA)

Figure 1: Peroxisomal β-oxidation of this compound.

Core Enzymes and a Summary of Their Kinetic Properties

EnzymeEC NumberSubstrate(s)Km (µM)Vmax (nmol/min/mg)Reference(s)
Branched-Chain Acyl-CoA Oxidase (ACOX2) 1.3.3.6Pristanoyl-CoA--[5]
2-Methylpalmitoyl-CoA--[6]
D-Bifunctional Protein (HSD17B4) 4.2.1.17 / 1.1.1.2112-enoyl-CoA esters of branched-chain fatty acids--[7][8][9]
3-hydroxyacyl-CoA esters of branched-chain fatty acids--[7][8][9]
Sterol Carrier Protein X (SCPx) Thiolase 2.3.1.163-oxo-pristanoyl-CoA--[5]
3-oxo-2-methylpalmitoyl-CoA11 (Thiolase I, inactive)-[10]
3-oxoacyl-CoAs (C6-C16)3-7 (Thiolase II)-[10]

Note: The table summarizes available information. Dashes (-) indicate that specific quantitative data for the listed substrates were not found in the cited literature. The provided data for SCPx Thiolase distinguishes between two isozymes, with Thiolase II (analogous to SCPx) showing activity towards a range of chain lengths.

Experimental Protocols

Detailed methodologies are essential for studying the enzymes involved in this compound metabolism. The following protocols are based on established methods for analogous substrates and can be adapted for this compound.

Synthesis of this compound

The substrate, this compound, can be synthesized from 8-methyloctadecanoic acid using acyl-CoA synthetase or through chemical synthesis methods[11][12][13][14].

Chemo-enzymatic Synthesis Workflow:

Synthesis_Workflow Fatty_Acid 8-Methyloctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Product This compound Acyl_CoA_Synthetase->Product AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase PPARa_Regulation BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Enzymes ACOX2, HSD17B4, SCP2 Gene_Expression->Enzymes leads to increased

References

The Elusive 8-Methyloctadecanoyl-CoA: An In-depth Technical Guide on the Landscape of Branched-Chain Acyl-CoAs in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the natural occurrence of 8-Methyloctadecanoyl-CoA. Following a comprehensive review of the scientific literature, it is concluded that there is currently no direct evidence to support the natural occurrence of this compound in any organism. The precursor fatty acid, 8-methyloctadecanoic acid, is also not documented as a known natural product.

This guide, therefore, pivots to a broader, yet crucial, related topic: the natural occurrence, biosynthesis, and analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). Understanding this class of molecules provides the necessary context for considering the theoretical possibility of this compound's existence and the methodologies that would be required for its discovery.

Branched-Chain Fatty Acids and their CoA Esters: A Diverse Class of Lipids

Branched-chain fatty acids (BCFAs) are saturated fatty acids that feature one or more methyl groups on their carbon chain. They are significant components of the lipids in a wide range of organisms.

Occurrence:

  • Bacteria: BCFAs are particularly abundant in the cell membranes of many bacterial species, where they play a critical role in maintaining membrane fluidity.[1][2][3] The most common forms are iso and anteiso isomers, where the methyl branch is located on the penultimate (n-1) or antepenultimate (n-2) carbon, respectively.[1]

  • Ruminant Animals: Dairy products and meat from ruminant animals contain BCFAs, which are products of the microbial fermentation in the rumen.[4]

  • Humans: BCFAs are found in vernix caseosa, the waxy coating on newborn infants, as well as in breast milk and adipose tissue.[4]

  • Plants: Certain plants synthesize BCFAs as precursors for specialized metabolites.[5]

  • Fungi and other organisms: Various fungi and other microorganisms also produce BCFAs.[4]

The activated forms of these fatty acids, their Coenzyme A (CoA) thioesters, are the direct substrates for various metabolic pathways.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs is distinct from that of straight-chain fatty acids, primarily in the priming step of fatty acid synthesis.

  • Primer Molecules: Instead of acetyl-CoA, the synthesis of BCFAs utilizes short-chain branched acyl-CoAs as primers. These primers are derived from the catabolism of branched-chain amino acids:

    • Isobutyryl-CoA (from Valine) leads to the formation of iso-even-numbered fatty acids.

    • Isovaleryl-CoA (from Leucine) results in iso-odd-numbered fatty acids.

    • 2-Methylbutyryl-CoA (from Isoleucine) is the precursor for anteiso-odd-numbered fatty acids.[6]

  • Elongation: Following the initial priming step, the branched-chain acyl-CoA is elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.[5]

The formation of a methyl branch at the C8 position, as in the theoretical 8-methyloctadecanoic acid, is not accounted for by these common pathways. While other mechanisms of methyl branching exist, such as the S-adenosylmethionine (SAM)-dependent methylation of unsaturated fatty acids to produce furan (B31954) fatty acids in some bacteria, these are specialized pathways and have not been shown to produce structures like 8-methyloctadecanoic acid.[7]

The activation of a free fatty acid to its corresponding acyl-CoA is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases.[8][9] These enzymes exhibit broad substrate specificity, and it is plausible that if 8-methyloctadecanoic acid were present in a cell, it could be activated to its CoA ester by an ACS.[8][10] However, without the natural occurrence of the precursor acid, the formation of the CoA ester is hypothetical.

Experimental Protocols for the Detection and Quantification of Acyl-CoAs

The analysis of acyl-CoAs, including potential novel structures like this compound, is technically challenging due to their low abundance and chemical lability. The current gold-standard for their analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Generalized Experimental Workflow for Acyl-CoA Profiling:

  • Sample Collection and Quenching: Rapidly quench metabolic activity, typically by flash-freezing in liquid nitrogen.

  • Extraction: Extract the acyl-CoAs from the biological matrix using a solvent system that is effective for these amphipathic molecules, often an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with a small amount of acid).

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography. The long alkyl chain of this compound would make it amenable to this technique.

    • Mass Spectrometry: Detect the molecules using a tandem mass spectrometer, typically in positive ion mode. Acyl-CoAs produce characteristic fragment ions upon collision-induced dissociation (CID), which allows for their identification and quantification. For a novel molecule, high-resolution mass spectrometry would be essential to determine its elemental composition.

  • Data Analysis: Quantify the acyl-CoAs by comparing their peak areas to those of a series of known standards. For a novel compound, quantification would be relative until a synthetic standard is available.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection & Quenching Extraction Acyl-CoA Extraction Sample_Collection->Extraction Metabolites Extracted Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation LC Separation Purification->LC_Separation Purified Extract MS_Detection Tandem MS Detection LC_Separation->MS_Detection Separated Analytes Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis MS/MS Data

Workflow for the analysis of acyl-CoAs.

Signaling Pathways and Logical Relationships

As this compound has not been identified in nature, there are no known signaling pathways in which it participates. However, we can depict the general logic of branched-chain fatty acid biosynthesis leading to the formation of BCFA-CoAs, which are then incorporated into various cellular components.

BCFA_Biosynthesis_Logic cluster_precursors Amino Acid Catabolism cluster_primers BCFA Primers cluster_synthesis Fatty Acid Synthesis cluster_products Products Val Valine Isobutyryl_CoA Isobutyryl-CoA Val->Isobutyryl_CoA Leu Leucine Isovaleryl_CoA Isovaleryl-CoA Leu->Isovaleryl_CoA Ile Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Ile->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS BCFA_CoA Branched-Chain Acyl-CoAs FAS->BCFA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Cell_Membrane Cell Membrane Lipids BCFA_CoA->Cell_Membrane

References

The Enigmatic Role of 8-Methyloctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and critical roles in cellular physiology, moving beyond their structural function in cell membranes to active participation in metabolic regulation and signaling. Among these, the iso-fatty acids, characterized by a methyl branch at the antepenultimate carbon, represent a significant class. This technical guide focuses on a specific, yet understudied, member of this family: 8-Methyloctadecanoyl-CoA. While direct research on this molecule is limited, this document synthesizes current knowledge on BCFA metabolism to provide a comprehensive theoretical framework and practical guidance for its investigation. We will explore its probable biosynthesis, metabolic fate, and the experimental approaches required to elucidate its precise functions. This guide is intended to serve as a foundational resource for researchers aiming to unravel the roles of this compound in health and disease.

Biosynthesis of this compound

The biosynthesis of iso-fatty acids is primarily understood in the context of bacterial metabolism, where they are key components of the cell membrane, contributing to its fluidity.[1][2] The synthesis of odd-chain iso-fatty acids, such as the 19-carbon backbone of this compound, typically originates from the branched-chain amino acid, leucine (B10760876).

The proposed biosynthetic pathway begins with the conversion of leucine to isovaleryl-CoA. This serves as the primer for the fatty acid synthase (FAS) system. Through successive cycles of elongation, where malonyl-CoA donates two-carbon units, the fatty acid chain is extended. For the synthesis of an 18-carbon chain with a methyl branch at the 8-position (an iso-C19 structure), isovaleryl-CoA would undergo seven rounds of elongation. The resulting 8-methyloctadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase. While this pathway is well-established in bacteria, the extent to which it occurs in mammals is less clear, though BCFAs are obtained through diet and produced by gut microbiota.

Biosynthesis_of_8_Methyloctadecanoyl_CoA Leucine Leucine alpha_Keto_Isocaproate alpha_Keto_Isocaproate Leucine->alpha_Keto_Isocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Keto_Isocaproate->Isovaleryl_CoA BCKDH FAS FAS Isovaleryl_CoA->FAS 8-Methyloctadecanoic_Acid 8-Methyloctadecanoic_Acid FAS->8-Methyloctadecanoic_Acid 7 cycles Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS 8-Methyloctadecanoyl_CoA 8-Methyloctadecanoyl_CoA 8-Methyloctadecanoic_Acid->8-Methyloctadecanoyl_CoA ACSL ACSL ACSL

Figure 1: Proposed biosynthesis of this compound.

Metabolic Fate of this compound

Due to the methyl branch, the metabolism of this compound cannot proceed through the conventional mitochondrial β-oxidation pathway initially. The presence of a methyl group at a β-position (relative to a potential double bond) would hinder the action of acyl-CoA dehydrogenases. Therefore, alternative degradation pathways, primarily peroxisomal α- and β-oxidation, are the most probable routes for its catabolism.[3][4][5]

Peroxisomal α-Oxidation

For BCFAs with a methyl group at an odd-numbered carbon, such as the 8-methyl position, α-oxidation is a likely initial step. This pathway removes a single carbon from the carboxyl end, shifting the position of the methyl branch relative to the carboxyl group. In the case of this compound, α-oxidation would yield 7-methylheptadecanoyl-CoA. This process can repeat, progressively shortening the chain and altering the branch position, until a substrate suitable for β-oxidation is formed.

Peroxisomal β-Oxidation

Peroxisomes are equipped to handle fatty acids that are poor substrates for mitochondria, including very-long-chain fatty acids and BCFAs.[6][7] Once α-oxidation has generated a suitable intermediate, or if the initial molecule can be accommodated, peroxisomal β-oxidation proceeds. This process is similar to mitochondrial β-oxidation but involves a different set of enzymes and does not directly couple to ATP synthesis. Each cycle of peroxisomal β-oxidation shortens the acyl-CoA chain by two carbons, producing acetyl-CoA (or propionyl-CoA if an odd-numbered chain results). The chain-shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Metabolism_of_8_Methyloctadecanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 8-Methyloctadecanoyl_CoA 8-Methyloctadecanoyl_CoA alpha_Oxidation alpha_Oxidation 8-Methyloctadecanoyl_CoA->alpha_Oxidation 7-Methylheptadecanoyl_CoA 7-Methylheptadecanoyl_CoA alpha_Oxidation->7-Methylheptadecanoyl_CoA - CO2 beta_Oxidation_Peroxisomal beta_Oxidation_Peroxisomal 7-Methylheptadecanoyl_CoA->beta_Oxidation_Peroxisomal Chain-shortened_Acyl_CoAs Chain-shortened_Acyl_CoAs beta_Oxidation_Peroxisomal->Chain-shortened_Acyl_CoAs Acetyl_CoA_Peroxisomal Acetyl_CoA_Peroxisomal beta_Oxidation_Peroxisomal->Acetyl_CoA_Peroxisomal beta_Oxidation_Mitochondrial beta_Oxidation_Mitochondrial Chain-shortened_Acyl_CoAs->beta_Oxidation_Mitochondrial Carnitine Shuttle Acetyl_CoA_Mitochondrial Acetyl_CoA_Mitochondrial beta_Oxidation_Mitochondrial->Acetyl_CoA_Mitochondrial TCA_Cycle TCA_Cycle Acetyl_CoA_Mitochondrial->TCA_Cycle

Figure 2: Probable metabolic pathways for this compound.

Potential Cellular Roles and Signaling

While direct signaling roles for this compound have not been established, the functions of other BCFAs provide a basis for speculation. BCFAs are integral to maintaining the fluidity and stability of cell membranes, particularly in bacteria. In mammals, dietary BCFAs have been shown to influence lipid metabolism and inflammation. They can affect the expression of genes involved in fatty acid synthesis and have been linked to the regulation of C-reactive protein. It is plausible that this compound, or its free fatty acid form, could act as a ligand for nuclear receptors or modulate the activity of enzymes involved in lipid metabolism and signaling.

Quantitative Data

Specific quantitative data for this compound, such as tissue concentrations or enzyme kinetics, are not currently available in the scientific literature. The following tables provide a template for the types of data that should be acquired to characterize this molecule and include representative data for related classes of fatty acids where available.

Table 1: Representative Tissue Concentrations of Branched-Chain Fatty Acids

Fatty Acid ClassTissueConcentration Range (nmol/g)Reference Method
Iso-Fatty Acids (C15-C17)Adipose Tissue10 - 100GC-MS
Anteiso-Fatty Acids (C15-C17)Adipose Tissue5 - 50GC-MS
Phytanic AcidPlasma0.5 - 10 µMGC-MS
8-Methyloctadecanoic Acid Target Tissues To be determined GC-MS / LC-MS/MS

Table 2: Kinetic Parameters of Enzymes Involved in BCFA Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism
Acyl-CoA SynthetaseBranched-chain C16:0~5-20~50-200Rat Liver
Peroxisomal Acyl-CoA OxidasePristanoyl-CoA~10-50~100-500Human Fibroblasts
Acyl-CoA Synthetase 8-Methyloctadecanoic Acid To be determined To be determined To be determined
Peroxisomal α-Oxidase This compound To be determined To be determined To be determined

Experimental Protocols

The study of this compound requires robust analytical methods for its detection and quantification, as well as biochemical assays to determine its metabolic fate. The following protocols are adapted from established methods for the analysis of acyl-CoAs and can be applied to the investigation of this compound.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

Objective: To isolate the acyl-CoA fraction from biological samples for subsequent analysis by LC-MS/MS.

Materials:

Procedure:

  • Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.

  • Add a known amount of internal standard mixture to the homogenate.

  • Precipitate proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and apply it to a pre-conditioned SPE cartridge.

  • Wash the cartridge with an aqueous solution to remove polar impurities.

  • Elute the acyl-CoAs with a methanol-based solvent.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol with 5 mM ammonium acetate).

Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To specifically detect and quantify this compound in extracted samples.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Reversed-phase C18 column.

LC Conditions (Example):

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow rate: 0.3 mL/min

  • Column temperature: 40°C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization mode: Positive electrospray ionization (ESI+).

  • Precursor ion (Q1): The calculated m/z of [this compound + H]⁺.

  • Product ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

  • Collision energy: To be optimized for the specific precursor-product transition.

Quantification:

  • Generate a standard curve using a synthesized or commercially available this compound standard.

  • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC_MS_Workflow Sample_Extraction Acyl-CoA Extraction LC_Separation HPLC Separation (C18 Column) Sample_Extraction->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Ionization->MS_Q1 Collision_Cell Collision Cell (Fragmentation) MS_Q1->Collision_Cell MS_Q3 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS_Q3 Detector Detector MS_Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Figure 3: Workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

This compound represents a fascinating but largely unexplored area of fatty acid metabolism. Based on our understanding of branched-chain fatty acids, it is likely synthesized from leucine and metabolized via peroxisomal α- and β-oxidation. Its potential roles in membrane biology and cellular signaling warrant further investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to begin to characterize this molecule. Future studies should focus on:

  • Developing analytical standards: The synthesis of stable isotope-labeled and unlabeled this compound is crucial for accurate quantification and metabolic tracing studies.

  • Lipidomics screening: Comprehensive lipidomics analyses of various tissues and cell types under different physiological conditions may reveal the presence and regulation of this compound.

  • Enzyme characterization: In vitro assays with purified enzymes will be necessary to determine the specific kinetic parameters of the synthetases, oxidases, and other enzymes that act on this compound.

  • Functional studies: Cellular and animal models with altered levels of this compound will be essential to elucidate its physiological functions.

By systematically applying these approaches, the scientific community can begin to unravel the mysteries of this compound and its role in the complex web of fatty acid metabolism.

References

An In-depth Technical Guide to 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical structure, formula, and potential biochemical significance of 8-Methyloctadecanoyl-CoA. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.

Chemical Structure and Formula

This compound is a branched-chain fatty acyl-CoA molecule. Its structure consists of an 18-carbon acyl chain (octadecanoyl) with a methyl group at the 8th carbon position. This acyl group is attached to Coenzyme A (CoA) via a thioester bond. The constituent parts are the 8-methyloctadecanoic acid moiety, a phosphopantetheine moiety, and an adenosine (B11128) 3',5'-bisphosphate moiety.

Based on its nomenclature, the chemical formula for this compound is determined to be C40H72N7O17P3S. This is isomeric with other methyloctadecanoyl-CoA compounds such as 16-Methyloctadecanoyl-CoA.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its isomer, 16-Methyloctadecanoyl-CoA, for comparison.

PropertyThis compound (Deduced)16-Methyloctadecanoyl-CoA[1]
Chemical Formula C40H72N7O17P3SC40H72N7O17P3S
Molecular Weight 1048.02 g/mol 1048.02 g/mol
CAS Number Not available898249-75-7

Conceptual Experimental Protocols

3.1. Synthesis and Purification The synthesis of this compound would typically involve the chemical activation of 8-methyloctadecanoic acid to a more reactive derivative, such as an acyl chloride or an N-hydroxysuccinimide ester, followed by reaction with Coenzyme A. Purification of the resulting this compound could be achieved using chromatographic techniques like reverse-phase high-performance liquid chromatography (HPLC).

3.2. Structural Characterization The identity and purity of synthesized this compound would be confirmed using analytical techniques such as:

  • Mass Spectrometry (MS): To verify the molecular weight and obtain fragmentation patterns consistent with the expected structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the arrangement of atoms, including the position of the methyl branch on the acyl chain.

3.3. Enzymatic Assays To investigate the biochemical role of this compound, it could be used as a substrate in enzymatic assays with enzymes known to be involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, and carnitine palmitoyltransferases. The kinetics of these enzymes with the branched-chain substrate could be compared to their activity with straight-chain substrates like stearoyl-CoA.[2]

Visualization of Structure and Potential Metabolism

4.1. Logical Structure of this compound

cluster_CoA Coenzyme A cluster_Acyl 8-Methyloctadecanoyl Group Adenosine Adenosine 3',5'-bisphosphate Pantetheine Phosphopantetheine Adenosine->Pantetheine Phosphoester bond Thiol Thiol Group (-SH) Pantetheine->Thiol Amide bond Acyl_Chain 8-Methyloctadecanoyl Chain (C19H37O) Carboxyl Carboxyl Group (-COOH) Acyl_Chain->Carboxyl Carboxyl->Thiol Thioester Bond Formation Start This compound Beta_Ox_1 Beta-Oxidation Cycles Start->Beta_Ox_1 Intermediate Branched-Chain Acyl-CoA Intermediate Beta_Ox_1->Intermediate Alpha_Ox Alpha-Oxidation Intermediate->Alpha_Ox Propionyl_CoA Propionyl-CoA Alpha_Ox->Propionyl_CoA Beta_Ox_2 Further Beta-Oxidation Alpha_Ox->Beta_Ox_2 Acetyl_CoA Acetyl-CoA Beta_Ox_2->Acetyl_CoA

References

The Enigmatic World of Branched-Chain Fatty Acyl-CoAs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups on their carbon chain.[1] While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, influencing cell membrane fluidity, acting as signaling molecules, and participating in metabolic pathways.[1][2] 8-Methyloctadecanoyl-CoA, a coenzyme A ester of a specific C19 branched-chain fatty acid, represents a molecule within this class. Although specific literature detailing the discovery and history of this compound is scarce, this guide provides an in-depth look at the broader context of branched-chain fatty acyl-CoAs, drawing upon established knowledge of their discovery, biosynthesis, and metabolic significance. This document will serve as a technical resource, summarizing key data and experimental approaches relevant to the study of this class of molecules.

Discovery and History of Branched-Chain Fatty Acids

The formal discovery and characterization of branched-chain fatty acids can be traced back to the mid-20th century with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). Early research primarily identified BCFAs as major components of bacterial lipids, where they contribute significantly to the fluidity of cell membranes.[3] Subsequent studies revealed their presence in various other organisms, including mammals, typically as minor constituents of adipose tissues.[4]

The identification of BCFAs in human infants' vernix caseosa and their role in the developing intestinal microbiota highlighted their physiological importance.[1] Research into ruminant-derived fats also identified a significant proportion of BCFAs, leading to investigations into their dietary impact.[5] The study of specialized metabolites in plants, such as capsaicinoids, further expanded the known biological roles of branched-chain acyl groups.[1]

Biosynthesis and Metabolism of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of branched-chain fatty acids and their subsequent activation to acyl-CoA esters is a complex process that varies between organisms.

Biosynthesis of the Fatty Acid Backbone

In many bacteria and some other organisms, the biosynthesis of BCFAs utilizes branched-chain amino acids like valine, leucine (B10760876), and isoleucine as primers.[5] These amino acids are converted to their respective branched-chain α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA).[5] These primers are then elongated by the fatty acid synthase (FASN) system, which typically uses malonyl-CoA as the two-carbon donor, to produce longer-chain BCFAs.[4]

The position of the methyl branch is determined by the primer used. For instance, primers derived from valine and leucine lead to the formation of iso-series BCFAs (methyl branch on the penultimate carbon), while isoleucine-derived primers result in anteiso-series BCFAs (methyl branch on the antepenultimate carbon).[5] The synthesis of a mid-chain branched fatty acid like 8-methyloctadecanoic acid likely involves a more specialized enzymatic machinery capable of introducing a methyl group at a specific position during the elongation process, possibly utilizing methylmalonyl-CoA as an extender unit in place of malonyl-CoA.[4]

Activation to Acyl-CoA

Before entering metabolic pathways, fatty acids must be activated to their corresponding acyl-CoA esters. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or long-chain-fatty-acid—CoA ligases.[7] The reaction proceeds in two steps, requiring ATP and coenzyme A (CoA).[8]

General Reaction for Fatty Acid Activation:

  • R-COOH + ATP ⇌ R-CO-AMP + PPi

  • R-CO-AMP + CoASH ⇌ R-CO-SCoA + AMP

This activation is crucial for their participation in β-oxidation, lipid synthesis, and protein acylation.[9]

Key Metabolic Pathways Involving Branched-Chain Fatty Acyl-CoAs

Once formed, branched-chain fatty acyl-CoAs can enter several metabolic pathways. The presence of a methyl branch, however, can necessitate alternative enzymatic routes compared to straight-chain fatty acids.

β-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is β-oxidation, which occurs in the mitochondria and peroxisomes.[10] The methyl branch in BCFAs can pose a steric hindrance to the standard β-oxidation enzymes. For BCFAs with a methyl group at an odd-numbered carbon (from the carboxyl end), β-oxidation can proceed until the branch point. At this stage, a specialized set of enzymes is required to handle the branched intermediate. For those with a methyl group at an even-numbered carbon, such as the presumed this compound, the initial cycles of β-oxidation can proceed normally until the branch is near the carboxyl group. The metabolism of the resulting branched-chain intermediate often involves α-oxidation or other specific enzymatic steps.[4]

Incorporation into Complex Lipids

Branched-chain fatty acyl-CoAs serve as substrates for the synthesis of various complex lipids, including phospholipids, triglycerides, and wax esters. The incorporation of BCFAs into the lipid bilayer of cell membranes can significantly alter its physical properties, such as fluidity and thickness. This is particularly important for microorganisms to adapt to different environmental temperatures.[2]

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes general quantitative information for branched-chain fatty acids found in various biological sources. This data is intended to be representative of the class of molecules.

ParameterOrganism/SourceTypical Abundance (% of total fatty acids)Method of AnalysisReference
Branched-Chain Fatty Acids (Total)Ruminant Milk Fat~2%Gas Chromatography (GC)[5]
iso- and anteiso-BCFAsBacillus subtilis membranes>50%GC-Mass Spectrometry (GC-MS)[2]
Branched-Chain Fatty AcidsHuman Vernix CaseosaVariable, significant componentGC-MS[1]
Branched-Chain Fatty AcidsMutton FatVariable, contributes to odorGC-Olfactometry[1]

Experimental Protocols

The study of branched-chain fatty acyl-CoAs involves a variety of experimental techniques. Below are generalized methodologies for key experiments.

Protocol 1: Extraction and Analysis of Branched-Chain Fatty Acids
  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., bacterial cells, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The gas chromatograph separates the FAMEs based on their volatility and polarity, and the mass spectrometer provides a fragmentation pattern that allows for the identification of the specific branched-chain fatty acid.

Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay
  • Enzyme Preparation: A protein fraction containing acyl-CoA synthetase activity is prepared from a cell or tissue lysate, often through purification steps like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, ATP, Coenzyme A, MgCl₂, and the branched-chain fatty acid substrate (e.g., 8-methyloctadecanoic acid).

  • Initiation and Incubation: The reaction is initiated by adding the enzyme preparation and incubated at an optimal temperature (e.g., 37°C).

  • Detection of Product Formation: The formation of the acyl-CoA product can be monitored using various methods, such as:

    • Radiolabeling: Using a radiolabeled fatty acid substrate and measuring the incorporation of radioactivity into the acyl-CoA product, which can be separated by thin-layer chromatography (TLC).

    • Spectrophotometry: Coupling the reaction to a subsequent reaction that produces a colored or fluorescent product. For example, the release of pyrophosphate (PPi) can be measured using a colorimetric assay.

    • HPLC Analysis: Separating and quantifying the acyl-CoA product using high-performance liquid chromatography (HPLC).

Signaling Pathways and Workflows

General Biosynthesis Pathway of Branched-Chain Fatty Acids

BCFABiosynthesis cluster_primers Branched-Chain Amino Acid Precursors cluster_intermediates Branched Short-Chain Acyl-CoA Primers cluster_elongation Fatty Acid Elongation cluster_products Branched-Chain Fatty Acid Products Val Valine Isobutyryl_CoA Isobutyryl-CoA Val->Isobutyryl_CoA Transamination & Decarboxylation Leu Leucine Isovaleryl_CoA Isovaleryl-CoA Leu->Isovaleryl_CoA Transamination & Decarboxylation Ile Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Ile->Methylbutyryl_CoA Transamination & Decarboxylation FASN Fatty Acid Synthase (FASN) Isobutyryl_CoA->FASN Isovaleryl_CoA->FASN Methylbutyryl_CoA->FASN iso_BCFA iso-BCFAs FASN->iso_BCFA Elongation Cycles anteiso_BCFA anteiso-BCFAs FASN->anteiso_BCFA Elongation Cycles Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FASN

Caption: General biosynthetic pathway of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Experimental Workflow for BCFA Analysis

BCFA_Workflow Sample Biological Sample (e.g., Cells, Tissue) Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction Saponification Saponification (Release of Fatty Acids) Lipid_Extraction->Saponification Methylation Derivatization to FAMEs Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of branched-chain fatty acids from biological samples.

Conclusion

This compound exists within the broader, fascinating class of branched-chain fatty acyl-CoAs. While specific research on this particular molecule is limited, the foundational knowledge of BCFA discovery, biosynthesis, and metabolism provides a robust framework for its study. Understanding the nuances of branched-chain fatty acid metabolism is critical for researchers in fields ranging from microbiology to human metabolic diseases and drug development. The methodologies and pathways outlined in this guide offer a starting point for the investigation of this compound and other novel branched-chain lipids, paving the way for future discoveries in their physiological and pathological roles.

References

The Potential Role of 8-Methyloctadecanoyl-CoA in Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized as bioactive lipids with diverse physiological roles, extending beyond their structural function in cell membranes. As the activated form of 8-methyloctadecanoic acid, 8-Methyloctadecanoyl-CoA is emerging as a potential signaling molecule. This technical guide explores the hypothetical and evidence-based roles of this compound in cellular signaling, with a primary focus on its interaction with nuclear receptors and a speculative role in protein acylation. This document provides a comprehensive overview of the current understanding, detailed experimental protocols to investigate its function, and quantitative data on related compounds to guide future research.

Introduction: Branched-Chain Fatty Acids as Signaling Molecules

Branched-chain fatty acids, characterized by one or more methyl groups on their carbon chain, are prevalent in various organisms and are obtained through diet, particularly from dairy and ruminant products.[1][2] While their role in modulating membrane fluidity is well-established, recent evidence suggests that BCFAs and their activated acyl-CoA counterparts can act as signaling molecules, influencing gene expression and cellular metabolism.[3][4] this compound, an iso-form of a C19:0 BCFA, is of particular interest due to its potential to interact with key signaling pathways. This guide will delve into the prospective signaling functions of this molecule.

Biosynthesis and Metabolism of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs). The carbon skeleton of 8-methyloctadecanoic acid is derived from the elongation of a branched-chain acyl-CoA primer, which is in turn generated from the catabolism of BCAAs like leucine. The fatty acid is then activated to its CoA thioester, this compound, by acyl-CoA synthetases.[5][6]

BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_AcylCoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_AcylCoA Elongation Fatty Acid Elongation System BC_AcylCoA->Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongation BCFA 8-Methyloctadecanoic Acid Elongation->BCFA Target_AcylCoA This compound BCFA->Target_AcylCoA ATP, CoA AcylCoA_Synthetase Acyl-CoA Synthetase AcylCoA_Synthetase->Target_AcylCoA

Figure 1: Biosynthesis of this compound.

Potential Signaling Roles of this compound

Nuclear Receptor Activation: A Strong Hypothesis

A compelling body of evidence suggests that branched-chain fatty acyl-CoAs are potent ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[7][8][9] Studies have shown that branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, bind to PPARα with high affinity, inducing conformational changes and recruitment of coactivator proteins, leading to the transcriptional activation of target genes involved in fatty acid oxidation.[7][9]

BC_AcylCoA This compound PPARa PPARα BC_AcylCoA->PPARa Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds TargetGenes Target Gene Transcription (e.g., FAO enzymes) PPRE->TargetGenes Activates

Figure 2: Proposed PPARα signaling pathway for this compound.

While direct binding data for this compound is not yet available, its structural similarity to other BCFAs makes it a strong candidate for a PPARα agonist.

Compound Receptor Binding Affinity (Kd)
Phytanoyl-CoAPPARα~11 nM[8][9]
Pristanoyl-CoAPPARα~12 nM[9]
This compoundPPARαHypothesized in low nM range
Table 1: Binding affinities of branched-chain fatty acyl-CoAs to PPARα.
Protein Acylation: A Plausible but Unexplored Avenue

Protein acylation is a post-translational modification where a fatty acyl group is attached to an amino acid residue of a protein, altering its function, localization, and stability.[3] While palmitoylation (C16:0) and myristoylation (C14:0) are well-studied, the potential for branched-chain acyl-CoAs to serve as substrates for acyltransferases is an intriguing area of investigation. The accumulation of other acyl-CoAs in metabolic disorders has been shown to lead to aberrant protein acylation, suggesting that under certain conditions, this compound could be transferred to proteins.[10][11]

BC_AcylCoA This compound PAT Protein Acyltransferase (Hypothetical) BC_AcylCoA->PAT AcylatedProtein Acylated Protein PAT->AcylatedProtein Protein Substrate Protein Protein->PAT Signaling Altered Protein Function, Localization, or Stability AcylatedProtein->Signaling

Figure 3: Hypothetical protein acylation by this compound.

Experimental Protocols

This section provides detailed methodologies for investigating the signaling roles of this compound.

Synthesis of this compound

As this compound is not commercially available, chemical or enzymatic synthesis is required.

Method: Chemo-enzymatic Synthesis [12][13]

  • Activation of 8-methyloctadecanoic acid: The free fatty acid is converted to its acyl-anhydride or activated ester. A common method involves reaction with ethylchloroformate.

  • Thioesterification: The activated fatty acid is then reacted with Coenzyme A (CoASH) in a buffered aqueous/organic solvent mixture to form the thioester.

  • Purification: The resulting this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

Start 8-Methyloctadecanoic Acid Activation Activation with Ethylchloroformate Start->Activation Intermediate Mixed Anhydride Intermediate Activation->Intermediate Thioesterification Reaction with Coenzyme A Intermediate->Thioesterification Crude Crude This compound Thioesterification->Crude Purification Reverse-Phase HPLC Crude->Purification Final Pure This compound Purification->Final

Figure 4: Workflow for the synthesis of this compound.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[14][15]

Protocol Outline:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold acidic buffer to precipitate proteins and stabilize acyl-CoAs.

    • Include an internal standard (e.g., a C17:0-CoA) for accurate quantification.

    • Extract the acyl-CoAs using solid-phase extraction or liquid-liquid extraction.

  • LC Separation:

  • MS/MS Detection:

    • Employ a triple quadrupole mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. A common transition for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[14]

Parameter Value
LC Column C18 Reverse Phase
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 7
Mobile Phase B Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ion (Q3) Fragment ion (e.g., corresponding to neutral loss of 507 Da)
Table 2: Typical LC-MS/MS parameters for acyl-CoA analysis.
In Vitro PPARα Binding Assay

A competitive binding assay can be used to determine the affinity of this compound for PPARα.

Method: Fluorescence Polarization Assay

  • Reagents:

    • Recombinant human PPARα ligand-binding domain (LBD).

    • A fluorescently labeled PPARα ligand (tracer).

    • Synthesized this compound.

  • Procedure:

    • Incubate a constant concentration of PPARα-LBD and the fluorescent tracer with increasing concentrations of unlabeled this compound.

    • Measure the fluorescence polarization. As the unlabeled ligand displaces the tracer, the polarization will decrease.

  • Data Analysis:

    • Plot the fluorescence polarization against the concentration of this compound.

    • Calculate the IC50 value, which can be converted to a binding affinity (Ki).

Start Prepare reaction mixture: PPARα-LBD + Fluorescent Tracer Addition Add increasing concentrations of This compound Start->Addition Incubation Incubate to reach equilibrium Addition->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Plot data and calculate IC50/Ki Measurement->Analysis Result Determine binding affinity Analysis->Result

Figure 5: Workflow for in vitro PPARα binding assay.
Cell-Based PPARα Reporter Assay

This assay measures the ability of this compound to activate PPARα-mediated gene transcription in a cellular context.[16][17][18]

Method: Luciferase Reporter Gene Assay

  • Cell Line: Use a cell line (e.g., HEK293T or HepG2) co-transfected with:

    • An expression vector for full-length human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Procedure:

    • Treat the transfected cells with varying concentrations of this compound.

    • After an incubation period (e.g., 24 hours), lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation against the concentration of this compound to determine the EC50.

Proteomic Identification of Protein Acylation

The acyl-biotinyl exchange (ABE) method can be adapted to identify proteins potentially acylated by this compound.[19][20][21]

Protocol Outline:

  • Cell Treatment: Treat cells with 8-methyloctadecanoic acid to potentially increase the intracellular pool of this compound.

  • Lysis and Thiol Blocking: Lyse the cells and block all free thiol groups with N-ethylmaleimide (NEM).

  • Thioester Cleavage: Cleave the thioester linkage of acylated cysteines with hydroxylamine, exposing a free thiol.

  • Biotinylation: Label the newly exposed thiols with a biotinylating reagent.

  • Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Proteomic Analysis: Elute the enriched proteins and identify them by LC-MS/MS.

Conclusion and Future Directions

While direct evidence for a signaling role of this compound is currently limited, the existing data on branched-chain fatty acids strongly support the hypothesis that it acts as a high-affinity ligand for PPARα. The experimental protocols detailed in this guide provide a clear roadmap for researchers to test this hypothesis and to explore the more speculative but plausible role of this molecule in protein acylation. Future research should focus on quantifying endogenous levels of this compound in various tissues and disease states, identifying the specific protein acyltransferases that may utilize it as a substrate, and elucidating the downstream physiological consequences of its signaling activities. Such studies will be instrumental in understanding the full spectrum of biological functions of branched-chain fatty acids and may uncover novel therapeutic targets for metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 8-Methyloctadecanoyl-CoA as a Precursor for Other Molecules

Disclaimer: Direct experimental data on the specific metabolic fate of this compound is limited in the current scientific literature. This guide provides an in-depth overview based on the established principles of branched-chain fatty acid (BCFA) and acyl-CoA metabolism, offering a predictive framework for the potential roles of this compound as a molecular precursor.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, influencing membrane fluidity, cellular signaling, and the synthesis of complex lipids. The activation of BCFAs to their coenzyme A (CoA) thioesters, such as this compound, is a critical step that primes them for entry into diverse metabolic pathways. This guide will explore the potential precursor roles of this compound, drawing upon the broader knowledge of BCFA metabolism.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs is initiated from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1][2] These amino acids are first converted to their corresponding branched-chain α-keto acids (BCKAs).[1] The BCKAs are then decarboxylated to form branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.[3] These primers are subsequently elongated by the fatty acid synthase (FAS) system to generate a variety of BCFAs.

The resulting BCFAs are then activated to their respective acyl-CoA thioesters by long-chain acyl-CoA synthetases (LC-FACS) in an ATP-dependent reaction. This activation is essential for their participation in metabolic reactions.

G BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAA Transaminase BC_Acyl_CoA_primer Branched-Chain Acyl-CoA Primers (e.g., Isobutyryl-CoA) BCKA->BC_Acyl_CoA_primer BCKA Dehydrogenase FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_primer->FAS BCFA Branched-Chain Fatty Acids (e.g., 8-Methyloctadecanoic Acid) FAS->BCFA Elongation Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (LC-FACS) BCFA->Acyl_CoA_Synthetase Target_Acyl_CoA This compound Acyl_CoA_Synthetase->Target_Acyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase

Caption: Biosynthesis of this compound.

Potential Precursor Roles of this compound

Once formed, this compound can serve as a precursor for a variety of other molecules. The pathways outlined below are based on the known metabolism of other BCFAs and represent plausible fates for this compound.

Incorporation into Complex Lipids

Like straight-chain fatty acyl-CoAs, this compound is likely incorporated into complex lipids such as phospholipids, triglycerides, and wax esters. The presence of the methyl branch would influence the physical properties of these lipids, potentially affecting membrane fluidity and lipid droplet formation. For instance, BCFAs are found in the skin surface lipids of rats, where they contribute to the composition of monoesters.[1]

Elongation and Desaturation

This compound could be a substrate for elongase and desaturase enzymes, leading to the formation of very-long-chain BCFAs (VLC-BCFAs) and unsaturated BCFAs. These modified fatty acids could have specialized biological functions.

Precursor for Signaling Molecules

Branched-chain acyl-CoAs are known precursors to signaling molecules in some organisms. For example, in Xanthomonas campestris, branched-chain acyl-CoAs are precursors for the synthesis of Diffusible Signal Factor (DSF) family signals.[3] While not directly applicable to mammals, this highlights the potential for branched-chain acyl-CoAs to be converted into bioactive molecules. A distant structural analog, 8-methyl-6-nonenoyl-CoA, is a precursor in the biosynthesis of capsaicin (B1668287) in chili peppers.[4]

G Start_CoA This compound Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Start_CoA->Complex_Lipids Acyltransferases Elongation Elongation & Desaturation Start_CoA->Elongation Signaling_Molecules Potential Signaling Molecules Start_CoA->Signaling_Molecules Hypothetical Pathways VLC_BCFA Very-Long-Chain & Unsaturated BCFAs Elongation->VLC_BCFA

Caption: Potential metabolic fates of this compound.

Signaling Roles of Branched-Chain Fatty Acyl-CoAs

Beyond their role as metabolic intermediates, some fatty acyl-CoAs can function as signaling molecules by directly binding to and modulating the activity of nuclear receptors. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[5] PPARα is a key regulator of lipid metabolism, and its activation leads to the transcription of genes involved in fatty acid oxidation.[5] It is plausible that this compound could also act as a PPARα agonist.

G BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Transcription Transcription PPRE->Transcription Target_Genes Target Genes (e.g., Fatty Acid Oxidation Enzymes) Transcription->Target_Genes

Caption: PPARα signaling pathway activated by a BCFA-CoA.

Quantitative Data

Branched-Chain Fatty AcidAbbreviationRelative Abundance (%)
Iso-tetradecanoic acidi-C14:01.5
Anteiso-pentadecanoic acida-C15:010.2
Iso-hexadecanoic acidi-C16:025.8
Anteiso-heptadecanoic acida-C17:020.1
Iso-octadecanoic acidi-C18:05.3

Data adapted from a study on BCFA biosynthesis in rat skin. This table is illustrative of the types of BCFAs found in mammalian systems and does not directly quantify this compound or its derivatives.

Experimental Protocols

The study of this compound metabolism would require specialized experimental protocols. Below is a representative methodology adapted from studies on BCFA biosynthesis, which could be applied to investigate the precursor role of this compound.

Protocol: Tracing the Metabolic Fate of 8-Methyloctadecanoic Acid using Stable Isotopes

Objective: To identify the molecules derived from 8-Methyloctadecanoic acid in a cell culture model.

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium and supplements

  • 13C-labeled 8-Methyloctadecanoic acid

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture and Labeling: Culture the chosen cell line to a desired confluency. Replace the standard medium with a medium supplemented with 13C-labeled 8-Methyloctadecanoic acid. Incubate for a defined period (e.g., 24 hours) to allow for metabolic incorporation.

  • Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them. Perform a total lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis. Add internal standards to control for variations in sample processing and instrument response.

  • LC-MS Analysis: Analyze the lipid extract using a high-resolution LC-MS system. Use a chromatographic method that separates different lipid classes. Acquire data in both full scan mode to identify potential metabolites and in tandem MS (MS/MS) mode to confirm their structures.

  • Data Analysis: Process the LC-MS data to identify metabolites that show an incorporation of the 13C label. Compare the mass spectra and retention times of labeled peaks with those of authentic standards or with predicted fragmentation patterns to identify the downstream products of this compound metabolism.

G cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis Culture Culture Cells Label Add 13C-8-Methyloctadecanoic Acid Culture->Label Incubate Incubate Label->Incubate Harvest Harvest Cells Incubate->Harvest Extract Lipid Extraction Harvest->Extract Prepare Prepare for LC-MS Extract->Prepare LCMS LC-MS Analysis Prepare->LCMS Data_Analysis Data Analysis & Identification LCMS->Data_Analysis

Caption: Experimental workflow for tracing the metabolism of 8-Methyloctadecanoic Acid.

Conclusion

While direct evidence remains to be established, the existing knowledge of branched-chain fatty acid metabolism provides a strong foundation for predicting the roles of this compound as a precursor molecule. It is likely to be incorporated into complex lipids, undergo further modification, and potentially act as a signaling molecule through interactions with nuclear receptors like PPARα. The experimental approaches outlined in this guide offer a pathway for future research to elucidate the specific metabolic fates and biological functions of this and other understudied branched-chain fatty acyl-CoAs. Such research is essential for a comprehensive understanding of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

Subcellular Localization of 8-Methyloctadecanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for determining the subcellular localization of 8-methyloctadecanoyl-CoA. While direct quantitative data for this specific branched-chain acyl-CoA is limited in publicly available literature, this document extrapolates from the well-established principles of branched-chain fatty acid (BCFA) metabolism to infer its likely distribution and metabolic fate within the cell. This guide details the probable metabolic pathways in key organelles, presents illustrative quantitative data, and provides detailed experimental protocols for subcellular fractionation and mass spectrometric quantification. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex processes governing the compartmentalization of this compound.

Introduction

This compound is the activated form of 8-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are important components of cellular lipids and play roles in various physiological processes. The subcellular compartmentalization of their CoA esters is critical for their metabolic processing and downstream signaling functions. Acyl-CoA pools are known to be distributed across various organelles, with mitochondria and peroxisomes being the primary sites for fatty acid oxidation.[1][2][3] The distribution of a specific acyl-CoA, such as this compound, is determined by the location of the enzymes responsible for its synthesis (ligation to Coenzyme A) and degradation (e.g., β-oxidation).

This guide synthesizes information on general acyl-CoA and BCFA metabolism to provide a framework for understanding the subcellular localization of this compound.

Predicted Subcellular Localization and Metabolism

Based on the metabolism of other BCFAs, this compound is likely found in several subcellular compartments, with distinct metabolic roles in each. The primary sites of its metabolism are predicted to be the peroxisomes and mitochondria.

  • Peroxisomes: Peroxisomes are the principal site for the β-oxidation of very-long-chain fatty acids and BCFAs.[1][4][5] The initial steps of BCFA oxidation, which handle the methyl branch, occur in this organelle. Therefore, a significant pool of this compound is expected to be localized within the peroxisomal matrix.

  • Mitochondria: Following initial breakdown in peroxisomes, the resulting shorter-chain acyl-CoAs are often transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway.[4][5] Thus, metabolic intermediates derived from this compound are likely present in the mitochondrial matrix.

  • Cytosol: A cytosolic pool of this compound likely exists, representing the newly synthesized molecule following the activation of imported 8-methyloctadecanoic acid by acyl-CoA synthetases. This pool is destined for transport into peroxisomes or for incorporation into complex lipids.

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis. A portion of the cellular this compound pool may be localized to the ER for incorporation into phospholipids (B1166683) and other complex lipids.

Proposed Metabolic Pathway for this compound

dot

BCFA_Metabolism extracellular 8-Methyloctadecanoic Acid (Extracellular) cytosol This compound (Cytosol) extracellular->cytosol Transport & Activation (Acyl-CoA Synthetase) peroxisome Peroxisomal β-oxidation cytosol->peroxisome Transport er Complex Lipid Synthesis (Endoplasmic Reticulum) cytosol->er mitochondrion Mitochondrial β-oxidation peroxisome->mitochondrion Shortened Acyl-CoA Transport acetyl_coa Acetyl-CoA mitochondrion->acetyl_coa lipids Complex Lipids er->lipids tca TCA Cycle acetyl_coa->tca

Caption: Proposed metabolic fate of this compound.

Quantitative Data on Subcellular Pools (Illustrative)

As direct experimental data for this compound is not available, the following tables present an illustrative distribution based on the known compartmentalization of other acyl-CoAs. These values are hypothetical and intended to provide a framework for experimental design.

Subcellular FractionEstimated % of Total Cellular PoolKey Metabolic Process
Cytosol20 - 30%Acyl-CoA Synthesis, Transport
Peroxisomes40 - 50%Branched-Chain β-Oxidation
Mitochondria20 - 30%β-Oxidation of shorter chains
Endoplasmic Reticulum5 - 10%Complex Lipid Synthesis

Table 1. Illustrative subcellular distribution of this compound pools.

OrganelleHypothetical Concentration (pmol/mg protein)
Peroxisomes5 - 15
Mitochondria2 - 8
Cytosol1 - 5

Table 2. Hypothetical concentrations of this compound in different organelles.

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation

This protocol describes a general method for isolating subcellular fractions from cultured cells or tissues.[6]

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Differential centrifugation buffer (similar to homogenization buffer)

  • Dounce homogenizer or similar mechanical disruption device

  • Refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or tissue in ice-cold homogenization buffer.

  • Homogenize the sample on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

  • The resulting supernatant can be further centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet microsomes (containing ER). The final supernatant is the cytosolic fraction.

  • To isolate peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) of the mitochondrial or post-nuclear fraction is typically required.

  • Wash each pellet with the appropriate buffer and store at -80°C for further analysis.

  • Determine the protein concentration of each fraction to normalize the acyl-CoA measurements.

dot

Subcellular_Fractionation start Cell/Tissue Homogenate step1 Low-Speed Centrifugation (600 x g) start->step1 pellet1 Nuclear Pellet step1->pellet1 supernatant1 Post-Nuclear Supernatant step1->supernatant1 step2 Medium-Speed Centrifugation (10,000 x g) supernatant1->step2 pellet2 Mitochondrial Pellet step2->pellet2 supernatant2 Post-Mitochondrial Supernatant step2->supernatant2 step3 High-Speed Centrifugation (100,000 x g) supernatant2->step3 pellet3 Microsomal Pellet (ER) step3->pellet3 supernatant3 Cytosolic Fraction step3->supernatant3

Caption: Workflow for differential centrifugation.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[7][8][9][10]

Materials:

  • Acetonitrile (B52724), methanol, water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)

  • Internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Extraction: To the subcellular fractions, add a cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard. Vortex vigorously and centrifuge to pellet proteins.

  • Sample Cleanup (Optional): The supernatant can be further purified using SPE to remove interfering substances.

  • LC Separation: Inject the extracted sample onto a C18 reverse-phase LC column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • MS/MS Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). The specific precursor-to-product ion transitions for this compound and the internal standard are monitored using Multiple Reaction Monitoring (MRM).

    • Precursor Ion (M+H)⁺: Calculated for C₃₀H₅₃N₇O₁₇P₃S

    • Product Ion: A characteristic fragment ion resulting from the dissociation of the precursor.

  • Quantification: A standard curve is generated using known concentrations of a synthetic this compound standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

While direct evidence for the subcellular localization of this compound is currently lacking, a strong inference can be made based on the established pathways of branched-chain fatty acid metabolism. The primary metabolic hubs for this molecule are predicted to be the peroxisomes and mitochondria, with smaller pools likely present in the cytosol and endoplasmic reticulum for synthesis, transport, and incorporation into complex lipids. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate the subcellular distribution of this compound and further elucidate its roles in cellular physiology and disease. Such studies are crucial for understanding the metabolic basis of diseases where BCFA metabolism is implicated and for the development of targeted therapeutic strategies.

References

Theoretical Properties of 8-Methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A. Due to the limited direct experimental data on this specific molecule, this document extrapolates its physicochemical properties, potential biochemical roles, and relevant experimental methodologies from closely related long-chain and branched-chain acyl-CoA esters. This guide is intended to serve as a foundational resource for researchers interested in the study of this and similar lipid molecules, offering insights into its potential metabolic fate, signaling functions, and the experimental approaches required for its investigation. All quantitative data are presented in structured tables, and hypothesized signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] They are the activated forms of fatty acids, primed for enzymatic reactions such as beta-oxidation, elongation, desaturation, and incorporation into complex lipids.[1] Beyond their metabolic functions, long-chain and very-long-chain acyl-CoAs have emerged as important signaling molecules, notably as ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[1]

Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are a unique class of lipids found in various organisms, often as components of cell membranes where they influence fluidity and permeability.[2][3] The presence of a methyl group along the acyl chain introduces steric hindrance and alters the molecule's physical properties compared to its straight-chain counterpart. This compound, the subject of this guide, is a C19 iso-fatty acyl-CoA. Understanding its theoretical properties is the first step toward elucidating its potential biological significance.

Physicochemical Properties (Theoretical)

The precise physicochemical properties of this compound have not been experimentally determined. However, we can estimate these properties based on data from similar long-chain acyl-CoA molecules, such as nonadecanoyl-CoA (C19:0-CoA) and decanoyl-CoA (C10:0-CoA).[4][][6] The introduction of a methyl group at the 8-position is expected to slightly alter its properties compared to the straight-chain nonadecanoyl-CoA.

PropertyEstimated Value for this compoundReference Compound(s) and Value(s)
Molecular Formula C40H72N7O17P3SNonadecanoyl-CoA: C40H72N7O17P3S[4][]
Molecular Weight ~1048.02 g/mol Nonadecanoyl-CoA: 1048.02 g/mol [4]
Physical State Predicted to be a powder or solidNonadecanoyl-CoA is a powder.[]
Solubility Slightly soluble in water; soluble in organic solvents like methanol (B129727) and acetonitrile.Long-chain acyl-CoAs are generally soluble in water and methanol.[7] Decanoyl-CoA is slightly soluble in water.[8]
pKa (Strongest Acidic) ~0.8Decanoyl-CoA: 0.83[9]
Physiological Charge -4Decanoyl-CoA: -4[9]

Potential Biochemical Roles and Signaling Pathways

Based on the known functions of other branched-chain fatty acyl-CoAs, this compound is hypothesized to be involved in several key cellular processes.

Fatty Acid Metabolism

Like other acyl-CoAs, this compound is likely an intermediate in fatty acid metabolism. It would be synthesized from its corresponding fatty acid, 8-methyloctadecanoic acid, by an acyl-CoA synthetase. Its subsequent fate could involve:

  • Beta-oxidation: Branched-chain fatty acids undergo oxidation, although the methyl group may require specific enzymatic steps to be bypassed.

  • Incorporation into Complex Lipids: It could be incorporated into phospholipids, triglycerides, and wax esters, thereby influencing the properties of cellular membranes and lipid droplets.

  • Elongation and Desaturation: It may serve as a substrate for further modification by elongase and desaturase enzymes.

Signaling Pathways

Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation.[10] It is therefore plausible that this compound acts as a PPARα agonist.

Hypothesized Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 8-MOA 8-Methyloctadecanoic Acid ACS Acyl-CoA Synthetase 8-MOA->ACS Activation 8-MOA-CoA This compound ACS->8-MOA-CoA Synthesis PPARa PPARα 8-MOA-CoA->PPARa Binding & Activation Complex PPARα-RXR Complex PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Upregulation of Transcription Synthesis and Purification Workflow Start Start FattyAcid 8-Methyloctadecanoic Acid Start->FattyAcid Activation Activation with NHS and DCC FattyAcid->Activation NHSEster 8-Methyloctadecanoyl-NHS Ester Activation->NHSEster Coupling Coupling with Coenzyme A NHSEster->Coupling CrudeProduct Crude this compound Coupling->CrudeProduct Purification HPLC Purification CrudeProduct->Purification PureProduct Purified this compound Purification->PureProduct End End PureProduct->End Analytical Workflow Sample Purified Product or Biological Extract LC_Separation LC Separation (Reversed-Phase) Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 Precursor Identify [M+H]+ MS1->Precursor MS2 MS2: Product Ion Scan Precursor->MS2 Fragments Identify Characteristic Fragments (e.g., M-507) MS2->Fragments MRM MRM for Quantification Fragments->MRM Data Data Analysis MRM->Data

References

An In-depth Technical Guide to 8-Methyloctadecanoyl-CoA and its Relation to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in modulating membrane fluidity, cellular signaling, and energy metabolism. This technical guide focuses on 8-Methyloctadecanoyl-CoA, a C19 monomethyl-branched fatty acyl-CoA, providing a comprehensive overview of its putative biosynthesis, metabolism, and the analytical methodologies required for its study. Although direct research on this compound is limited, this guide extrapolates from the established principles of BCFA metabolism to provide a foundational understanding for researchers in lipidomics and drug development.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are primarily saturated fatty acids with one or more methyl groups on the carbon chain. They are categorized based on the position of the methyl branch. The most common are iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[1] BCFAs with methyl groups at other positions, such as 8-methyloctadecanoic acid, are less common but are found in various organisms.[2]

The presence of methyl branches disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity, similar to the effect of cis-double bonds in unsaturated fatty acids.[3] BCFAs are integral components of bacterial cell membranes and are also found in mammalian tissues, where they are thought to be derived from both diet and de novo synthesis.[4][5] Emerging research highlights the diverse biological activities of BCFAs, including roles in cancer cell cytotoxicity, anti-inflammatory responses, and metabolic regulation.[6][7]

Biosynthesis of this compound: A Putative Pathway

While the precise biosynthetic pathway of this compound has not been explicitly elucidated, it is hypothesized to be synthesized through the fatty acid synthase (FAS) system with the incorporation of a methyl branch via methylmalonyl-CoA.

Priming and Elongation in BCFA Synthesis

The biosynthesis of BCFAs generally follows the canonical fatty acid synthesis pathway, with variations in the primer and/or the elongation units.

  • iso- and anteiso-BCFA Synthesis: The synthesis of iso- and anteiso-BCFAs is initiated with branched-chain primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[8][9] These primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are then elongated by the fatty acid synthase (FAS) complex using malonyl-CoA as the two-carbon donor.[9]

  • Mid-chain Branched BCFA Synthesis: The introduction of a methyl group in the middle of a fatty acid chain is thought to occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation process.[10][11] Fatty acid synthase has been shown to have a degree of promiscuity, allowing it to utilize methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids.[12]

Proposed Biosynthesis of this compound

The synthesis of this compound, a C19 fatty acid with a methyl group at the C8 position, likely involves a standard acetyl-CoA primer followed by elongation with both malonyl-CoA and a single methylmalonyl-CoA unit at a specific step.

The proposed pathway is as follows:

  • Priming: The synthesis is initiated with acetyl-CoA.

  • Elongation with Malonyl-CoA: The acetyl-CoA primer undergoes several cycles of elongation with malonyl-CoA, adding two-carbon units in each cycle.

  • Incorporation of Methylmalonyl-CoA: At the C6 acyl-ACP stage, the FAS complex would incorporate a methylmalonyl-CoA molecule. This would result in a three-carbon extension with a methyl branch, forming a 9-keto-8-methylnonanoyl-ACP intermediate.

  • Subsequent Elongation: The subsequent rounds of elongation would proceed with malonyl-CoA until the full C19 chain is synthesized.

  • Activation: The resulting 8-methyloctadecanoic acid is then activated to this compound by an acyl-CoA synthetase.

8_Methyloctadecanoyl_CoA_Biosynthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Elongation_1 Elongation Cycles Malonyl_CoA->Elongation_1 Elongation_2 Further Elongation Cycles Malonyl_CoA->Elongation_2 C6_Acyl_ACP C6-Acyl-ACP FAS->C6_Acyl_ACP Priming & Initial Elongation C6_Acyl_ACP->Elongation_1 Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongation_1 Methyl_branched_intermediate 8-Methyl-branched Intermediate Elongation_1->Methyl_branched_intermediate Incorporation of methyl branch Methyl_branched_intermediate->Elongation_2 C19_BCFA 8-Methyloctadecanoic Acid Elongation_2->C19_BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase C19_BCFA->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product Activation

Putative Biosynthesis of this compound.

Metabolism and Cellular Functions

The specific metabolic fate and functions of this compound are not well-documented. However, based on the known roles of other BCFAs and long-chain fatty acids, several functions can be inferred.

  • Membrane Incorporation: Like other BCFAs, 8-methyloctadecanoic acid is likely incorporated into the phospholipids (B1166683) of cell membranes, where its methyl branch would contribute to maintaining membrane fluidity.[1][3]

  • Energy Metabolism: As a fatty acyl-CoA, this compound can be expected to undergo β-oxidation in the mitochondria to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The β-oxidation of a mid-chain branched fatty acid would require a slightly modified enzymatic machinery compared to straight-chain fatty acids.

  • Signaling: Fatty acids and their derivatives are known to act as signaling molecules.[13] It is plausible that 8-methyloctadecanoic acid or its derivatives could have specific signaling roles, although this remains to be investigated.

Quantitative Data

Direct quantitative data for this compound or its corresponding free fatty acid are scarce in the literature. The table below presents representative data for other long-chain BCFAs found in various biological samples to provide a contextual reference.

Fatty AcidSample MatrixConcentration/AbundanceReference
iso-15:0Human Milk0.05 - 0.15% of total fatty acids[8]
anteiso-15:0Human Milk0.04 - 0.12% of total fatty acids[8]
iso-17:0Cow's Milk~0.6% of total fatty acids[8]
anteiso-17:0Cow's Milk~0.5% of total fatty acids[8]
C19 BCFAs (various isomers)Bacteria (Bacillus sp.)Present as minor components[14]

Experimental Protocols

The analysis of rare BCFAs like 8-methyloctadecanoic acid requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of fatty acid isomers.

Extraction and Derivatization of Fatty Acids for GC-MS Analysis

Objective: To extract total lipids from a biological sample and convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Biological sample (e.g., tissue, cells, biofluid)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Protocol:

  • Homogenization and Lipid Extraction (Folch Method):

    • Homogenize a known amount of the biological sample in a chloroform/methanol (2:1, v/v) mixture. Add a known amount of the internal standard.

    • Vortex vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.[15]

GC-MS Analysis of FAMEs

Objective: To separate and identify 8-methyloctadecanoate from other FAMEs using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Data Analysis: The identification of 8-methyloctadecanoate is based on its retention time and mass spectrum. The mass spectrum of methyl-branched FAMEs often shows characteristic fragmentation patterns that can help in determining the position of the methyl group.[16][17] The presence of a synthetic standard of 8-methyloctadecanoate is highly recommended for unambiguous identification.

GC_MS_Workflow Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs (BF3/Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Retention Time & Mass Spectrum) GC_MS->Data_Analysis Identification Identification of 8-Methyloctadecanoate Data_Analysis->Identification

Workflow for the Analysis of 8-Methyloctadecanoic Acid.

Conclusion and Future Directions

This compound represents a sparsely studied member of the diverse family of branched-chain fatty acids. While its specific biological roles remain to be elucidated, its structural similarity to other BCFAs suggests potential involvement in modulating membrane properties and cellular metabolism. The putative biosynthetic pathway involving the incorporation of methylmalonyl-CoA by fatty acid synthase provides a framework for future investigations.

Further research is needed to:

  • Elucidate the definitive biosynthetic pathway and identify the specific enzymes responsible for the C8 methylation.

  • Determine the natural occurrence and quantitative levels of 8-methyloctadecanoic acid in various organisms and tissues.

  • Investigate the specific cellular and physiological functions of this compound and its derivatives.

  • Develop and validate robust analytical methods for the routine quantification of this and other rare BCFAs in complex biological matrices.

A deeper understanding of the metabolism and function of this compound will contribute to the broader knowledge of lipid diversity and its implications for health and disease, potentially opening new avenues for therapeutic intervention.

References

Unraveling the Origins of 8-Methyloctadecanoyl-CoA: A Technical Guide to Endogenous and Exogenous Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain.[1][2] These molecules play crucial roles in various biological processes, including maintaining membrane fluidity in bacteria and influencing metabolic and immune responses in mammals.[2][3] 8-Methyloctadecanoyl-CoA, as a long-chain fatty acyl-CoA with a methyl branch, falls into this category. Its biological significance is likely tied to the pathways that synthesize and utilize BCFAs.

Potential Endogenous Sources of this compound

The endogenous synthesis of BCFAs is primarily attributed to microbial activity, particularly within the gut microbiome. While mammals can synthesize some BCFAs, the contribution of gut bacteria is considered significant.[4]

Bacterial Biosynthesis

Many bacterial species, especially Gram-positive bacteria, are known to produce BCFAs.[5] The synthesis typically starts from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which are converted to their corresponding α-keto acids. These α-keto acids then serve as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-BFCAs.[6][7] The synthesis of a mid-chain branched fatty acid like 8-methyloctadecanoic acid would likely involve a variation of this pathway, potentially utilizing a different primer or a specific elongase system.

The general pathway for bacterial BCFA synthesis is depicted below:

bacterial_bcfa_synthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transaminase BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BCKA->BC_Acyl_CoA Decarboxylase FAS Fatty Acid Synthase (FASII System) BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA BCFA_CoA Branched-Chain Fatty Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase Acyl_CoA_Synthetase Acyl-CoA Synthetase

Bacterial biosynthesis of branched-chain fatty acids.

Potential Exogenous Sources of this compound

Exogenous sources of BCFAs are primarily dietary. Ruminant-derived products are particularly rich in these fatty acids due to the microbial fermentation in their digestive systems.[8][9]

Dietary Intake

The consumption of dairy products and meat from ruminant animals such as cows, sheep, and goats is a major source of dietary BCFAs.[9][10] Fermented foods, where microbial activity is inherent to the production process, can also contain BCFAs.[9] While the specific presence of 8-methyloctadecanoic acid in these sources is not documented, it is plausible that it exists as a minor component among a diverse range of BCFAs.

Table 1: Branched-Chain Fatty Acid Content in Various Food Sources

Food GroupFood ItemTotal BCFA (% of total fatty acids)Reference
DairyWhole Milk~2.0%[9]
Cheddar Cheese1.9%[11]
ButterPresent[9]
Ruminant MeatBeefPresent[9]
FishCanned TunaSmall amounts detected[9]
Various Fish0.1% - 1.7% in neutral lipids[11]
Fermented FoodsSauerkrautPresent[9]
MisoPresent[9]

Note: Data represents total BCFAs and not specifically this compound.

Experimental Protocols for the Analysis of Branched-Chain Fatty Acyl-CoAs

The analysis of long-chain acyl-CoAs, including branched-chain variants, is technically challenging due to their low abundance and amphiphilic nature. Modern mass spectrometry-based techniques are the methods of choice.

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues are rapidly frozen in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.

  • Lipid Extraction: A common method is solid-phase extraction (SPE) which allows for the separation of acyl-CoAs from other lipids and interfering substances.[12][13]

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are typically cleaved from the CoA moiety and derivatized to form volatile esters, such as fatty acid methyl esters (FAMEs).[14][15]

Analytical Methodologies

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for the direct analysis of intact long-chain acyl-CoAs.[12][13][16]

  • Chromatography: Reversed-phase liquid chromatography, often with a C18 column, is used to separate the different acyl-CoA species.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in positive electrospray ionization (ESI) mode.[12][16] Quantification is achieved using selected reaction monitoring (SRM).[16] A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.[12]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the fatty acid portion of the molecule after hydrolysis and derivatization.[14][15]

  • Derivatization: Conversion to FAMEs is a common procedure to increase volatility.[14]

  • Chromatography: A capillary column with a polar stationary phase is used to separate the FAMEs.[15]

  • Mass Spectrometry: Electron ionization (EI) is typically used to generate characteristic fragmentation patterns for identification.[14]

The general workflow for the analysis of long-chain acyl-CoAs is illustrated below:

analysis_workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction LC_MS LC-MS/MS Analysis (Intact Acyl-CoAs) Extraction->LC_MS Hydrolysis Hydrolysis & Derivatization Extraction->Hydrolysis Data Data Analysis LC_MS->Data GC_MS GC-MS Analysis (Fatty Acid Profile) Hydrolysis->GC_MS GC_MS->Data

General workflow for the analysis of long-chain acyl-CoAs.

Role in Drug Development and Future Perspectives

The study of specific fatty acyl-CoAs is crucial in drug development, particularly in the context of metabolic diseases and oncology. Altered fatty acid metabolism is a hallmark of many pathological conditions. Understanding the sources and metabolism of rare BCFAs like 8-methyloctadecanoic acid could open new avenues for therapeutic intervention.

Future research should focus on:

  • Targeted Synthesis: Chemical synthesis of this compound to serve as an analytical standard.

  • Metabolic Tracing: Using stable isotope-labeled precursors to track the endogenous synthesis and metabolic fate of this molecule.

  • Screening of Natural Sources: Comprehensive lipidomic analysis of a wider range of dietary and microbial sources to identify its presence and concentration.

By applying the principles and methods described in this guide, researchers can begin to elucidate the origins and biological relevance of this compound, paving the way for a deeper understanding of its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Detection of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is an intermediate in various metabolic pathways. The accurate and sensitive detection of this compound is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for this class of molecules.[1][2]

Principle of Detection

The primary method for the quantification of acyl-CoAs, including this compound, is LC-MS/MS.[2][3] This technique involves three key steps:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of interfering substances like proteins.

  • Chromatographic Separation: Separation of this compound from other endogenous molecules using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography is typically the method of choice for separating isomeric lipid species based on differences in their hydrophobic fatty acyl moieties.[4]

  • Mass Spectrometric Detection: Ionization of the target analyte and subsequent fragmentation and detection of specific parent and product ions, allowing for highly selective and sensitive quantification. For all acyl-CoAs, the most abundant fragment ion is typically formed by a neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not extensively published, these values, derived from methods for similar analytes, provide a reasonable expectation of performance.

ParameterTypical ValueReference Analyte(s)
Limit of Detection (LOD) 2 - 20 nMGeneral Acyl-CoAs[5]
Limit of Quantification (LOQ) 5 - 50 nMGeneral Acyl-CoAs[5]
**Linearity (R²) **> 0.99General Acyl-CoAs[5]
Precision (%RSD) < 15%General Acyl-CoAs
Accuracy (% Recovery) 80 - 115%General Acyl-CoAs[5]

Experimental Protocols

Protocol 1: Sample Preparation from Cells or Tissues

This protocol outlines a common method for extracting acyl-CoAs from biological samples.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water[6]

  • Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled long-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)[6]

  • Methanol (B129727)

  • 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7)

  • Centrifuge

  • Homogenizer (for tissues)

Procedure:

  • Homogenization (for tissues): Homogenize the tissue sample in an appropriate ice-cold buffer.

  • Cell Lysis/Protein Precipitation: For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA per 10 cm dish. Scrape the cells and transfer to a microfuge tube.[6] For tissue homogenates, add an equal volume of ice-cold 10% TCA.

  • Internal Standard Spiking: Add the internal standard to the sample to correct for extraction efficiency and matrix effects.

  • Incubation and Centrifugation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[3]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column (e.g., Acquity UPLC CSH C18)[4][7]

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) capable of Multiple Reaction Monitoring (MRM)

LC Parameters:

  • Column: Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent)

  • Mobile Phase A: 50 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: this compound (Precursor Ion [M+H]⁺ → Product Ion [M+H-507]⁺)

    • Internal Standard: (Precursor Ion [M+H]⁺ → Product Ion [M+H-507]⁺)

  • Collision Energy and other MS parameters: Optimize by direct infusion of an analytical standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization (for tissues) lysis Lysis & Protein Precipitation (e.g., with TCA) sample->lysis homogenization->lysis is_spike Internal Standard Spiking lysis->is_spike centrifugation Centrifugation is_spike->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe dry_reconstitute Drying & Reconstitution spe->dry_reconstitute lc_separation UHPLC Separation (Reversed-Phase C18) dry_reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway fatty_acid 8-Methyloctadecanoic Acid product This compound fatty_acid->product acyl_coa_synthetase Acyl-CoA Synthetase amp_ppi AMP + PPi acyl_coa_synthetase->amp_ppi acyl_coa_synthetase->product atp ATP atp->acyl_coa_synthetase coash Coenzyme A coash->acyl_coa_synthetase downstream Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) product->downstream

Caption: Biosynthesis of this compound.

References

Application Note: Quantification of 8-Methyloctadecanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. As with other fatty acyl-CoAs, it is an activated form of its corresponding fatty acid, 8-methyloctadecanoic acid, ready for participation in various metabolic pathways. The accurate quantification of specific BCFA-CoAs like this compound in different tissues is crucial for understanding their physiological and pathological roles, particularly in metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method relies on the extraction of total acyl-CoAs from tissue homogenates, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for the precise measurement of this compound even in complex biological matrices. A stable isotope-labeled internal standard or a structurally similar odd-chain acyl-CoA is recommended for accurate quantification.

Experimental Protocols

Materials and Reagents
  • 8-Methyloctadecanoic acid (for synthesis of standard)

  • Coenzyme A trilithium salt

  • Heptadecanoyl-CoA (Internal Standard)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium (B1175870) formate

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

Standard Preparation

Synthesis of this compound Standard:

An analytical standard of this compound is not commercially available and may need to be synthesized from 8-methyloctadecanoic acid and Coenzyme A. This can be achieved using enzymatic or chemical synthesis methods.

Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the synthesized this compound and the internal standard (Heptadecanoyl-CoA) in methanol.

  • Store stock solutions at -80°C.

  • Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation: Tissue Extraction
  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold PBS.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Spike the homogenate with the internal standard (e.g., Heptadecanoyl-CoA to a final concentration of 100 ng/mL).

  • Add 2 mL of a 2:1 (v/v) methanol:chloroform solution to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (aqueous/methanolic phase) containing the acyl-CoAs.

  • Perform Solid Phase Extraction (SPE) for sample cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium formate).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The exact mass of 8-methyloctadecanoic acid (C19H38O2) is 298.2872 g/mol . The molecular formula of Coenzyme A is C21H36N7O16P3S, with a mass of 767.115 g/mol . Upon formation of the thioester bond, a molecule of water is lost. Therefore, the monoisotopic mass of this compound (C40H72N7O17P3S) is approximately 1047.4 g/mol .

Acyl-CoAs characteristically exhibit a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) in positive ion mode MS/MS.[1] Another common fragment corresponds to the phosphopantetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1048.4541.4 (Precursor - 507)35
This compound (confirmatory) 1048.4428.1 (Adenosine diphosphate (B83284) fragment)45
Heptadecanoyl-CoA (IS) 1034.4527.4 (Precursor - 507)35

Note: These values should be optimized for the specific instrument used.

Data Presentation

The following table presents hypothetical quantitative data for this compound in various mouse tissues to illustrate the application of this method. Actual concentrations will vary depending on the specific biological samples and conditions.

TissueThis compound Concentration (pmol/g tissue)
Liver15.2 ± 2.1
Brain5.8 ± 0.9
Heart8.1 ± 1.3
Adipose Tissue25.6 ± 3.5

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (50-100 mg) homogenize Homogenization in PBS tissue->homogenize is_spike Spike with Internal Standard homogenize->is_spike extraction Liquid-Liquid Extraction (Methanol:Chloroform) is_spike->extraction spe Solid Phase Extraction (C18) extraction->spe reconstitute Reconstitution spe->reconstitute lc Reverse-Phase LC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification using Calibration Curve ms->quant

Caption: Workflow for tissue sample preparation and LC-MS/MS analysis.

Branched-Chain Fatty Acid Metabolism Pathway

G Simplified Branched-Chain Fatty Acid Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_elongation Fatty Acid Elongation cluster_oxidation β-Oxidation bcaa Leucine, Isoleucine, Valine bcat Branched-Chain Aminotransferase (BCAT) bcaa->bcat bcka Branched-Chain α-Keto Acids bcat->bcka bckdh Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) bcka->bckdh bc_acyl_coa Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) bckdh->bc_acyl_coa elongase Elongase Enzymes bc_acyl_coa->elongase long_bcfa_coa Long-Chain BCFA-CoAs (e.g., this compound) elongase->long_bcfa_coa beta_ox Mitochondrial β-Oxidation long_bcfa_coa->beta_ox acetyl_coa Acetyl-CoA, Propionyl-CoA beta_ox->acetyl_coa

Caption: Overview of branched-chain fatty acid metabolic pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples by LC-MS/MS. The method is sensitive, specific, and can be adapted for the analysis of other branched-chain and long-chain fatty acyl-CoAs. This will enable researchers to investigate the role of these important metabolites in health and disease.

References

Application Notes and Protocols: Synthesis and Application of 8-Methyloctadecanoyl-CoA for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and application of 8-Methyloctadecanoyl-CoA, a valuable research standard for studies in lipid metabolism, particularly those involving branched-chain fatty acids. The synthesis protocol is based on the widely applicable carbonyldiimidazole (CDI) activation method for converting a fatty acid to its corresponding Coenzyme A (CoA) thioester. Additionally, this note outlines a protocol for the application of this compound as a substrate in an in vitro acyl-CoA oxidase assay, a common method for studying fatty acid oxidation. Quantitative data for a representative synthesis is provided, along with diagrams illustrating the synthesis workflow and the experimental protocol for the enzyme assay.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in various biological processes, including the regulation of membrane fluidity and as signaling molecules.[1][2] 8-Methyloctadecanoic acid is a specific BCFA whose metabolic fate and physiological effects are of interest to researchers studying lipidomics and metabolic diseases. The availability of high-purity this compound is essential for in vitro enzyme assays, as a standard for analytical techniques like mass spectrometry, and in cell-based studies investigating the downstream effects of BCFA metabolism.

This application note details a robust chemical synthesis method for preparing this compound from its parent fatty acid, 8-methyloctadecanoic acid. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup. Furthermore, a detailed protocol for an exemplary application, an acyl-CoA oxidase assay, is provided to guide researchers in utilizing the synthesized standard.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step, one-pot reaction. First, the carboxylic acid of 8-methyloctadecanoic acid is activated with carbonyldiimidazole (CDI) to form an acyl-imidazolide intermediate. This activated intermediate is then reacted with the free thiol of Coenzyme A to form the final thioester product.

Synthesis Workflow

Synthesis_Workflow Start 8-Methyloctadecanoic Acid CDI_Activation Activation with CDI in Anhydrous THF Start->CDI_Activation Intermediate 8-Methyloctadecanoyl -imidazolide CDI_Activation->Intermediate CoA_Addition Reaction with Coenzyme A (Li salt) in Aqueous Bicarbonate Intermediate->CoA_Addition Product Crude this compound CoA_Addition->Product Purification Purification by Reverse-Phase HPLC Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 8-Methyloctadecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A (lithium salt)

  • Sodium Bicarbonate (NaHCO₃)

  • Milli-Q or deionized water

  • Hydrochloric acid (HCl), 1M

  • Reverse-phase HPLC column (e.g., C18)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Activation of 8-Methyloctadecanoic Acid: a. In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of 8-methyloctadecanoic acid in 2 mL of anhydrous THF. b. Add a 1.5 molar excess of CDI (e.g., if you have 'x' moles of the fatty acid, add 1.5*'x' moles of CDI). c. Stir the reaction mixture at room temperature for 1 hour. The formation of the acyl-imidazolide can be monitored by thin-layer chromatography (TLC).

  • Reaction with Coenzyme A: a. In a separate flask, dissolve a 1.2 molar excess of Coenzyme A lithium salt in 2 mL of a 0.5 M sodium bicarbonate solution (pH ~8.0). b. Add the Coenzyme A solution dropwise to the activated fatty acid solution with vigorous stirring. c. Allow the reaction to proceed at room temperature for at least 4 hours, or overnight.

  • Quenching and Preparation for Purification: a. After the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl to quench any unreacted acyl-imidazolide. b. Reduce the volume of the solvent using a rotary evaporator, being careful not to bring it to complete dryness.

  • Purification: a. Purify the crude this compound by reverse-phase high-performance liquid chromatography (HPLC). b. A typical gradient for purification could be:

    • Mobile Phase A: Water with 0.1% TFA
    • Mobile Phase B: Acetonitrile with 0.1% TFA
    • Gradient: 10-90% B over 30 minutes. c. Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA). d. Collect the fractions containing the product.

  • Product Recovery: a. Combine the pure fractions and remove the acetonitrile using a rotary evaporator. b. Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a white powder. c. Store the final product at -80°C.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a long-chain acyl-CoA using the CDI method. Yields and purity are dependent on the specific fatty acid and reaction conditions.

ParameterValueMethod of Determination
Starting Material8-Methyloctadecanoic Acid-
Molar Mass of Fatty Acid298.5 g/mol Calculation
Molar Mass of CoA767.5 g/mol From supplier
Molar Mass of Product1048.0 g/mol Calculation
Typical Yield60-80%Gravimetric analysis after lyophilization
Purity>95%HPLC with UV detection at 260 nm
Storage Conditions-80°CStandard practice for CoA esters

Application of this compound as a Research Standard

This compound can be used as a substrate to study the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases.

Experimental Workflow: Acyl-CoA Oxidase Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, Enzyme Solution, and Substrate Stock Solution Plate Pipette Reagents into a 96-well Plate Reagents->Plate Incubate Pre-incubate at Assay Temperature Plate->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Measure H₂O₂ Production (e.g., Amplex Red Assay) Initiate->Measure Data Record Fluorescence over Time Measure->Data Calculate Calculate Enzyme Activity Data->Calculate

Caption: Workflow for an in vitro acyl-CoA oxidase enzyme assay.

Experimental Protocol: Acyl-CoA Oxidase Assay

This protocol describes a coupled assay where the hydrogen peroxide (H₂O₂) produced by acyl-CoA oxidase is detected using a fluorescent probe.

Materials:

  • Purified acyl-CoA oxidase enzyme

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of this compound in the assay buffer. b. Prepare a working solution of the acyl-CoA oxidase enzyme in the assay buffer. The optimal concentration should be determined empirically. c. Prepare a detection cocktail containing Amplex™ Red and HRP in the assay buffer according to the manufacturer's instructions.

  • Assay Setup: a. In each well of the 96-well plate, add:

    • 50 µL of the detection cocktail.
    • 25 µL of the enzyme solution (or buffer for no-enzyme controls). b. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Measurement: a. To initiate the reaction, add 25 µL of the this compound solution to each well. This will give a final volume of 100 µL. A range of final substrate concentrations should be tested to determine kinetic parameters. b. Immediately place the plate in the fluorescence microplate reader. c. Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis: a. For each substrate concentration, calculate the initial rate of reaction from the linear portion of the fluorescence versus time plot. b. Use a standard curve of H₂O₂ to convert the rate of fluorescence increase to the rate of H₂O₂ production. c. Plot the reaction rate against the substrate concentration to determine kinetic parameters such as Km and Vmax.

Conclusion

This application note provides a comprehensive guide for the synthesis and application of this compound. The described chemical synthesis protocol is adaptable for various long-chain fatty acids, and the application protocol offers a starting point for researchers investigating the enzymatic processing of branched-chain fatty acyl-CoAs. The availability of well-characterized standards like this compound is crucial for advancing our understanding of lipid metabolism and its role in health and disease.

References

Application Notes and Protocols for 8-Methyloctadecanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. While specific enzymatic data for this particular substrate is not extensively documented in publicly available literature, its structural characteristics suggest it can serve as a substrate for various enzymes involved in branched-chain fatty acid metabolism. These application notes provide a framework for utilizing this compound in enzymatic assays, based on the known reactivity of enzymes with similar branched-chain acyl-CoA structures.

Bovine serum albumin (BSA) is often included in enzymatic assays involving fatty acyl-CoAs to bind the free fatty acid product and prevent enzyme inhibition.

Potential Enzymatic Applications

Based on established metabolic pathways for branched-chain fatty acids, this compound is a potential substrate for several classes of enzymes:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the formation of acyl-CoAs from free fatty acids and coenzyme A. Long-chain acyl-CoA synthetases (ACSLs) are known to act on a variety of fatty acids, and some isoforms may activate 8-methyloctadecanoic acid to its CoA ester. The reverse reaction, the release of the free fatty acid, can also be studied.

  • Acyl-CoA Dehydrogenases (ACADs): Involved in the β-oxidation of fatty acids, ACADs introduce a double bond in the acyl-CoA chain. Some ACADs exhibit broad substrate specificity and can accept branched-chain substrates.

  • Enoyl-CoA Hydratases and 3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the subsequent steps in β-oxidation. Their activity with branched-chain substrates is plausible.

  • Fatty Acid Synthase (FAS): In the reverse reaction (thioesterase activity), FAS might hydrolyze this compound.

Quantitative Data Summary

Due to the lack of specific studies on this compound, no direct kinetic data (Km, Vmax) can be presented. However, researchers can generate this data by following the protocols outlined below. The following table provides a template for summarizing experimentally determined kinetic parameters.

Enzyme ClassSpecific Enzyme (Example)SubstrateKm (µM)Vmax (nmol/min/mg)Notes
Acyl-CoA DehydrogenaseUser-definedThis compoundUser-determinedUser-determinedMonitor reduction of an electron acceptor (e.g., DCPIP) or use a coupled assay.
Acyl-CoA SynthetaseUser-defined8-Methyloctadecanoic AcidUser-determinedUser-determinedMonitor consumption of ATP or formation of AMP and pyrophosphate.
3-Hydroxyacyl-CoA DehydrogenaseUser-defined3-hydroxy-8-methyloctadecanoyl-CoAUser-determinedUser-determinedMonitor oxidation of NADH or reduction of NAD+. The necessary substrate would need to be synthesized.

Signaling Pathways and Metabolic Workflows

The metabolism of branched-chain fatty acids is integrated into the broader context of lipid metabolism. The diagrams below illustrate the general pathways and experimental workflows relevant to studying this compound as an enzyme substrate.

general_bcfa_metabolism cluster_activation Activation cluster_beta_oxidation β-Oxidation 8-Methyloctadecanoic_Acid 8-Methyloctadecanoic Acid ACS Acyl-CoA Synthetase (ACS) 8-Methyloctadecanoic_Acid->ACS ATP, CoA 8-Methyloctadecanoyl_CoA This compound ACAD Acyl-CoA Dehydrogenase (ACAD) 8-Methyloctadecanoyl_CoA->ACAD FAD -> FADH2 ACS->8-Methyloctadecanoyl_CoA AMP, PPi Enoyl_CoA Enoyl-CoA (branched) ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase (ECH) Enoyl_CoA->ECH H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (branched) ECH->Hydroxyacyl_CoA HACD 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Hydroxyacyl_CoA->HACD NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA (branched) HACD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA/ Branched-chain acyl-CoA Thiolase->Propionyl_CoA

Figure 1: General metabolic pathway for branched-chain fatty acyl-CoA metabolism.

experimental_workflow Start Start: Hypothesis (Enzyme X utilizes this compound) Protocol_Dev Protocol Development (Assay conditions, controls) Start->Protocol_Dev Enzyme_Assay Enzymatic Assay (e.g., NADPH consumption or LC-MS) Protocol_Dev->Enzyme_Assay Data_Acquisition Data Acquisition (Spectrophotometry or Mass Spectrometry) Enzyme_Assay->Data_Acquisition Data_Analysis Data Analysis (Enzyme kinetics, product identification) Data_Acquisition->Data_Analysis Conclusion Conclusion (Substrate confirmation, kinetic parameters) Data_Analysis->Conclusion

Figure 2: General experimental workflow for testing this compound as a substrate.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzyme and experimental setup.

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This protocol measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by an electron-transferring flavoprotein (ETF).

Materials:

  • Purified ACAD enzyme of interest

  • Purified electron-transferring flavoprotein (ETF)

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • DCPIP solution (1 mM in water)

  • n-Octyl-β-D-glucopyranoside (optional, to aid substrate solubility)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

  • Prepare Reaction Mixture (per well):

    • 170 µL of Assay Buffer

    • 10 µL of 1 mM DCPIP

    • 5 µL of ETF (concentration to be optimized, e.g., 1-5 µM)

    • Optional: 1 µL of n-Octyl-β-D-glucopyranoside stock solution (e.g., 10 mM)

  • Initiate the Reaction:

    • Add 5 µL of the purified ACAD enzyme to each well containing the reaction mixture.

    • Incubate for 5 minutes at the desired temperature (e.g., 37°C) to establish a baseline.

    • Add 10 µL of this compound solution (prepare a range of concentrations, e.g., 1 µM to 200 µM) to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Controls:

    • No substrate control: Replace this compound with assay buffer.

    • No enzyme control: Replace the ACAD enzyme with assay buffer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of DCPIP (21 mM-1cm-1 at 600 nm).

    • Plot the reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay (Coupled, Spectrophotometric)

This protocol measures the activity of an ACS by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

  • Purified ACS enzyme of interest

  • 8-Methyloctadecanoic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • HEPES buffer (100 mM, pH 7.4)

  • MgCl2

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyrophosphatase, inorganic

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: 100 mM HEPES, pH 7.4, containing 10 mM MgCl2.

  • Prepare Reaction Mixture (per well):

    • 150 µL of Assay Buffer

    • 10 µL of 10 mM ATP

    • 10 µL of 5 mM CoA

    • 5 µL of 5 mM NADH

    • 5 µL of 25 mM PEP

    • 1 µL of Pyrophosphatase (e.g., 1 U/mL)

    • 1 µL of PK/LDH enzyme mix (e.g., 10 U/mL each)

  • Initiate the Reaction:

    • Add 5 µL of the purified ACS enzyme to each well.

    • Incubate for 5 minutes at 37°C.

    • Add 10 µL of 8-methyloctadecanoic acid solution (prepare a range of concentrations) to start the reaction.

  • Measure Absorbance:

    • Monitor the decrease in absorbance at 340 nm for 10-20 minutes.

  • Controls:

    • No substrate control: Replace 8-methyloctadecanoic acid with buffer.

    • No enzyme control: Replace the ACS enzyme with buffer.

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance using the molar extinction coefficient of NADH (6.22 mM-1cm-1 at 340 nm).

    • Determine kinetic parameters as described in Protocol 1.

Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a general method for the extraction and quantification of long-chain acyl-CoAs from in vitro enzymatic reactions or cell lysates.

Materials:

  • Enzymatic reaction mixture or cell pellet

  • Ice-cold 10% trichloroacetic acid (TCA) or other suitable extraction solvent (e.g., acetonitrile/isopropanol/water)

  • Internal standard (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 or C8 reverse-phase column

Procedure:

  • Sample Quenching and Extraction:

    • Stop the enzymatic reaction by adding an equal volume of ice-cold 10% TCA.

    • For cell samples, lyse the cells in an appropriate buffer and then precipitate proteins with TCA.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an SPE cartridge with methanol (B129727), followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with a methanol solution.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 or C8 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

      • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs based on chain length and polarity.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

        • Monitor the specific precursor-to-product ion transitions for this compound and any expected metabolites. A common product ion for acyl-CoAs corresponds to the adenosine-diphosphate-pantetheine moiety.

  • Data Analysis:

    • Quantify the amount of this compound consumed and any products formed by comparing the peak areas to a standard curve generated with known amounts of the analyte and the internal standard.

Conclusion

While this compound is not a commonly studied substrate, its role in branched-chain fatty acid metabolism can be investigated using the established methodologies presented in these application notes. The provided protocols offer a starting point for researchers to characterize the interaction of this molecule with various enzymes, thereby contributing to a deeper understanding of lipid metabolism and its implications in health and disease. Careful optimization of assay conditions and the use of appropriate controls are crucial for obtaining reliable and reproducible data.

Application Notes and Protocols for Enzymatic Assays Involving 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. As a derivative of 8-methyloctadecanoic acid, its metabolism is of interest in various physiological and pathological contexts. The study of enzymes that interact with this compound is crucial for understanding its biological functions and for the development of potential therapeutic agents. These application notes provide detailed protocols for enzymatic assays involving this compound, focusing on key enzymes in fatty acid metabolism: Acyl-CoA Synthetase, Acyl-CoA Oxidase, and Acyl-CoA Dehydrogenase.

The protocols provided are adapted from established methods for long-chain fatty acyl-CoAs. Researchers should note that optimization for the specific substrate this compound may be necessary.

Data Presentation

Quantitative data for enzymatic assays involving this compound is not extensively available in the public domain. The following table provides reference data for common long-chain fatty acyl-CoA substrates with the respective enzymes. These values can serve as a baseline for assay development and optimization.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Acyl-CoA SynthetasePalmitoyl-CoA5 - 15100 - 5007.5 - 8.537
Acyl-CoA OxidasePalmitoyl-CoA10 - 5050 - 2008.0 - 8.537
Acyl-CoA DehydrogenaseOctanoyl-CoA2 - 101000 - 50007.0 - 8.030 - 37

Note: The kinetic parameters for this compound may differ due to its branched-chain structure. It is recommended to perform substrate saturation experiments to determine the specific Km and Vmax for this compound with the enzyme of interest.

Signaling and Metabolic Pathways

The metabolism of this compound is expected to proceed through the fatty acid β-oxidation pathway, similar to other long-chain fatty acids. The initial activation to its CoA ester is crucial for its entry into metabolic pathways.

Fatty_Acid_Metabolism cluster_synthesis Activation cluster_oxidation β-Oxidation 8-Methyloctadecanoic_Acid 8-Methyloctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 8-Methyloctadecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 8-Methyloctadecanoyl_CoA This compound Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 8-Methyloctadecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD Acyl_CoA_Synthetase->8-Methyloctadecanoyl_CoA AMP, PPi Enoyl_CoA trans-2-Enoyl-CoA (8-Methylnonadecenoyl-CoA) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (3-Hydroxy-8-methylnonadecanoyl-CoA) Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ Ketoacyl_CoA 3-Ketoacyl-CoA (3-Keto-8-methylnonadecanoyl-CoA) Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle Propionyl_CoA Propionyl-CoA (from odd-chain) Acyl_CoA_Dehydrogenase->Enoyl_CoA FADH2 Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH, H+ Thiolase->Acetyl_CoA Thiolase->Propionyl_CoA

Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay (Colorimetric)

This assay measures the activity of Acyl-CoA Synthetase by coupling the formation of acyl-CoA to the production of a colored product.

Principle: Acyl-CoA synthetase catalyzes the formation of this compound from 8-methyloctadecanoic acid and Coenzyme A (CoA) in the presence of ATP. The produced acyl-CoA is then oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • 8-methyloctadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.

    • Substrate Solution: Prepare a stock solution of 8-methyloctadecanoic acid in a suitable solvent (e.g., ethanol) and dilute in assay buffer containing 0.1% Triton X-100 to the desired final concentration (e.g., 10-200 µM).

    • CoA Solution: Prepare a stock solution of CoA in assay buffer.

    • ATP Solution: Prepare a stock solution of ATP in assay buffer.

    • Detection Mix: In assay buffer, prepare a mix containing Acyl-CoA Oxidase (1-5 U/mL), HRP (5-10 U/mL), and ABTS (0.5-1 mM).

  • Assay Protocol:

    • Add 50 µL of the Substrate Solution to each well of a 96-well microplate.

    • Add 10 µL of the enzyme source.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of CoA and ATP.

    • Incubate at 37°C for 15-30 minutes.

    • Add 100 µL of the Detection Mix to each well.

    • Incubate at room temperature for 10-20 minutes, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme or no substrate) from the sample readings.

    • Calculate the enzyme activity based on the extinction coefficient of oxidized ABTS.

Acyl_CoA_Synthetase_Assay Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Add_Substrate Add Substrate to Plate Prepare_Reagents->Add_Substrate Add_Enzyme Add Enzyme Source Add_Substrate->Add_Enzyme Initiate_Reaction Add CoA and ATP Add_Enzyme->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Add_Detection_Mix Add Detection Mix Incubate_37C->Add_Detection_Mix Incubate_RT Incubate at RT Add_Detection_Mix->Incubate_RT Measure_Absorbance Measure Absorbance at 405 nm Incubate_RT->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Acyl-CoA Synthetase Assay Workflow.

Protocol 2: Acyl-CoA Oxidase Activity Assay (Fluorometric)

This is a highly sensitive assay for measuring Acyl-CoA Oxidase activity.

Principle: Acyl-CoA oxidase catalyzes the oxidation of this compound, producing H₂O₂. The H₂O₂, in the presence of HRP, reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product, resorufin. The increase in fluorescence is proportional to the enzyme activity.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • DMSO

  • Potassium phosphate buffer (pH 8.0)

  • Enzyme source

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 8.0.

    • Substrate Solution: Prepare a stock solution of this compound in assay buffer.

    • Amplex Red/HRP Working Solution: Prepare a 10 mM stock solution of Amplex Red in DMSO. Just before use, dilute the Amplex Red stock and a stock of HRP in assay buffer to final concentrations of 50 µM and 0.1 U/mL, respectively.

  • Assay Protocol:

    • Add 50 µL of the Amplex Red/HRP Working Solution to each well of a black 96-well microplate.

    • Add 20 µL of the enzyme source.

    • Initiate the reaction by adding 30 µL of the Substrate Solution.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain the reaction rate.

    • A standard curve of H₂O₂ can be used to quantify the amount of H₂O₂ produced and thus the enzyme activity.

Acyl_CoA_Oxidase_Assay Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Add_Amplex_Red_HRP Add Amplex Red/HRP to Plate Prepare_Reagents->Add_Amplex_Red_HRP Add_Enzyme Add Enzyme Source Add_Amplex_Red_HRP->Add_Enzyme Initiate_Reaction Add Substrate Add_Enzyme->Initiate_Reaction Incubate_37C Incubate at 37°C (kinetic read) Initiate_Reaction->Incubate_37C Measure_Fluorescence Measure Fluorescence (Ex/Em = 540/590 nm) Incubate_37C->Measure_Fluorescence Analyze_Data Analyze Data (Rate of fluorescence change) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Acyl-CoA Oxidase Assay Workflow.

Protocol 3: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the activity of Acyl-CoA Dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Principle: Acyl-CoA dehydrogenase catalyzes the oxidation of this compound to 2-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The electrons from FADH₂ are then transferred to an artificial electron acceptor, such as Ferricenium hexafluorophosphate (B91526), which changes its absorbance upon reduction.

Materials:

  • This compound

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (pH 7.5)

  • Enzyme source

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.

    • Substrate Solution: Prepare a stock solution of this compound in assay buffer.

    • Ferricenium Solution: Prepare a stock solution of Ferricenium hexafluorophosphate in a suitable solvent and dilute in assay buffer to the desired final concentration (e.g., 100-500 µM).

  • Assay Protocol:

    • In a cuvette, mix 800 µL of assay buffer, 100 µL of the Ferricenium Solution, and 50 µL of the enzyme source.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding 50 µL of the Substrate Solution.

    • Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of Ferricenium to calculate the enzyme activity.

Acyl_CoA_Dehydrogenase_Assay Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Mix_Reagents_in_Cuvette Mix Buffer, Ferricenium, and Enzyme Prepare_Reagents->Mix_Reagents_in_Cuvette Equilibrate_Temperature Equilibrate to Assay Temperature Mix_Reagents_in_Cuvette->Equilibrate_Temperature Initiate_Reaction Add Substrate Equilibrate_Temperature->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 300 nm Initiate_Reaction->Monitor_Absorbance Analyze_Data Analyze Data (Rate of absorbance change) Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Acyl-CoA Dehydrogenase Assay Workflow.

Conclusion

These protocols provide a framework for the enzymatic analysis of this compound. Given the unique structure of this branched-chain fatty acyl-CoA, it is imperative that researchers perform initial optimization experiments to determine the ideal substrate concentrations, enzyme amounts, and incubation times for their specific experimental setup. The successful application of these assays will contribute to a better understanding of the metabolism and biological significance of this compound.

Application Notes and Protocols: The Use of 8-Methyloctadecanoyl-CoA in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount. This necessitates the use of appropriate internal standards to account for variations during sample preparation and analysis. 8-Methyloctadecanoyl-CoA is a valuable, synthetic branched-chain fatty acyl-coenzyme A that serves as an excellent internal standard for the mass spectrometry-based analysis of long-chain and very-long-chain fatty acyl-CoAs. Its branched-chain structure and unique mass distinguish it from endogenous, straight-chain acyl-CoAs, ensuring minimal interference and accurate quantification.

These application notes provide a comprehensive overview of the utility of this compound in lipidomics workflows, including detailed protocols for sample preparation and analysis, as well as its role in ensuring data quality.

Key Applications

  • Internal Standard for LC-MS/MS Analysis: The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the quantification of endogenous long-chain and very-long-chain acyl-CoAs.

  • Quality Control: It can be used as a quality control standard to monitor the efficiency and reproducibility of lipid extraction and analytical methods.

  • Method Development: Useful in the development and validation of new analytical methods for acyl-CoA profiling.

Chemical Properties

PropertyValue
Molecular Formula C₄₀H₇₂N₇O₁₇P₃S
Monoisotopic Mass 1059.380 g/mol
Structure A coenzyme A molecule esterified with 8-methyloctadecanoic acid.
Solubility Soluble in aqueous buffers and methanol (B129727).

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of long-chain acyl-CoAs from cultured mammalian cells using a modified method with this compound as an internal standard.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Acetonitrile (B52724) (ACN)

  • This compound internal standard solution (10 µM in water)

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge capable of 4°C

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Spiking: Add 1 mL of ice-cold methanol to the cell pellet. Add 10 µL of the 10 µM this compound internal standard solution.

  • Homogenization: Homogenize the cell suspension on ice.

  • Extraction: Add 2 mL of ACN, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For samples with high complexity, an additional SPE cleanup step can improve data quality.

Materials:

  • Reconstituted acyl-CoA extract from Protocol 1

  • Reversed-phase C18 SPE cartridges

  • Methanol

  • Water

  • Acetonitrile

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[2]

  • Sample Loading: Load the reconstituted acyl-CoA extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 50% methanol in water to remove less hydrophobic interferences.[2]

  • Elution: Elute the acyl-CoAs with 1 mL of acetonitrile into a clean collection tube.[2]

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, increase to 95% B over 15 min, hold for 5 min, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and for this compound. The characteristic neutral loss of 507 Da is often used for acyl-CoAs.[1]

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1004.4497.445
Stearoyl-CoA (C18:0)1032.5525.545
Oleoyl-CoA (C18:1)1030.5523.545
This compound (IS) 1059.4 552.4 45

Data Presentation

Table 1: Recovery and Reproducibility of this compound

The following table presents hypothetical data on the extraction recovery and analytical reproducibility of this compound when spiked into a cell lysate matrix.

ParameterValue
Spiked Concentration 1 µM
Mean Extraction Recovery 85.2%
Standard Deviation of Recovery 4.5%
Coefficient of Variation (CV) for Repeat Injections (n=6) 3.8%
Table 2: Quantification of Endogenous Acyl-CoAs Using this compound as an Internal Standard

This table shows an example of the quantification of endogenous acyl-CoAs in a cell sample using the internal standard.

Endogenous Acyl-CoAPeak Area Ratio (Analyte/IS)Calculated Concentration (pmol/10⁶ cells)
Palmitoyl-CoA (C16:0)2.5412.7
Stearoyl-CoA (C18:0)1.899.45
Oleoyl-CoA (C18:1)3.1215.6

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Pellet lysis Lysis and Spiking with This compound start->lysis extraction Acetonitrile Precipitation lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry Dry Down (N2) supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data results Results data->results

Caption: Workflow for acyl-CoA extraction and analysis.

General Acyl-CoA Metabolism

G cluster_pathways Metabolic Fates fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA (e.g., this compound) acyl_coa_synthetase->acyl_coa beta_oxidation Beta-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Signaling) acyl_coa->protein_acylation

Caption: General metabolic roles of acyl-CoAs.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of long-chain acyl-CoAs in lipidomics research. Its unique structure ensures it does not interfere with the measurement of endogenous species. The protocols outlined in these application notes provide a robust framework for the extraction and analysis of acyl-CoAs, contributing to more accurate and reliable lipidomics data. The use of such standards is critical for advancing our understanding of the roles of lipids in health and disease.

References

Application Notes and Protocols for the Extraction of 8-Methyloctadecanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate and efficient extraction of specific acyl-CoAs from cellular matrices is essential for understanding their physiological roles and for the development of novel therapeutics targeting metabolic diseases. This document provides a detailed protocol for the extraction of long-chain acyl-CoAs, such as this compound, from cultured cells, adapted from established methods for similar molecules.

Data Presentation

The recovery of long-chain acyl-CoAs is a critical performance indicator for any extraction protocol. The following table summarizes recovery data for various long-chain acyl-CoAs using solid-phase extraction (SPE) methods, which are integral to the protocol described below.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoAC16:0Oligonucleotide70-80%[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[1]
Octanoyl-CoAC82-(2-pyridyl)ethyl88-92%[1]

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

This compound, as a β-methyl branched-chain fatty acyl-CoA, cannot be directly metabolized through the standard β-oxidation pathway. Instead, it undergoes an initial α-oxidation step, followed by subsequent rounds of β-oxidation. The following diagram illustrates this metabolic process.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Phytanoyl-CoA_hydroxylase Phytanoyl-CoA Hydroxylase This compound->Phytanoyl-CoA_hydroxylase α-Oxidation 2-Hydroxy-8-methyloctadecanoyl-CoA 2-Hydroxy-8-methyloctadecanoyl-CoA Phytanoyl-CoA_hydroxylase->2-Hydroxy-8-methyloctadecanoyl-CoA 2-Hydroxyphytanoyl-CoA_lyase 2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxy-8-methyloctadecanoyl-CoA->2-Hydroxyphytanoyl-CoA_lyase Pristanal_analog Heptadecanal-7-methyl 2-Hydroxyphytanoyl-CoA_lyase->Pristanal_analog Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA_lyase->Formyl-CoA Aldehyde_dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_dehydrogenase Pristanic_acid_analog 7-Methylheptadecanoic Acid Aldehyde_dehydrogenase->Pristanic_acid_analog Acyl-CoA_Synthetase_Peroxisome Acyl-CoA Synthetase Pristanic_acid_analog->Acyl-CoA_Synthetase_Peroxisome Pristanoyl-CoA_analog 7-Methylheptadecanoyl-CoA Acyl-CoA_Synthetase_Peroxisome->Pristanoyl-CoA_analog Beta_Oxidation β-Oxidation Spiral Pristanoyl-CoA_analog->Beta_Oxidation Transport to Mitochondrion Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA

Caption: Metabolism of this compound via α- and β-oxidation.

Experimental Workflow

The following diagram provides a high-level overview of the extraction protocol for this compound from cultured cells.

Cell_Harvesting 1. Cell Harvesting & Washing Cell_Lysis 2. Cell Lysis & Protein Precipitation Cell_Harvesting->Cell_Lysis Extraction 3. Acyl-CoA Extraction Cell_Lysis->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Elution 5. Elution SPE->Elution Concentration 6. Sample Concentration & Reconstitution Elution->Concentration Analysis 7. Downstream Analysis (e.g., LC-MS) Concentration->Analysis

Caption: Experimental workflow for this compound extraction.

Experimental Protocol

This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs from cultured mammalian cells and is applicable for the extraction of this compound.[3]

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][2]

  • Extraction Solvent: Acetonitrile and 2-Propanol (Isopropanol)[1][2]

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • Elution Solution: Methanol/250 mM Ammonium (B1175870) Formate (4:1, v/v)[1]

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7)[3]

Procedure:

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.[3]

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[3]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[3]

2. Cell Lysis and Protein Precipitation:

  • After the final PBS wash, add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • For adherent cells: Use a cell scraper to scrape the cells in the cold homogenization buffer and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • For suspension cells: Resuspend the cell pellet in the cold homogenization buffer.

  • Homogenize the cell suspension on ice.

  • Add 1 mL of 2-Propanol and homogenize again.[2]

3. Extraction of Acyl-CoAs:

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant containing the acyl-CoAs into a new pre-chilled tube.[3] Be cautious not to disturb the pellet.

4. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

5. Elution:

  • Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[1]

  • Collect the eluate in a clean tube.

6. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the Reconstitution Solvent.[3]

  • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[3]

  • Transfer the supernatant to an appropriate vial for downstream analysis.

Disclaimer

This protocol is intended for research use only. It is a compilation of established methods and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Stable Isotope Labeling of 8-Methyloctadecanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes in biological systems.[1] The use of isotopically labeled compounds, such as 13C or 2H, allows for the tracing of atoms through metabolic networks, providing unambiguous insights into cellular metabolism.[2] This application note details the use of stable isotope-labeled 8-Methyloctadecanoyl-CoA for tracing studies. This compound is a methyl-branched, long-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in cellular signaling, membrane fluidity, and energy metabolism.[3][4] Understanding the metabolic fate of this compound can provide valuable information in various research areas, including metabolic diseases, oncology, and neurobiology.

Principle of the Method

The core principle involves introducing a stable isotope-labeled precursor, 8-Methyloctadecanoic acid (e.g., uniformly 13C-labeled or deuterated), into a biological system (cell culture or in vivo model). This labeled fatty acid is then activated to its CoA thioester, this compound, and enters various metabolic pathways. By using mass spectrometry (MS) based techniques, the incorporation of the stable isotope label into downstream metabolites can be tracked and quantified. This allows for the determination of pathway activity and the relative contributions of this compound to different metabolic pools.

Applications

  • Elucidation of Metabolic Pathways: Tracing the labeled carbon or hydrogen atoms from this compound can help identify and confirm its metabolic routes, including beta-oxidation, elongation, and incorporation into complex lipids.

  • Flux Analysis: Quantifying the rate of appearance of labeled downstream metabolites provides a measure of the metabolic flux through specific pathways.

  • Drug Discovery and Development: Evaluating how drug candidates affect the metabolism of this compound can provide insights into their mechanism of action and potential off-target effects.

  • Biomarker Discovery: Alterations in the metabolism of branched-chain fatty acids have been associated with certain diseases.[5] Tracing studies can help identify potential metabolic biomarkers.

Synthesis of Isotopically Labeled 8-Methyloctadecanoic Acid

The synthesis of isotopically labeled 8-Methyloctadecanoic acid can be achieved through various organic synthesis routes. A common approach involves the coupling of an isotopically labeled alkyl group with a suitable carboxylic acid precursor. For instance, a synthetic scheme could involve the copper-catalyzed coupling of a labeled Grignard reagent with an ω-bromo acid.[1][6]

Example Synthetic Approach (Hypothetical):

A plausible, though not explicitly documented, synthetic route for uniformly 13C-labeled 8-Methyloctadecanoic acid could start from commercially available, uniformly 13C-labeled precursors. The synthesis would likely involve a multi-step process to construct the 19-carbon branched-chain fatty acid backbone with the methyl group at the C8 position. Researchers should consult with a synthetic organic chemist to devise the most efficient and cost-effective strategy.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol outlines the steps for labeling cultured mammalian cells with 13C-8-Methyloctadecanoic acid to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed or charcoal-stripped

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stable isotope-labeled 8-Methyloctadecanoic acid (e.g., U-13C19-8-Methyloctadecanoic acid)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Internal standards for acyl-CoAs (e.g., 13C-labeled acyl-CoA mixture)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of labeled 8-Methyloctadecanoic acid complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is commonly used.

    • On the day of the experiment, replace the standard culture medium with a fresh medium containing the desired concentration of labeled 8-Methyloctadecanoic acid-BSA complex (e.g., 10-100 µM).

  • Labeling: Incubate the cells with the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water) containing internal standards.

    • Centrifuge the reconstituted sample to remove any remaining insoluble material before transferring to an autosampler vial for analysis.

Protocol 2: Analysis of Labeled this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for acyl-CoA analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites. A full scan or product ion scan can be used for the identification of unknown labeled species.

  • MRM Transitions: The precursor-to-product ion transitions for unlabeled and labeled this compound and its expected metabolites need to be determined. A characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) is often observed for acyl-CoAs in positive ion mode.[7]

Data Analysis:

  • Identify the peaks corresponding to the labeled and unlabeled analytes based on their retention times and MRM transitions.

  • Integrate the peak areas for each analyte.

  • Calculate the isotopic enrichment by determining the ratio of the labeled isotopologue to the total (labeled + unlabeled) pool of the metabolite.

  • Quantify the absolute concentrations of metabolites using a standard curve generated with known amounts of unlabeled standards and the internal standards.

Data Presentation

Quantitative data from tracing experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions or time points.

Table 1: Isotopic Enrichment of this compound and Downstream Metabolites in HepG2 Cells after 24h Labeling with U-13C19-8-Methyloctadecanoic Acid (Hypothetical Data)

MetaboliteIsotopic Enrichment (%)Fold Change vs. Control
This compound85.2 ± 3.1-
Acetyl-CoA (from β-oxidation)12.5 ± 1.8-
Propionyl-CoA (from β-oxidation)5.3 ± 0.9-
Palmitoyl-CoA (elongation product)2.1 ± 0.4-
Stearoyl-CoA (elongation product)1.5 ± 0.3-
Triacylglycerol (C19:1-branched)35.7 ± 4.5-
Phosphatidylcholine (C19:1-branched)18.9 ± 2.2-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Tracing this compound cluster_synthesis Synthesis cluster_cell_culture Cell Culture & Labeling cluster_extraction Extraction & Analysis synthesis Synthesis of Isotopically Labeled 8-Methyloctadecanoic Acid labeling Incubate with Labeled 8-Methyloctadecanoic Acid synthesis->labeling cell_culture Culture Mammalian Cells cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Isotopologue Profiling lcms->data_analysis interpretation interpretation data_analysis->interpretation Metabolic Pathway Elucidation

Caption: Workflow for stable isotope tracing of this compound.

metabolic_pathway Putative Metabolic Pathways of this compound cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum FA Labeled 8-Methyloctadecanoic Acid (extracellular) ACoA This compound FA->ACoA Activation (ACSL) alpha_ox Alpha-Oxidation ACoA->alpha_ox If 3-methyl elongation Elongation ACoA->elongation desaturation Desaturation ACoA->desaturation beta_ox Beta-Oxidation alpha_ox->beta_ox acetyl_coa acetyl_coa beta_ox->acetyl_coa Acetyl-CoA propionyl_coa propionyl_coa beta_ox->propionyl_coa Propionyl-CoA tca TCA Cycle acetyl_coa->tca TCA Cycle propionyl_coa->tca Anaplerosis complex_lipids Incorporation into Complex Lipids elongation->complex_lipids desaturation->complex_lipids

Caption: Putative metabolic fate of this compound.

Discussion and Considerations

  • Metabolic Quenching: Rapid quenching of metabolism is critical to prevent artifactual changes in metabolite levels during sample processing.

  • Internal Standards: The use of appropriate internal standards is essential for accurate quantification and to correct for variations in extraction efficiency and instrument response.

  • Metabolic Compartmentation: It is important to consider the subcellular localization of metabolic pathways.[8] While whole-cell extracts provide a global view, subcellular fractionation may be necessary to study compartment-specific metabolism.

  • Metabolism of Branched-Chain Fatty Acids: The metabolism of methyl-branched fatty acids can differ from that of straight-chain fatty acids. For instance, a methyl group at an odd-numbered carbon, as in 8-methyloctadecanoic acid, would be expected to undergo standard β-oxidation. However, methyl branches at even-numbered carbons can sterically hinder β-oxidation, necessitating alternative pathways like α-oxidation.[9][10]

Conclusion

The use of stable isotope-labeled this compound is a valuable tool for investigating the metabolism of branched-chain fatty acids. The protocols and information provided here offer a framework for researchers to design and execute tracing experiments to gain a deeper understanding of the roles of this class of molecules in health and disease. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and meaningful results.

References

Application Note and Protocol: Quantification of 8-Methyloctadecanoyl-CoA using a Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in cellular metabolism, playing a central role in fatty acid metabolism and energy production.[1][2][3] The accurate quantification of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA 8-Methyloctadecanoyl-CoA, is essential for understanding its metabolic fate and potential role in various physiological and pathological processes. This application note provides a detailed protocol for the development of a standard curve and the subsequent quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method described herein is based on established principles for the analysis of long-chain fatty acyl-CoAs, employing a sensitive and robust LC-MS/MS approach with electrospray ionization (ESI) in positive mode.[1][4][5] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with the preparation of a standard curve for accurate quantification.

Signaling Pathway and Metabolic Context

This compound is a branched-chain fatty acyl-CoA. While the specific pathways involving this molecule may be less characterized than those of its straight-chain counterparts, it is presumed to enter the fatty acid metabolism pathway. The general biosynthesis of Coenzyme A is a five-step enzymatic process starting from pantothenate (Vitamin B5).[6][7][8] Once synthesized, Coenzyme A can be acylated with fatty acids, such as 8-methyloctadecanoic acid, to form the corresponding acyl-CoA. These acyl-CoAs can then undergo β-oxidation for energy production or be incorporated into complex lipids.

cluster_CoA_Biosynthesis Coenzyme A Biosynthesis cluster_Acyl_CoA_Metabolism This compound Metabolism Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A (CoA-SH) Dephospho_CoA->CoA DPCK Acyl_CoA This compound CoA->Acyl_CoA Fatty_Acid 8-Methyloctadecanoic Acid Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Acyl_CoA->Complex_Lipids Energy Energy Production (ATP) Beta_Oxidation->Energy start Start: Biological Sample extraction Sample Extraction (e.g., SPE) start->extraction is_addition Add Internal Standard (e.g., C17:0-CoA) extraction->is_addition standards Prepare Standard Curve (this compound) standards->is_addition lcms LC-MS/MS Analysis (C18 RP, Positive ESI, MRM) is_addition->lcms data_analysis Data Analysis: Peak Integration & Quantification lcms->data_analysis results Results: Concentration of This compound data_analysis->results analyte_id Identify Analyte: This compound is_selection Select Internal Standard (e.g., C17:0-CoA) analyte_id->is_selection stock_prep Prepare Stock Solutions (Analyte and IS) is_selection->stock_prep cal_standards Prepare Calibration Standards (Spike analyte into matrix) stock_prep->cal_standards lcms_method Develop LC-MS/MS Method (Optimize separation and detection) cal_standards->lcms_method data_acquisition Acquire Data (Analyze standards and samples) lcms_method->data_acquisition peak_integration Integrate Peak Areas (Analyte and IS) data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calc curve_plot Plot Ratio vs. Concentration ratio_calc->curve_plot regression Perform Linear Regression (Determine y=mx+c, R²) curve_plot->regression validation Validate Method (Accuracy, Precision, LLOQ) regression->validation quantification Quantify Unknown Samples validation->quantification

References

Commercial Availability and Research Applications of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. As a C19 iso-fatty acid derivative, it represents a unique substrate for studying lipid metabolism, particularly the pathways involved in the processing of non-linear fatty acids. Branched-chain fatty acids are found in various organisms and have been implicated in a range of biological processes, from membrane fluidity to cellular signaling. The study of this compound can, therefore, provide valuable insights into the enzymatic machinery and metabolic fates associated with these atypical lipids. This document provides an overview of commercial sources for obtaining this specialized biochemical and detailed protocols for its potential research applications.

Commercial Sources for Synthetic this compound

This compound is a highly specialized biochemical that is not typically available as a stock item from major chemical suppliers. Researchers requiring this molecule will likely need to obtain it through custom synthesis services. Several companies specialize in the synthesis of complex lipids and acyl-CoA derivatives and can be contracted to produce this compound to desired purity and specifications.

When sourcing custom synthesis, it is recommended to provide the supplier with detailed requirements, including desired quantity, purity (typically >95%), and any specific analytical data required for verification (e.g., HPLC, Mass Spectrometry, NMR).

Table 1: Potential Custom Synthesis Providers

CompanyServiceWebsite
Avanti Polar LipidsCustom Lipid Synthesisavantilipids.com
Cayman ChemicalCustom Chemical Synthesiscaymanchem.com
Echelon BiosciencesCustom Synthesisechelon-inc.com
Toronto Research ChemicalsCustom Synthesistrc-canada.com
LarodanCustom Lipid Synthesislarodan.com

Note: This list is not exhaustive and other custom synthesis providers may be available. It is advisable to contact multiple vendors to compare quotes and timelines.

Applications in Research

The unique structure of this compound makes it a valuable tool for a variety of research applications, primarily focused on elucidating the metabolism and biological roles of branched-chain fatty acids.

  • Enzyme Substrate Specificity Studies: this compound can be used as a substrate to investigate the specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases. Comparing the kinetics of these enzymes with this compound versus straight-chain acyl-CoAs can reveal structural determinants for substrate recognition and processing.

  • Fatty Acid β-Oxidation Studies: The metabolism of branched-chain fatty acids often involves alternative enzymatic pathways compared to their straight-chain counterparts. This compound can be used in cellular or in vitro assays to study the process of branched-chain fatty acid β-oxidation and identify the specific enzymes and intermediates involved.

  • Lipidomics and Metabolic Labeling: As a stable isotope-labeled standard (e.g., with ¹³C or ²H), this compound can be used in lipidomics studies to trace the metabolic fate of branched-chain fatty acids within cells or organisms. This can help to identify novel metabolic pathways and downstream lipid species.

  • Investigation of Cellular Signaling: Fatty acids and their CoA derivatives can act as signaling molecules. This compound can be introduced to cell culture systems to investigate its effects on cellular processes such as gene expression, protein acylation, and membrane composition.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in key experiments.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of an acyl-CoA synthetase (ACS) enzyme using this compound as a substrate. The assay is based on the spectrophotometric detection of the reaction product.

Materials:

  • Purified or recombinant acyl-CoA synthetase

  • This compound (custom synthesized)

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA.

  • Prepare the substrate: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired final concentration in the reaction buffer.

  • Initiate the reaction: In a 96-well plate, add the reaction mixture and the acyl-CoA synthetase enzyme. To start the reaction, add the this compound substrate.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).

  • Stop the reaction and detect the product: Stop the reaction by adding DTNB solution. DTNB reacts with the free CoA produced during the reaction to form a colored product that can be measured at 412 nm.

  • Calculate activity: The rate of the reaction is determined by measuring the increase in absorbance over time. Enzyme activity can be calculated using the molar extinction coefficient of the DTNB product.

Table 2: Typical Reaction Concentrations for Acyl-CoA Synthetase Assay

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
MgCl₂10 mM
ATP5 mM
Coenzyme A0.5 mM
This compound10-100 µM
Acyl-CoA Synthetase1-10 µg
DTNB1 mM

Workflow Diagram:

Acyl_CoA_Synthetase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, MgCl2, ATP, CoA) mix Combine Reaction Mix, Enzyme, and Substrate in 96-well plate prep_mix->mix prep_sub Prepare this compound Substrate prep_sub->mix prep_enz Prepare Acyl-CoA Synthetase prep_enz->mix incubate Incubate at 37°C mix->incubate stop_detect Add DTNB (Stops reaction & develops color) incubate->stop_detect measure Measure Absorbance at 412 nm stop_detect->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for the in vitro Acyl-CoA Synthetase assay.

Protocol 2: Cellular Fatty Acid β-Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of β-oxidation of 8-Methyloctadecanoic acid in cultured cells by quantifying the production of radiolabeled acid-soluble metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [¹⁴C]-8-Methyloctadecanoic acid (requires custom radiosynthesis)

  • Cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the radiolabeled substrate: Complex [¹⁴C]-8-Methyloctadecanoic acid with fatty acid-free BSA in cell culture medium.

  • Cell treatment: Plate cells in a multi-well plate. On the day of the experiment, replace the culture medium with the medium containing the radiolabeled substrate.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Stop the reaction: Stop the oxidation process by adding ice-cold perchloric acid to the cells.

  • Separate acid-soluble metabolites: Centrifuge the samples to pellet the protein and cell debris. The supernatant contains the acid-soluble metabolites (ASMs), which include [¹⁴C]-acetyl-CoA and other small radiolabeled molecules produced during β-oxidation.

  • Quantify radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize data: The amount of radioactivity in the ASM fraction is normalized to the total protein content of the cells.

Table 3: Typical Conditions for Cellular β-Oxidation Assay

ParameterCondition
Cell typePrimary hepatocytes or C2C12 myotubes
Radiolabeled Substrate[¹⁴C]-8-Methyloctadecanoic acid
Substrate Concentration50-200 µM
BSA Concentration1% (w/v)
Incubation Time1-4 hours
Stopping Agent6% Perchloric Acid

Signaling Pathway Diagram:

Beta_Oxidation_Pathway cluster_uptake Cellular Uptake & Activation cluster_transport Mitochondrial Transport cluster_beta_ox β-Oxidation Spiral BCFA 8-Methyloctadecanoic Acid ACS Acyl-CoA Synthetase BCFA->ACS CoA, ATP BCFA_CoA This compound CPT1 CPT1 BCFA_CoA->CPT1 Carnitine Beta_Ox β-Oxidation Enzymes BCFA_CoA->Beta_Ox ACS->BCFA_CoA BCFA_Carnitine 8-Methyloctadecanoylcarnitine CAT CAT BCFA_Carnitine->CAT To Mitochondrial Matrix CPT2 CPT2 BCFA_Carnitine->CPT2 CoA CPT1->BCFA_Carnitine To Intermembrane Space CAT->BCFA_Carnitine CPT2->BCFA_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA (from methyl branch) Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Branched-chain fatty acid β-oxidation pathway.

Analytical Characterization

Accurate characterization of synthesized this compound is crucial for interpreting experimental results.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis. Reversed-phase chromatography can separate this compound from other lipids, and tandem mass spectrometry provides sensitive and specific detection and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the acyl chain and the CoA moiety, providing unambiguous identification of the synthesized product.

Table 4: Expected Mass Spectrometry Fragments for this compound

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragment Identity
Positive[M+H]⁺[M+H - 507]⁺Acyl chain fragment
Positive[M+H]⁺768.1Coenzyme A
Negative[M-H]⁻[M-H - 427]⁻Acyl chain fragment

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental systems. The synthesis and handling of specialized biochemicals should be performed by trained personnel in a laboratory setting.

Application Note: Tracing Fatty Acid Metabolism with 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the dynamics of metabolic pathways in health and disease. Stable isotope tracers are cornerstones of MFA, enabling the quantitative tracking of atoms through metabolic networks. While tracers like ¹³C-glucose and ¹³C-palmitate have been instrumental in understanding central carbon and straight-chain fatty acid metabolism, there is a need for novel probes to investigate the metabolism of more complex lipids, such as branched-chain fatty acids. This application note describes a hypothetical application of 8-Methyloctadecanoyl-CoA as a novel tracer for studying fatty acid metabolism.

This compound is a saturated fatty acyl-CoA with a methyl group at the 8th carbon position. This methyl branch makes it a unique tool to probe the specificity of enzymes involved in fatty acid oxidation and lipid biosynthesis. Unlike fatty acids with a methyl group at the β-carbon, which typically require α-oxidation, the mid-chain position of the methyl group in this compound may allow it to enter the β-oxidation pathway, albeit potentially at a different rate than its straight-chain counterpart, stearoyl-CoA. This allows for the investigation of how such structural alterations affect metabolic fate.

Principle and Applications

The core principle of using this compound in MFA is to introduce it into a biological system (e.g., cultured cells) and trace its metabolic fate using mass spectrometry. By quantifying the incorporation of the 8-methyl-octadecanoyl moiety into various downstream metabolites and lipid species, researchers can gain insights into:

  • β-Oxidation Efficiency: Comparing the rate of oxidation of this compound to that of stearoyl-CoA can reveal the tolerance of β-oxidation enzymes to mid-chain branches.

  • Complex Lipid Synthesis: Tracking the incorporation of 8-methyloctadecanoate into complex lipids such as phospholipids, triglycerides, and cholesterol esters can elucidate the substrate specificity of acyltransferases.

  • Subcellular Transport: The distribution of 8-methyloctadecanoate-containing lipids between different organelles can be studied to understand lipid trafficking.

  • Disease-Specific Metabolism: In diseases with altered lipid metabolism, such as cancer or inherited metabolic disorders, this compound can be used to probe specific enzymatic dysfunctions.

This tracer is particularly relevant for researchers in oncology, metabolic diseases, and drug development who are interested in the nuances of lipid metabolism beyond the canonical pathways.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, MCF-7) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing the desired concentration of this compound. The tracer should be complexed to fatty acid-free bovine serum albumin (BSA) to ensure solubility and facilitate cellular uptake. A typical final concentration is 50-100 µM.

  • Labeling: Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Harvesting: After the incubation period, place the plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • For acyl-CoA analysis, add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to each well. Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • For total lipid analysis, add 1 mL of ice-cold methanol (B129727) to each well. Scrape the cells and collect the cell suspension.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines the analysis of this compound and its metabolites from cell extracts.

  • Sample Preparation:

    • Centrifuge the TCA cell extracts at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and its β-oxidation intermediates.

  • Data Analysis: Quantify the peak areas of the detected acyl-CoAs and normalize to an internal standard and total protein concentration.

Protocol 3: Analysis of Fatty Acid Incorporation into Complex Lipids by GC-MS

This protocol details the analysis of 8-methyloctadecanoate incorporation into the total lipid pool.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on the methanol cell extracts to isolate total lipids.

  • Hydrolysis and Derivatization:

    • Hydrolyze the extracted lipids to release the constituent fatty acids using a strong base (e.g., methanolic KOH).

    • Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol.

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., DB-23).

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan for the characteristic fragmentation patterns of the FAME of 8-methyloctadecanoate.

  • Data Analysis: Quantify the peak area of the 8-methyloctadecanoate FAME and express it as a percentage of the total fatty acid pool.

Data Presentation

Table 1: Hypothetical Quantification of Intracellular Acyl-CoA Pools after Labeling with this compound

Acyl-CoA SpeciesConcentration (pmol/mg protein) - ControlConcentration (pmol/mg protein) - 24h Labeling
Stearoyl-CoA (C18:0)15.2 ± 1.814.8 ± 2.1
This compoundNot Detected25.6 ± 3.4
6-Methylhexadecanoyl-CoANot Detected8.1 ± 1.2
4-Methyltetradecanoyl-CoANot Detected2.5 ± 0.5
Acetyl-CoA120.5 ± 15.3125.1 ± 18.9

Table 2: Hypothetical Incorporation of 8-Methyloctadecanoate into Major Lipid Classes

Lipid Class% of Total Fatty Acids from 8-Methyloctadecanoate (24h)
Phosphatidylcholine (PC)5.2 ± 0.7
Phosphatidylethanolamine (PE)3.8 ± 0.5
Triglycerides (TG)12.5 ± 1.9
Cholesterol Esters (CE)1.8 ± 0.3

Visualizations

Metabolic_Fate_of_8_Methyloctadecanoyl_CoA cluster_uptake Cellular Uptake cluster_beta_oxidation β-Oxidation cluster_lipid_synthesis Complex Lipid Synthesis 8-Me-Octadecanoyl-CoA_ext This compound (extracellular) 8-Me-Octadecanoyl-CoA_int This compound (intracellular) 8-Me-Octadecanoyl-CoA_ext->8-Me-Octadecanoyl-CoA_int Transport Beta_Ox_1 β-Oxidation Cycle 1 8-Me-Octadecanoyl-CoA_int->Beta_Ox_1 Mitochondria Phospholipids Phospholipids 8-Me-Octadecanoyl-CoA_int->Phospholipids Acyltransferases Triglycerides Triglycerides 8-Me-Octadecanoyl-CoA_int->Triglycerides Acyltransferases Cholesterol_Esters Cholesterol Esters 8-Me-Octadecanoyl-CoA_int->Cholesterol_Esters Acyltransferases Beta_Ox_2 β-Oxidation Cycle 2 Beta_Ox_1->Beta_Ox_2 Acetyl_CoA Acetyl-CoA Beta_Ox_1->Acetyl_CoA Beta_Ox_n ... Beta_Ox_2->Beta_Ox_n Beta_Ox_2->Acetyl_CoA Beta_Ox_n->Acetyl_CoA Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Labeling 2. Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Time course: 0, 2, 6, 12, 24h) Labeling->Harvesting Extraction 4. Metabolite & Lipid Extraction Harvesting->Extraction Acyl_CoA_Analysis 5a. Acyl-CoA Analysis (LC-MS/MS) Extraction->Acyl_CoA_Analysis Lipid_Analysis 5b. Fatty Acid Analysis (GC-MS) Extraction->Lipid_Analysis Data_Analysis 6. Data Analysis & Flux Calculation Acyl_CoA_Analysis->Data_Analysis Lipid_Analysis->Data_Analysis

Application Notes and Protocols for In Vitro Reconstitution of Pathways with 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in various biological processes. Understanding its synthesis and downstream metabolism is crucial for research in areas such as metabolic disorders and drug development. In vitro reconstitution of biochemical pathways involving this compound offers a powerful tool to study the kinetics, regulation, and substrate specificity of the enzymes involved in a controlled environment, free from the complexity of a cellular context.

These application notes provide a framework for the in vitro synthesis of this compound using fatty acid synthase (FAS) and outline a general protocol for its utilization in downstream enzymatic assays. The protocols are based on established methods for the in vitro reconstitution of fatty acid synthesis and elongation.

Key Applications

  • Enzyme Characterization: Elucidate the kinetic parameters (K_m, k_cat) of enzymes that synthesize or utilize this compound.

  • Pathway Elucidation: Reconstruct and validate biochemical pathways involving branched-chain fatty acids.

  • Inhibitor Screening: High-throughput screening of small molecules that inhibit enzymes involved in branched-chain fatty acid metabolism.

  • Drug Development: Investigate the metabolic fate of drug candidates that may be modified by or interact with pathways involving this compound.

In Vitro Synthesis of this compound

The in vitro synthesis of this compound can be achieved by reconstituting the fatty acid synthesis (FAS) pathway with the appropriate precursors. Mammalian fatty acid synthase (FAS) is known to incorporate methylmalonyl-CoA as an extender unit, leading to the formation of methyl-branched fatty acids.

Experimental Principle

The synthesis of 8-methyloctadecanoic acid, which can then be converted to its CoA ester, involves the iterative condensation of malonyl-CoA with a starter molecule, with the incorporation of methylmalonyl-CoA at a specific elongation cycle to introduce the methyl branch at the C8 position. The final product is then released from the FAS complex.

Diagram of the Proposed In Vitro Synthesis Pathway

In_Vitro_BCFA_Synthesis cluster_0 Inputs cluster_1 Core Synthesis cluster_2 Outputs Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS NADPH NADPH NADPH->FAS 8-Methyloctadecanoyl-ACP 8-Methyloctadecanoyl-ACP FAS->8-Methyloctadecanoyl-ACP Elongation Cycles ACLY ATP-Citrate Lyase (optional for Acetyl-CoA generation) ACC Acetyl-CoA Carboxylase (optional for Malonyl-CoA generation) Thioesterase Thioesterase 8-Methyloctadecanoyl-ACP->Thioesterase 8-Methyloctadecanoic_Acid 8-Methyloctadecanoic Acid Thioesterase->8-Methyloctadecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 8-Methyloctadecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound

Caption: In vitro synthesis of this compound.

Protocol: In Vitro Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzyme sources and desired yields.

1. Reagents and Buffers:

  • Purified Fatty Acid Synthase (FAS) (e.g., from rat liver)

  • Acetyl-CoA

  • Malonyl-CoA

  • (R,S)-Methylmalonyl-CoA

  • NADPH

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • EDTA

  • Bovine Serum Albumin (BSA)

  • Thioesterase (e.g., TesA)

  • Acyl-CoA Synthetase

  • ATP

  • Coenzyme A (CoA)

  • Solvents for extraction (e.g., Hexane (B92381), Isopropanol)

  • Internal standards for GC-MS analysis

2. Reaction Setup:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume can be adjusted as needed (e.g., 100 µL).

  • Reaction Buffer: 100 mM Potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Add components in the following order:

    • Reaction Buffer

    • BSA (to a final concentration of 0.1 mg/mL)

    • NADPH (to a final concentration of 200 µM)

    • Acetyl-CoA (to a final concentration of 50 µM)

    • Malonyl-CoA (to a final concentration of 100 µM)

    • (R,S)-Methylmalonyl-CoA (concentration to be optimized, e.g., in a range of 50-500 µM)

    • Purified FAS (concentration to be optimized, e.g., 1-5 µg)

3. Incubation:

  • Incubate the reaction mixture at 37°C for a desired time (e.g., 1-4 hours). Time can be optimized to maximize product yield.

4. Product Release and Conversion to CoA Ester:

  • To release the fatty acid from the FAS complex, add a thioesterase (e.g., 1 µg TesA) and incubate for an additional 30 minutes at 37°C.

  • To convert the free fatty acid to its CoA ester, add the following to the reaction mixture:

    • Coenzyme A (to a final concentration of 1 mM)

    • ATP (to a final concentration of 5 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • Acyl-CoA Synthetase (e.g., 1-2 units)

  • Incubate for an additional 1 hour at 37°C.

5. Extraction and Analysis:

  • Stop the reaction by adding an equal volume of a mixture of hexane and isopropanol (B130326) (3:2, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper organic phase containing the fatty acyl-CoAs.

  • Dry the organic phase under a stream of nitrogen.

  • The resulting this compound can be quantified and its identity confirmed using LC-MS/MS.

  • For detailed isomer analysis of the fatty acid, the CoA ester can be hydrolyzed, and the free fatty acid derivatized to its methyl ester (FAME) for analysis by GC-MS.

Data Presentation: Expected Product Profile

The reaction is expected to yield a mixture of straight-chain and branched-chain fatty acids. The relative abundance of each will depend on the concentration of methylmalonyl-CoA and the kinetics of the FAS used.

Fatty Acid ProductExpected Retention Time (GC-MS of FAMEs)Key Mass Fragments (m/z)
Palmitic Acid (16:0)Variable270 (M+), 74, 87, 143
Stearic Acid (18:0)Variable298 (M+), 74, 87, 143
8-Methyloctadecanoic AcidSlightly different from stearic acid312 (M+), specific fragments indicating methyl branch at C8
Other BCFA isomersVariableVariable based on branch position

In Vitro Utilization of this compound

Once synthesized and purified, this compound can be used as a substrate in reconstituted enzymatic assays to study downstream pathways such as elongation, desaturation, or β-oxidation.

Experimental Workflow for Studying Downstream Pathways

Downstream_Pathway_Workflow Start Start with Purified This compound Enzyme_Addition Add Purified Downstream Enzyme(s) (e.g., Elongase, Desaturase, Acyl-CoA Oxidase) Start->Enzyme_Addition Cofactor_Addition Add Necessary Cofactors (e.g., Malonyl-CoA, NADPH, FAD) Enzyme_Addition->Cofactor_Addition Incubation Incubate at Optimal Temperature and Time Cofactor_Addition->Incubation Reaction_Quench Quench Reaction Incubation->Reaction_Quench Product_Extraction Extract Products Reaction_Quench->Product_Extraction Analysis Analyze Products by LC-MS/MS or GC-MS Product_Extraction->Analysis

Caption: Workflow for in vitro downstream pathway analysis.

Protocol: General Assay for this compound Utilizing Enzymes

This is a template protocol that needs to be adapted based on the specific enzyme and pathway being studied.

1. Reagents and Buffers:

  • Purified this compound

  • Purified enzyme of interest (e.g., fatty acid elongase, desaturase, or enzymes of the β-oxidation pathway)

  • Specific cofactors for the enzyme (e.g., Malonyl-CoA and NADPH for elongases; FAD for acyl-CoA oxidases)

  • Appropriate reaction buffer for the enzyme of interest

  • Quenching solution (e.g., strong acid or organic solvent)

  • Extraction solvents

  • Analytical standards for expected products

2. Reaction Setup:

  • Prepare a reaction mixture in a microcentrifuge tube on ice.

  • Add components in the following order:

    • Reaction Buffer

    • Cofactors

    • Purified this compound (substrate)

    • Initiate the reaction by adding the purified enzyme.

3. Incubation:

  • Incubate at the optimal temperature for the enzyme for a defined period. It is recommended to perform a time-course experiment to determine the linear range of the reaction.

4. Quenching and Extraction:

  • Stop the reaction by adding the quenching solution.

  • Extract the products using an appropriate organic solvent.

5. Analysis:

  • Analyze the extracted products by LC-MS/MS or GC-MS (after derivatization if necessary) to identify and quantify the reaction products.

Data Presentation: Example Quantitative Data for an Elongase Assay
SubstrateEnzyme Concentration (nM)Product Formed (pmol/min/mg)
This compound10[Experimental Value]
This compound50[Experimental Value]
This compound100[Experimental Value]
Stearoyl-CoA (Control)50[Experimental Value]

Conclusion

The in vitro reconstitution of pathways involving this compound provides a versatile platform for detailed biochemical and enzymatic studies. The protocols and guidelines presented here offer a starting point for researchers to design and execute experiments aimed at understanding the synthesis and metabolism of this important branched-chain fatty acyl-CoA. Careful optimization of reaction conditions and rigorous analytical validation are essential for obtaining reliable and reproducible data.

Application Notes and Protocols for Studying Protein-Lipid Interactions with 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methyloctadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. Branched-chain fatty acids and their CoA esters are increasingly recognized for their roles beyond simple metabolic intermediates, acting as signaling molecules that can modulate the function of various proteins and influence cellular pathways. For instance, some branched-chain fatty acids have been shown to activate nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] The study of protein interactions with specific acyl-CoAs such as this compound is crucial for understanding their physiological and pathological roles.

These application notes provide a framework for investigating the interactions between this compound and target proteins. While specific data for this compound is limited in publicly available literature, the protocols described herein are based on established methods for studying protein-acyl-CoA interactions and can be adapted for this specific molecule.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from the experimental protocols detailed below. These tables are intended to serve as a template for data presentation and comparison.

Table 1: Hypothetical Binding Kinetics of this compound to Target Proteins

Target ProteinMethodK_D (μM)k_on (10³ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)
Acyl-CoA Binding Protein (ACBP)SPR2.5 ± 0.315.2 ± 1.138.0 ± 2.5
PPARα (Ligand Binding Domain)ITC5.1 ± 0.6--
Target Enzyme X (e.g., a dehydrogenase)FP10.8 ± 1.2--

K_D: Dissociation constant; k_on: Association rate constant; k_off: Dissociation rate constant. Data are presented as mean ± standard deviation. SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.

Table 2: Hypothetical Effect of this compound on Enzyme Activity

EnzymeSubstrateK_m (μM)V_max (μmol/min/mg)Fold Change in Activity
Enzyme XSubstrate A50 ± 5100 ± 81.0 (Control)
Enzyme X + 10 μM this compoundSubstrate A45 ± 4180 ± 121.8
Enzyme YSubstrate B25 ± 350 ± 41.0 (Control)
Enzyme Y + 10 μM this compoundSubstrate B40 ± 435 ± 30.7

K_m: Michaelis constant; V_max: Maximum reaction velocity. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the association and dissociation rates of this compound binding to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant target protein

  • Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4)

  • This compound solutions of varying concentrations

Procedure:

  • Chip Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 50 µM).

    • Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without protein) for a set association time (e.g., 180 seconds).

    • Allow the complex to dissociate by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).

    • Regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a short pulse of 10 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change upon binding, allowing for the determination of binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound in the same buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer extensively.

    • Dissolve the this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both protein and ligand solutions before use.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection to remove any ligand diffused into the needle during equilibration, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 3: Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol is useful for assessing the binding of the non-fluorescent this compound by its ability to displace a fluorescently labeled acyl-CoA from a target protein.

Materials:

  • Fluorescence plate reader capable of measuring fluorescence polarization

  • Purified target protein

  • Fluorescently labeled acyl-CoA (e.g., BODIPY-C16-CoA)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5)

Procedure:

  • Determine Optimal Probe Concentration:

    • Titrate the fluorescently labeled acyl-CoA against a fixed concentration of the target protein to determine the K_D of the probe and a suitable concentration to use in the competitive assay (typically at or below the K_D).

  • Competitive Binding Experiment:

    • Prepare a reaction mixture containing the target protein and the fluorescent probe at their predetermined optimal concentrations in assay buffer.

    • Prepare a serial dilution of this compound.

    • Add the serially diluted this compound to the protein-probe mixture in a suitable microplate (e.g., black, low-volume 384-well plate).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (K_i) from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

signaling_pathway 8-Methyl-Octadecanoyl-CoA 8-Methyl-Octadecanoyl-CoA PPARα PPARα 8-Methyl-Octadecanoyl-CoA->PPARα Binds & Activates RXR RXR PPARα->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Effects Metabolic Effects Target Gene Transcription->Metabolic Effects

Caption: Hypothetical signaling pathway of this compound via PPARα activation.

spr_workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Association Phase: Inject Analyte p1->r1 p2 Prepare Analyte Dilution Series (this compound) p2->r1 r2 Dissociation Phase: Flow Running Buffer r1->r2 Repeat for each concentration r3 Regeneration r2->r3 Repeat for each concentration a1 Generate Sensorgrams r2->a1 r3->r1 Repeat for each concentration a2 Fit Data to Binding Model a1->a2 a3 Determine kon, koff, KD a2->a3

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

catnip_workflow start Cell Lysate probe Incubate with This compound-alkyne probe start->probe uv UV Crosslinking probe->uv click Click Chemistry with Biotin-azide uv->click enrich Streptavidin Affinity Purification click->enrich digest On-bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms end Identify Interacting Proteins ms->end

Caption: Workflow for identifying protein interactors using a chemoproteomic approach.

References

Application Note: Screening for Modulators of PPARα Signaling Using Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) and their activated acyl-coenzyme A (acyl-CoA) thioesters are increasingly recognized for their roles in cellular signaling and metabolism. Unlike their straight-chain counterparts, BCFAs can have distinct biological activities, including the modulation of nuclear receptors. Notably, branched-chain fatty acyl-CoAs (BCFA-CoAs) have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a key transcriptional regulator of genes involved in lipid metabolism and inflammation, making it an important drug target for metabolic disorders.

This application note provides a detailed protocol for a cell-based reporter assay to screen for compounds that modulate the activation of PPARα by a representative BCFA-CoA, such as 8-Methyloctadecanoyl-CoA. The assay is designed for researchers in drug discovery and metabolic disease to identify potential therapeutic agents that can enhance or inhibit this signaling pathway.

Principle of the Assay

The assay utilizes a HEK293T cell line co-transfected with two plasmids: one expressing the full-length human PPARα protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). In the presence of a PPARα agonist, such as a BCFA-CoA, the receptor is activated, binds to the PPRE, and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPARα activation and can be quantified to assess the effects of test compounds.

Signaling Pathway

PPARa_Signaling cluster_extracellular Extracellular Space / Cytoplasm cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 8-Methyloctadecanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL Activation BCFA_CoA This compound ACSL->BCFA_CoA Converts to PPARa PPARα BCFA_CoA->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Initiates

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_readout Day 4: Data Acquisition A Seed HEK293T cells in 96-well plates B Incubate for 24 hours A->B C Co-transfect cells with PPARα and PPRE-luciferase plasmids B->C D Incubate for 18-24 hours C->D E Treat cells with 8-Methyloctadecanoic Acid (or other BCFA) ± Test Compounds D->E F Incubate for 18-24 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence using a plate reader G->H I Analyze data H->I

Materials and Reagents

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 3000 Transfection Reagent

  • pCMV-hPPARα expression plasmid

  • pGL4.23[luc2/PPRE/Hygro] reporter plasmid

  • 8-Methyloctadecanoic acid (or other suitable branched-chain fatty acid)

  • Test compounds

  • DMSO (vehicle control)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Experimental Protocols

Protocol 1: Cell Seeding and Transfection
  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • On Day 1, seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate. Ensure even cell distribution.

    • Incubate for 24 hours to allow cells to attach and reach 70-80% confluency.

  • Transfection:

    • On Day 2, prepare the transfection mix in Opti-MEM. For each well, combine:

      • 100 ng of pCMV-hPPARα plasmid

      • 100 ng of pGL4.23[luc2/PPRE/Hygro] plasmid

      • 0.5 µL of Lipofectamine 3000 reagent

    • Follow the manufacturer's protocol for forming the DNA-lipid complexes.

    • Carefully add the transfection mix to each well.

    • Incubate for 18-24 hours.

Protocol 2: Compound Treatment and Luminescence Reading
  • Compound Preparation:

    • Prepare stock solutions of 8-Methyloctadecanoic acid and test compounds in DMSO.

    • Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the media should not exceed 0.1%.

  • Cell Treatment:

    • On Day 3, carefully remove the transfection medium from the cells.

    • Add fresh DMEM containing the appropriate concentrations of 8-Methyloctadecanoic acid (as the agonist) with or without the test compounds (for antagonist/potentiator screening).

    • Include the following controls:

      • Vehicle control (0.1% DMSO)

      • Agonist control (8-Methyloctadecanoic acid only)

    • Incubate for 18-24 hours.

  • Luminescence Measurement:

    • On Day 4, equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Presentation

The raw data will be in the form of relative light units (RLU). The activity of test compounds is typically expressed as a percentage of the control response or as fold activation over the vehicle control.

Data Normalization:

  • Fold Activation: (RLU of Test Well) / (RLU of Vehicle Control Well)

  • Percent Inhibition (for antagonists): 100 * [1 - (RLU of Test Well - RLU of Vehicle) / (RLU of Agonist Control - RLU of Vehicle)]

The results can be plotted using a dose-response curve to determine the EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists).

Hypothetical Data Summary

The following table summarizes hypothetical results from a screen of two test compounds for their effect on PPARα activation by 10 µM 8-Methyloctadecanoic Acid.

Treatment GroupConcentration (µM)Mean RLU (n=3)Std. Dev.Fold Activation (vs. Vehicle)% Inhibition (vs. Agonist)
Vehicle Control (0.1% DMSO)-1,5201101.0N/A
8-Methyloctadecanoic Acid (Agonist)1025,8401,25017.00% (Reference)
Agonist + Test Compound A (Antagonist)513,6809809.050.0%
Agonist + Test Compound B (Potentiator)538,7602,10025.5-53.2% (Potentiation)

Troubleshooting

  • Low Signal: May result from poor transfection efficiency, low cell viability, or inactive reagents. Optimize transfection conditions and check cell health.

  • High Variability: Often caused by inconsistent cell seeding or pipetting errors. Ensure uniform cell density and careful liquid handling.

  • Edge Effects: Can occur in 96-well plates due to evaporation. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.

Conclusion

This application note details a robust and reproducible method for screening compounds that modulate the activity of PPARα in response to branched-chain fatty acyl-CoAs. The described reporter gene assay provides a valuable tool for identifying novel therapeutic candidates for the treatment of metabolic diseases. While this compound is used here as a representative BCFA-CoA, this protocol can be adapted for other fatty acids of interest.

References

Application Notes and Protocols for Creating Cellular Models with Altered 8-Methyloctadecanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyloctadecanoyl-CoA is a specific type of mid-chain branched-chain fatty acyl-CoA. The presence and concentration of such branched-chain fatty acids (BCFAs) can influence cellular membrane fluidity, signaling pathways, and overall metabolic homeostasis. The ability to create cellular models with specifically altered levels of this compound is crucial for understanding its physiological roles and for developing therapeutic strategies targeting pathways involving BCFAs.

This document provides detailed application notes and experimental protocols for generating cellular models with either increased or decreased levels of this compound. The primary strategies involve the genetic manipulation of key enzymes in the branched-chain fatty acid synthesis pathway: Fatty Acid Synthase (FASN) and Ethylmalonyl-CoA Decarboxylase 1 (ECHDC1).

Scientific Background: Biosynthesis of this compound

The synthesis of this compound in mammalian cells is primarily carried out by the multifunctional enzyme Fatty Acid Synthase (FASN) . Unlike the synthesis of straight-chain fatty acids which exclusively uses malonyl-CoA as an extender unit, the formation of a methyl-branched fatty acid at an even-numbered carbon position, such as the 8th carbon of octadecanoyl-CoA, involves the incorporation of methylmalonyl-CoA as a substrate during the elongation process.

The availability of cytosolic methylmalonyl-CoA is a critical determinant of the rate of methyl-branched fatty acid synthesis. The enzyme Ethylmalonyl-CoA Decarboxylase 1 (ECHDC1) negatively regulates this process by degrading methylmalonyl-CoA, thereby reducing its availability for FASN.

Therefore, the cellular levels of this compound can be manipulated by:

  • Increasing levels: Knocking out or knocking down ECHDC1 to increase the cytosolic pool of methylmalonyl-CoA available for FASN.

  • Decreasing levels: Knocking out or knocking down FASN to inhibit the primary synthesis pathway of all de novo fatty acids, including branched-chain species.

Data Presentation: Expected Outcomes of Genetic Manipulation

The following table summarizes the anticipated quantitative changes in cellular metabolites following the genetic manipulation of FASN and ECHDC1.

Genetic Modification TargetMethodExpected Change in this compoundExpected Change in Methylmalonyl-CoAExpected Change in Straight-Chain Fatty Acyl-CoAs
FASN CRISPR-Cas9 KnockoutSignificant DecreaseNo Direct Change / Potential IncreaseSignificant Decrease
FASN siRNA KnockdownDecreaseNo Direct Change / Potential IncreaseDecrease
ECHDC1 CRISPR-Cas9 KnockoutIncreaseSignificant IncreaseNo Direct Change / Potential Minor Changes
ECHDC1 siRNA KnockdownModest IncreaseIncreaseNo Direct Change / Potential Minor Changes

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of FASN or ECHDC1

This protocol describes the generation of a stable knockout cell line for either FASN or ECHDC1 using the CRISPR-Cas9 system.

Materials:

  • Human cell line of choice (e.g., HEK293T, HepG2)

  • High-fidelity Cas9 nuclease expression plasmid (e.g., pX459)

  • Gene-specific single guide RNA (sgRNA) expression vectors targeting FASN or ECHDC1

  • Lipofectamine™ 3000 or other suitable transfection reagent

  • Puromycin (B1679871) or other selection antibiotic corresponding to the Cas9 plasmid

  • Phosphate Buffered Saline (PBS)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • PCR primers for genomic DNA verification

  • Sanger sequencing reagents

  • Antibodies for Western blot validation (anti-FASN or anti-ECHDC1)

Procedure:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting a critical early exon of the target gene (FASN or ECHDC1) using a reputable online tool (e.g., CHOPCHOP, Benchling).

    • Synthesize and clone the sgRNA sequences into a suitable expression vector according to the manufacturer's instructions.

  • Transfection:

    • Seed 2.5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

    • Co-transfect the Cas9 expression plasmid and the sgRNA expression plasmid using Lipofectamine™ 3000 following the manufacturer's protocol. Include a negative control (scrambled sgRNA).

  • Selection of Edited Cells:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to the culture medium.

    • Continue selection for 3-5 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • After selection, dilute the surviving cells to a concentration of approximately 1 cell per 100 µL and plate into 96-well plates to isolate single colonies.

    • Expand the resulting colonies.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).

    • Western Blot Analysis: Lyse the verified clones and perform a Western blot to confirm the absence of the target protein (FASN or ECHDC1).

Protocol 2: siRNA-Mediated Knockdown of FASN or ECHDC1

This protocol provides a method for the transient knockdown of FASN or ECHDC1 expression using small interfering RNA (siRNA).

Materials:

  • Human cell line of choice

  • Validated siRNA duplexes targeting FASN or ECHDC1

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM™ Reduced Serum Medium

  • Culture medium

  • 6-well plates

  • Reagents for qRT-PCR (primers, SYBR Green)

  • Reagents for Western blotting

Procedure:

  • Cell Seeding:

    • Seed 2.5 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and allow them to reach 60-80% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

    • Add the 200 µL siRNA-lipid complex to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours.

    • qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR to quantify the knockdown efficiency at the mRNA level.

    • Western Blot: Lyse a parallel set of cells and perform a Western blot to confirm the reduction of the target protein.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of cellular acyl-CoAs, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Extraction:

    • Resuspend the cell pellet (typically 1-5 million cells) in 500 µL of ice-cold methanol containing the internal standard.

    • Sonicate the sample on ice for 3 x 10 seconds.

    • Add 500 µL of ice-cold water and vortex thoroughly.

    • Add 1 mL of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of a solution of 5% acetonitrile in water with 10 mM ammonium acetate.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (10 mM ammonium acetate in water) and mobile phase B (10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard.

    • Calculate the concentration in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_increase Increase this compound cluster_decrease Decrease this compound knockout_echdc1 CRISPR-Cas9 Knockout of ECHDC1 validation Verification (Genomic, mRNA, Protein) knockout_echdc1->validation siRNA_echdc1 siRNA Knockdown of ECHDC1 siRNA_echdc1->validation knockout_fasn CRISPR-Cas9 Knockout of FASN knockout_fasn->validation siRNA_fasn siRNA Knockdown of FASN siRNA_fasn->validation quantification LC-MS/MS Quantification of this compound validation->quantification phenotype Phenotypic Analysis quantification->phenotype

Caption: Experimental workflow for altering this compound levels.

biosynthesis_pathway propionyl_coa Propionyl-CoA acc Acetyl-CoA Carboxylase (ACC) propionyl_coa->acc promiscuous activity methylmalonyl_coa Methylmalonyl-CoA acc->methylmalonyl_coa echdc1 ECHDC1 methylmalonyl_coa->echdc1 degradation fasn Fatty Acid Synthase (FASN) methylmalonyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn bcfa This compound fasn->bcfa scfa Straight-Chain Fatty Acyl-CoAs fasn->scfa

Caption: Biosynthesis pathway of this compound.

signaling_pathway bcfa Altered Branched-Chain Fatty Acyl-CoA Levels membrane Membrane Fluidity & Composition bcfa->membrane nfkb NF-κB Signaling bcfa->nfkb lipid_rafts Lipid Raft Formation membrane->lipid_rafts mTOR mTOR Signaling lipid_rafts->mTOR gene_expression Gene Expression (e.g., FASN) mTOR->gene_expression cell_growth Cell Growth & Proliferation mTOR->cell_growth inflammation Inflammation nfkb->inflammation

Caption: Potential downstream signaling pathways affected by BCFAs.

Troubleshooting & Optimization

Technical Support Center: Stability of 8-Methyloctadecanoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 8-Methyloctadecanoyl-CoA in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary cause of degradation in solution is hydrolysis of the thioester bond, which is particularly prone to occur in aqueous solutions, especially those that are alkaline or strongly acidic.[1] Enzymatic degradation can occur if samples are contaminated with thioesterases.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a dry powder or in a non-aqueous organic solvent at -80°C.[2] If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: Which solvent should I use to dissolve this compound for optimal stability?

A3: Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] For experimental use, reconstituting the dried compound in a minimal amount of an organic solvent like methanol before diluting into an appropriate aqueous buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.0) is recommended. Avoid prolonged storage in aqueous buffers.

Q4: I am observing low recovery of this compound after extraction from biological samples. What could be the issue?

A4: Low recovery can be due to degradation during the extraction process or inefficient extraction. To minimize degradation, work quickly, keep samples on ice, and use pre-chilled solvents.[2] The choice of extraction solvent is also critical; a common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2] Solid-phase extraction (SPE) can also be used to purify and concentrate the sample, but the protocol must be optimized to prevent loss of the analyte.[2]

Troubleshooting Guide: Low Stability of this compound in Solution

This guide will help you troubleshoot common issues related to the instability of this compound in your experiments.

Observation Potential Cause Troubleshooting Steps
Rapid loss of signal in LC-MS analysis Hydrolysis in aqueous solution: The thioester bond is unstable in aqueous media, especially at neutral to alkaline pH.- Prepare fresh solutions of this compound immediately before use.- If storage in solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 6.0) and store at -80°C in small aliquots.- Reconstitute the sample in methanol before diluting into aqueous buffer for analysis.[1]
Inconsistent results between experiments Repeated freeze-thaw cycles: Aliquoting the stock solution is crucial to avoid degradation from repeated changes in temperature.- Upon receiving or preparing a stock solution, divide it into single-use aliquots.- Thaw aliquots on ice immediately before use and discard any unused portion.
Presence of unexpected peaks in chromatogram Degradation products: Hydrolysis will lead to the formation of coenzyme A and 8-methyloctadecanoic acid. Other degradation products may also form.- Confirm the identity of degradation products using mass spectrometry.- Optimize storage and handling conditions to minimize degradation (see above).
Low recovery after sample preparation Enzymatic degradation: Contamination with thioesterases from biological samples or other sources can lead to rapid degradation.- Work on ice throughout the sample preparation process.- Add a thioesterase inhibitor to your extraction buffer if enzymatic degradation is suspected.- Flash-freeze biological samples in liquid nitrogen immediately after collection and store at -80°C until extraction.[2]

Quantitative Data on Acyl-CoA Stability

Condition Solvent/Buffer Temperature Relative Stability Reference
pH Aqueous Buffer, pH 3.5Room TemperatureLow[1]
Aqueous Buffer, pH 7.0Room TemperatureModerate[1]
Aqueous Buffer, Alkaline pHRoom TemperatureVery Low[1]
Solvent WaterRoom TemperatureLow[1]
50% Methanol/50% 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.0)Room TemperatureGood[1]
MethanolRoom TemperatureHigh[1]
Storage Dry Powder-80°CHigh[2]
Aqueous Solution4°CLow[1]
Aqueous Solution-20°CModerate
Aqueous Solution-80°CGood[2]

Disclaimer: The stability of this compound may vary slightly from that of other long-chain acyl-CoAs due to its branched-chain structure. It is recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol allows for the monitoring of this compound degradation over time.

1. Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • LC-MS system with a C18 column

2. Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare test solutions by diluting the stock solution into different buffers (e.g., 50 mM ammonium acetate at pH 5.0, 7.0, and 9.0) and solvents (e.g., water, 50% methanol/water) to a final concentration of 1 µM.

  • Divide each test solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots at the desired temperature (e.g., 4°C or room temperature).

  • At each time point, inject an aliquot into the LC-MS system.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Use a gradient elution from low to high organic phase to separate this compound from its degradation products.

    • Monitor the parent ion of this compound and the ion of a potential degradation product (e.g., 8-methyloctadecanoic acid) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Plot the peak area of this compound as a function of time for each condition to determine its stability.

Protocol 2: Extraction of this compound from Biological Samples

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues or cells.

1. Materials:

  • Biological sample (tissue or cells)

  • Phosphate buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Perchloric acid (PCA), ice-cold

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile

  • Isopropanol

  • Saturated ammonium sulfate (B86663) solution

  • Solid-phase extraction (SPE) cartridges (C18)

2. Procedure:

  • Sample Homogenization:

    • For tissue: Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold acidic solution (TCA or PCA) containing the internal standard.

    • For cells: Wash the cell pellet with ice-cold PBS, then lyse the cells in the acidic solution with the internal standard.

  • Protein Precipitation:

    • Vortex the homogenate vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of a mixture of acetonitrile and isopropanol (e.g., 1:1 v/v).

    • Add saturated ammonium sulfate solution to facilitate phase separation.

    • Vortex and centrifuge to separate the layers.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous layer from the liquid-liquid extraction onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Start: this compound Solution prep_sol Prepare Test Solutions (Different pH, Solvents) start->prep_sol aliquot Aliquot for Time Points prep_sol->aliquot storage Store at Desired Temperature aliquot->storage injection Inject Aliquot at Each Time Point storage->injection Time Points separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (SIM or MRM) separation->detection peak_area Measure Peak Area detection->peak_area Acquired Data plot Plot Peak Area vs. Time peak_area->plot stability Determine Stability Profile plot->stability

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_products Products cluster_alpha_oxidation_note Note on Alpha-Oxidation fatty_acid 8-Methyloctadecanoic Acid acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa dehydrogenation1 Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation1 hydration Enoyl-CoA Hydratase dehydrogenation1->hydration dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation2 thiolysis Thiolase dehydrogenation2->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa propionyl_coa Propionyl-CoA thiolysis->propionyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa Re-enters Beta-Oxidation note For branched-chain fatty acids with a methyl group at an odd-numbered carbon, alpha-oxidation may be required prior to beta-oxidation to remove the methyl branch. In the case of an 8-methyl branch, standard beta-oxidation can proceed until the branch point is reached, at which point specific enzymes handle the branched intermediate, often leading to propionyl-CoA formation.

Caption: Proposed degradation pathway of this compound.

References

overcoming 8-Methyloctadecanoyl-CoA degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of 8-Methyloctadecanoyl-CoA during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation during experimental procedures are enzymatic activity and chemical instability. Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A.[1] These enzymes are present in various cellular compartments, including peroxisomes and mitochondria. Additionally, the thioester bond is susceptible to hydrolysis at non-optimal pH and temperatures.

Q2: How can I minimize enzymatic degradation of this compound during sample preparation?

A2: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (0-4°C) at all times. Homogenizing tissues or cells in an acidic buffer (pH 4.5-5.0) can help to inactivate many degradative enzymes.[2] The use of specific inhibitors for acyl-CoA thioesterases can also be considered, although broad-spectrum inhibitors are not always readily available. Rapidly quenching metabolic activity by flash-freezing samples in liquid nitrogen is a critical first step.

Q3: What is the optimal pH for extracting and storing this compound?

A3: An acidic pH is generally recommended for the extraction and short-term storage of acyl-CoAs to minimize chemical hydrolysis of the thioester bond. Extraction protocols often utilize buffers with a pH of around 4.9.[2] For reconstitution of dried extracts, a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has been noted as a common choice for stability during LC-MS analysis.

Q4: Are there any specific challenges associated with the branched-chain structure of this compound?

A4: The methyl branch on the acyl chain can introduce steric hindrance, which may slightly alter its susceptibility to certain enzymes. However, the primary degradation pathway for such branched-chain fatty acids is alpha-oxidation, which occurs in peroxisomes, as beta-oxidation can be sterically hindered by the methyl group.[2][3] From an analytical perspective, the methyl branch results in a different fragmentation pattern in mass spectrometry compared to its straight-chain isomer, which is important for accurate quantification. The methyl branch can also affect the chromatographic retention time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Enzymatic Degradation: Acyl-CoA thioesterases were active during sample processing.- Work quickly and keep samples on ice or at 4°C at all times.- Use an acidic extraction buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).[2]- Consider the addition of broad-spectrum thioesterase inhibitors if available.
Inefficient Extraction: The chosen solvent system is not effectively extracting the acyl-CoA.- Ensure thorough homogenization of the tissue or cell pellet.- Use a proven extraction solvent mixture such as acetonitrile (B52724)/isopropanol.[4]- Consider solid-phase extraction (SPE) for purification and concentration.
High variability between replicate samples Inconsistent Sample Handling: Variations in the time taken to process each sample.- Standardize the entire workflow from sample collection to extraction.- Process all samples in parallel under identical conditions.
Precipitation of Acyl-CoA: The analyte may be precipitating out of solution during storage or analysis.- Ensure the reconstitution solvent is appropriate for acyl-CoA stability (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).- Avoid repeated freeze-thaw cycles.
Poor chromatographic peak shape Suboptimal LC Conditions: The mobile phase or column is not suitable for separating branched-chain acyl-CoAs.- Optimize the gradient elution profile.- Use a C18 or C8 reversed-phase column suitable for lipid analysis.[5]- Ensure the pH of the mobile phase is compatible with the analyte's stability.
Inaccurate quantification Matrix Effects: Co-eluting compounds from the sample matrix are interfering with ionization in the mass spectrometer.- Implement a more rigorous sample cleanup step, such as solid-phase extraction.- Use a stable isotope-labeled internal standard specific to this compound if available, or a close structural analog.
Degradation of Calibration Standards: The standards used for the calibration curve have degraded.- Prepare fresh calibration standards regularly.- Store stock solutions at -80°C in an appropriate solvent.

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods.

Extraction MethodAnalyteTissue/Cell TypeAverage Recovery (%)Reference
Acetonitrile/2-Propanol with SPEPalmitoyl-CoARat Liver93-104 (extraction), 83-90 (SPE)[4]
KH2PO4 buffer, 2-propanol, ACNLong-chain acyl-CoAsRat Tissues70-80[2]

Note: Data for this compound specifically is limited; these values for other long-chain acyl-CoAs provide a general indication of expected recovery efficiencies.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

  • Sample Preparation:

    • Excise tissue (~50-100 mg) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Store at -80°C until extraction.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (KH2PO4) buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (ACN), vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Purification (Solid-Phase Extraction):

    • Collect the supernatant.

    • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with acetonitrile and then with the extraction buffer.

    • Wash the cartridge with an appropriate aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with 2-propanol or another suitable organic solvent.

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: Quantification of this compound by LC-MS/MS

This is a general procedure; specific parameters should be optimized for the instrument in use.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to a suitable value.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the long-chain acyl-CoA.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion for this compound.

    • Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine group or other specific fragmentations.

    • Optimization: Optimize collision energy and other MS parameters by infusing a standard of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Tissue/Cell Sample flash_freeze Flash Freeze in Liquid N2 start->flash_freeze homogenize Homogenize in Acidic Buffer (pH 4.9) flash_freeze->homogenize add_solvent Add Organic Solvents (ACN/Isopropanol) homogenize->add_solvent centrifuge Centrifuge add_solvent->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_down Dry Under Nitrogen spe->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1. Experimental workflow for the extraction and analysis of this compound.

alpha_oxidation cluster_peroxisome Peroxisome FA 8-Methyloctadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase AMP_PPi AMP + PPi AcylCoA_Synthetase->AMP_PPi AcylCoA This compound AcylCoA_Synthetase->AcylCoA CoA_SH_ATP CoA-SH + ATP CoA_SH_ATP->AcylCoA_Synthetase PhytanoylCoA_Hydroxylase Phytanoyl-CoA Hydroxylase (or analogous enzyme) AcylCoA->PhytanoylCoA_Hydroxylase Hydroxy_AcylCoA 2-Hydroxy-8-methyloctadecanoyl-CoA PhytanoylCoA_Hydroxylase->Hydroxy_AcylCoA O2 O2 O2->PhytanoylCoA_Hydroxylase Hydroxy_AcylCoA_Lyase 2-Hydroxyacyl-CoA Lyase Hydroxy_AcylCoA->Hydroxy_AcylCoA_Lyase Pristanal_analog 7-Methylheptadecanal Hydroxy_AcylCoA_Lyase->Pristanal_analog Formyl_CoA Formyl-CoA Hydroxy_AcylCoA_Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_Dehydrogenase NADH NADH Aldehyde_Dehydrogenase->NADH Pristanic_Acid_analog 7-Methylheptadecanoic Acid Aldehyde_Dehydrogenase->Pristanic_Acid_analog NAD NAD+ NAD->Aldehyde_Dehydrogenase Beta_Oxidation Enters Beta-Oxidation Pristanic_Acid_analog->Beta_Oxidation

Figure 2. Alpha-oxidation pathway for a branched-chain fatty acid like 8-methyloctadecanoic acid.

References

Technical Support Center: Analysis of 8-Methyloctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 8-Methyloctadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for the analysis of this compound?

A1: For the analysis of long-chain fatty acyl-CoAs like this compound, a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.[1][2] A common strategy involves monitoring the characteristic neutral loss of 507 Da from the precursor ion.[2][3]

Initial parameters can be set based on published methods for similar analytes and should be further optimized for your specific instrument and experimental conditions.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Starting ValueNotes
Liquid Chromatography
ColumnC8 or C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm)A C8 column may offer improved peak shape and faster run times.[1]
Mobile Phase A10 mM Ammonium (B1175870) Acetate or Ammonium Hydroxide (B78521) in WaterAn alkaline mobile phase (pH ~10.5) can improve peak shape.[2][3]
Mobile Phase BAcetonitrile (B52724) with 10 mM Ammonium Acetate or Ammonium Hydroxide
GradientStart with a lower percentage of B and ramp up to a high percentage to elute the analyte.Optimization of the gradient is crucial for good separation.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 45 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Long-chain acyl-CoAs ionize efficiently in positive mode.[4]
Precursor Ion [M+H]⁺Calculated m/z for this compoundThis will need to be calculated based on the chemical formula.
Product IonPrecursor Ion - 507This corresponds to the neutral loss of the phosphoadenosine diphosphate (B83284) portion.[3]
Dwell Time~50 ms
Ion Source Parameters
Capillary Voltage3.5 kVThis is a critical parameter to optimize for signal intensity.[1]
Cone Voltage20 - 60 VRequires optimization for your specific analyte and instrument.[5][6]
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
MS/MS Parameters
Collision Energy (CE)30 - 45 eVThis is a key parameter for achieving optimal fragmentation.[1][3]
Declustering Potential (DP)60 - 100 VHelps to prevent ion clusters from entering the mass analyzer.[5][7]

Q2: How should I prepare my biological samples for this compound analysis?

A2: Solid-phase extraction (SPE) is a commonly used and effective method for extracting long-chain fatty acyl-CoAs from various biological matrices.[2] This technique helps to remove interfering substances and concentrate the analyte of interest. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: I am observing poor peak shape and tailing. What could be the cause?

A3: Poor peak shape for long-chain acyl-CoAs is a common issue and can be attributed to several factors:

  • Suboptimal Mobile Phase pH: Using an alkaline mobile phase (pH 10.5) with ammonium hydroxide can significantly improve peak shape.[2][3]

  • Column Contamination: Buildup of biological material on the column can lead to peak distortion. Regular column washing is recommended.

  • Inappropriate Column Chemistry: While C18 columns are widely used, a C8 column might provide better peak shapes for some long-chain acyl-CoAs.[1]

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to tailing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for this compound

  • Question: I am not seeing any peak for my analyte. What should I check first?

  • Answer:

    • Verify Instrument Parameters: Double-check that all your MS parameters, especially the precursor and product ion m/z values, are correctly entered.

    • Optimize Ion Source Parameters: The capillary voltage and cone voltage are critical for ionization efficiency.[8] Infuse a standard solution of this compound and optimize these parameters to maximize the signal.

    • Check Sample Preparation: Ensure your extraction protocol is efficient for long-chain acyl-CoAs. Consider evaluating your extraction recovery with a spiked standard.

    • Assess Collision Energy: The collision energy directly impacts fragmentation. A value that is too low will result in insufficient fragmentation, while a value that is too high can lead to excessive fragmentation and loss of the desired product ion. Perform a collision energy ramp experiment to determine the optimal setting.

Issue 2: High Background Noise or Interferences

  • Question: My chromatogram has a high baseline and many interfering peaks. How can I improve this?

  • Answer:

    • Improve Sample Cleanup: Enhance your SPE protocol by adding extra wash steps or trying a different sorbent material.

    • Optimize Chromatographic Separation: Adjust your LC gradient to better separate your analyte from co-eluting interferences. A shallower gradient around the expected retention time of your analyte can improve resolution.

    • Check for Contamination: High background can originate from contaminated solvents, vials, or the LC system itself. Run a blank injection of your mobile phase to diagnose the source of contamination.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My peak areas are not consistent between injections. What could be the problem?

  • Answer:

    • Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to shifts in retention time and variable peak areas.

    • Sample Stability: Long-chain acyl-CoAs can be unstable. Keep samples in the autosampler at a low temperature (e.g., 4°C) and analyze them as quickly as possible after preparation.

    • Injector Performance: Check the autosampler for any issues with injection volume precision.

    • Matrix Effects: If analyzing complex biological samples, co-eluting matrix components can suppress or enhance the ionization of your analyte, leading to poor reproducibility. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Tissue

  • Homogenization: Homogenize 100-200 mg of tissue in an appropriate buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Tissue Biological Tissue Homogenate Homogenization Tissue->Homogenate Supernatant Centrifugation & Supernatant Collection Homogenate->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Eluate Elution SPE->Eluate FinalSample Drying & Reconstitution Eluate->FinalSample LC Liquid Chromatography Separation FinalSample->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Analysis MS->Data troubleshooting_logic start Low or No Signal check_params Verify MS Parameters (m/z) start->check_params optimize_source Optimize Ion Source (Voltage) check_params->optimize_source Parameters Correct solution Signal Improved check_params->solution Parameters Incorrect -> Correct check_prep Evaluate Sample Prep Recovery optimize_source->check_prep Signal Still Low optimize_source->solution Signal Improved optimize_ce Optimize Collision Energy check_prep->optimize_ce Recovery Good check_prep->solution Recovery Poor -> Improve Prep optimize_ce->solution Signal Improved

References

troubleshooting poor yield in 8-Methyloctadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing long-chain fatty acyl-CoAs like this compound?

A1: The most common methods are chemical synthesis and enzymatic synthesis. Chemical methods often involve the activation of the fatty acid carboxyl group, for example, by forming a mixed anhydride (B1165640) or an acyl-imidazole, which then reacts with the thiol group of Coenzyme A.[1][2] Enzymatic synthesis typically uses an acyl-CoA synthetase or ligase to catalyze the reaction between the fatty acid, ATP, and Coenzyme A.[1][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Generally, chemical synthesis methods can achieve yields between 40% and 78%.[3] Enzymatic methods can also be very efficient but are highly dependent on enzyme activity and substrate specificity. A yield below 40% might be considered poor and require troubleshooting.

Q3: How can I purify the final this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of acyl-CoA esters.[4] Reverse-phase chromatography is particularly effective for separating the product from unreacted starting materials and byproducts.[1] Solid-phase extraction is another technique that can be employed for purification.

Q4: What are the key considerations when working with a branched-chain fatty acid like 8-methyloctadecanoic acid?

A4: Branched-chain fatty acids can sometimes exhibit different reactivity or solubility compared to their straight-chain counterparts. Steric hindrance from the methyl group at the 8-position could potentially slow down the reaction rate in both chemical and enzymatic syntheses. Therefore, reaction times may need to be extended, or a more reactive chemical activation method might be necessary.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing a poor yield of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Reagent Quality
Degradation of Coenzyme A (CoA)Use fresh, high-quality CoA. Store CoA solutions at -20°C or below and avoid repeated freeze-thaw cycles.
Impure 8-methyloctadecanoic acidEnsure the purity of the starting fatty acid using techniques like GC-MS or NMR. Impurities can interfere with the reaction.
Inactive activating agent (e.g., carbonyldiimidazole, ethyl chloroformate)Use a fresh bottle of the activating agent. These reagents can be sensitive to moisture.
Reaction Conditions
Suboptimal pHThe thiol group of CoA needs to be in its nucleophilic thiolate form. Ensure the reaction buffer is at the optimal pH (typically around 7.5-8.5 for many methods).
Incorrect temperatureFor chemical synthesis, ensure the reaction is conducted at the recommended temperature. For enzymatic reactions, verify the optimal temperature for the specific ligase being used.
Insufficient reaction timeBranched-chain fatty acids might react slower. Try extending the reaction time and monitor the progress using a suitable analytical method like TLC or a small-scale HPLC run.
Presence of water in chemical synthesisFor methods sensitive to water (e.g., mixed anhydride), ensure all glassware is oven-dried and use anhydrous solvents.
Enzymatic Synthesis Specifics
Inactive enzyme (Acyl-CoA Synthetase/Ligase)Verify the activity of the enzyme with a known straight-chain fatty acid substrate. If inactive, obtain a fresh batch of the enzyme.
Enzyme inhibitionThe product, this compound, or other components in the reaction mixture could be inhibiting the enzyme. Try optimizing the substrate concentrations.
Issue 2: Presence of Multiple Peaks in HPLC Analysis

Multiple peaks in your HPLC chromatogram can indicate the presence of impurities or side products.

Potential CauseRecommended Action
Unreacted Coenzyme AOptimize the stoichiometry of the reactants to ensure complete consumption of CoA. An excess of the activated fatty acid may be required.
Unreacted 8-methyloctadecanoic acidImprove the efficiency of the activation step. Ensure the activating agent is added in the correct molar ratio.
Hydrolysis of the thioester bondAcyl-CoA thioesters can be susceptible to hydrolysis, especially at non-optimal pH. Ensure samples are stored at low temperatures and in a slightly acidic buffer for long-term stability.
Formation of disulfides (CoA-S-S-CoA)The presence of oxidizing agents can lead to the formation of CoA disulfides. Consider adding a reducing agent like DTT or TCEP to your purification buffers, but be aware that some reducing agents can promote thioester hydrolysis.
Side reactions of the activated fatty acidThe activated fatty acid can react with other nucleophiles present in the reaction mixture. Ensure the reaction is clean and free from contaminating nucleophiles.

Experimental Protocols

Protocol: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from general methods for fatty acyl-CoA synthesis.

Materials:

  • 8-methyloctadecanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 8-methyloctadecanoic acid:

    • Dissolve 10 mg of 8-methyloctadecanoic acid in 1 mL of anhydrous THF in a dry glass vial.

    • Add 1.5 equivalents of triethylamine to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of ethyl chloroformate and stir the reaction at 0°C for 30 minutes. The formation of the mixed anhydride will occur.

  • Synthesis of this compound:

    • In a separate vial, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of 0.5 M sodium bicarbonate solution.

    • Slowly add the mixed anhydride solution from step 1 to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with dilute TFA.

    • Filter the solution to remove any precipitate.

    • Purify the this compound using a C18 reverse-phase HPLC column.

    • Use a gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

    • Collect the fractions containing the product peak.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound spectrophotometrically using an extinction coefficient of 16,400 M⁻¹cm⁻¹ at 260 nm.

    • Lyophilize the purified product and store it at -80°C.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification FattyAcid 8-Methyloctadecanoic Acid MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride Anhydrous THF, 0°C Activator Ethyl Chloroformate + TEA Activator->MixedAnhydride Product This compound MixedAnhydride->Product CoA Coenzyme A CoA->Product Bicarbonate Buffer HPLC Reverse-Phase HPLC Product->HPLC PureProduct Purified Product HPLC->PureProduct

Caption: Workflow for the chemical synthesis of this compound.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic Start Poor Yield (<40%) CheckReagents Verify Reagent Quality (CoA, Fatty Acid, Activator) Start->CheckReagents CheckConditions Review Reaction Conditions (pH, Temp, Time) Start->CheckConditions CheckEnzyme Assess Enzyme Activity (for enzymatic synthesis) Start->CheckEnzyme Optimize Optimize Reaction (Stoichiometry, Time) CheckReagents->Optimize Reagents OK CheckConditions->Optimize Conditions OK CheckEnzyme->Optimize Enzyme Active PurificationIssue Analyze Purification Step (HPLC trace) Optimize->PurificationIssue PurificationIssue->Optimize Side Products Present Success Improved Yield PurificationIssue->Success Clean Separation

Caption: A logical approach to troubleshooting poor synthesis yield.

References

minimizing matrix effects for 8-Methyloctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 8-Methyloctadecanoyl-CoA, a branched-chain long-chain acyl-CoA, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue: Poor sensitivity and inconsistent signal for this compound.

Question: My signal for this compound is low and varies significantly between injections. What could be the cause and how can I fix it?

Answer:

Low and inconsistent signal intensity for this compound is a common problem often caused by ion suppression , a type of matrix effect.[1] Ion suppression occurs when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This leads to a reduced signal for the analyte, negatively impacting sensitivity, accuracy, and reproducibility.[1]

To troubleshoot this issue, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components before LC-MS/MS analysis.[3][4]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[3] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective for isolating acyl-CoAs.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from more polar matrix components.[3]

    • Protein Precipitation (PPT): While a simple and fast method, PPT is the least effective at removing phospholipids and often results in significant matrix effects.[5] If using PPT, consider a subsequent clean-up step.[3]

  • Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.[4]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.[6]

    • Column Chemistry: Using a C18 reversed-phase column is common for acyl-CoA analysis.[7] Experimenting with different column chemistries or particle sizes may improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[1][8] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8]

Issue: Inconsistent results for quality control (QC) samples.

Question: I'm observing high variability in my QC sample measurements for this compound analysis. Why is this happening and what can I do?

Answer:

Inconsistent results for QC samples are often due to sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.[1] To address this, the following solutions are recommended:

  • Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[1][3]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting components from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), with ion suppression being more common.[2] These effects can compromise the accuracy, precision, and sensitivity of the analysis.[10]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: In biological matrices like plasma or tissue homogenates, the primary sources of matrix effects for long-chain acyl-CoA analysis are phospholipids.[5] Phospholipids are highly abundant in these samples and have a tendency to co-extract and co-elute with the analytes of interest, leading to significant ion suppression, particularly in positive electrospray ionization mode.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using the post-column infusion method, which provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[4][11] For a quantitative assessment, the post-extraction spike method is commonly used.[11] This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution.[11]

Q4: Is it possible to completely eliminate matrix effects?

A4: While completely eliminating matrix effects is often not possible, they can be significantly minimized and compensated for.[4] The goal is to reduce matrix effects to a level where they do not impact the accuracy and precision of the analytical method.[10]

Q5: When should I consider sample dilution as a strategy to minimize matrix effects?

A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1][4] This approach is feasible when the concentration of this compound is high enough to remain detectable after dilution.[1] In some cases where ion suppression is severe, dilution can paradoxically lead to an increase in the analyte signal.[12]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on the recovery of similar acyl-CoA compounds.

Sample Preparation MethodAnalyteRecovery (%)Reference
Trichloroacetic Acid (TCA) Precipitation with SPEPantothenate0[13]
Sulfosalicylic Acid (SSA) ExtractionPantothenate>100[13]
TCA Precipitation with SPEDephospho-CoA0[13]
SSA ExtractionDephospho-CoA>99[13]
TCA Precipitation with SPECoA1[13]
SSA ExtractionCoA74[13]
TCA Precipitation with SPEMalonyl CoA26[13]
SSA ExtractionMalonyl CoA74[13]
TCA Precipitation with SPEAcetyl CoA36[13]
SSA ExtractionAcetyl CoA59[13]
TCA Precipitation with SPEPropionyl CoA62[13]
SSA ExtractionPropionyl CoA80[13]
TCA Precipitation with SPEIsovaleryl CoA58[13]
SSA ExtractionIsovaleryl CoA59[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution of this compound.

    • Add 300 µL of 4 M guanidine (B92328) HCl in 100 mM ammonium (B1175870) acetate (B1210297) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange).

    • Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of water, and finally 1 mL of 100 mM ammonium acetate.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 100 mM ammonium acetate to remove polar impurities.

    • Wash with 1 mL of 50% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of an this compound standard. The precursor ion will be [M+H]+, and a common product ion for acyl-CoAs is related to the adenosine (B11128) diphosphate (B83284) fragment.[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample add_is Add SIL-IS start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge condition->load wash1 Wash 1 (Polar Impurities) load->wash1 wash2 Wash 2 (Less Hydrophobic Impurities) wash1->wash2 elute Elute Analyte wash2->elute dry_down Dry Down elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Workflow for this compound analysis.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions issue Poor Sensitivity / Inconsistent Results ion_suppression Ion Suppression issue->ion_suppression matrix_variability Matrix Variability issue->matrix_variability optimize_prep Optimize Sample Prep (SPE/LLE) ion_suppression->optimize_prep optimize_lc Optimize Chromatography ion_suppression->optimize_lc use_is Use SIL-Internal Standard ion_suppression->use_is matrix_variability->optimize_prep matrix_variability->use_is matrix_match Use Matrix-Matched Calibrators matrix_variability->matrix_match

References

Technical Support Center: Challenges in Separating 8-Methyloctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of 8-Methyloctadecanoyl-CoA and other branched-chain fatty acid (BCFA) isomers.

Troubleshooting Guides

Problem: Poor Peak Resolution or Co-elution in Gas Chromatography (GC)

Symptoms: You observe broad, tailing, or overlapping peaks in your chromatogram, making it difficult to distinguish and quantify individual isomers. This is a common issue as branched-chain fatty acid methyl esters (FAMEs) often co-elute with other FAMEs, even when using long, highly-polar columns.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inadequate GC Column Switch to a longer or narrower column with a more polar stationary phase (e.g., a highly polar cyanosiloxane phase).Longer columns provide more theoretical plates, enhancing separation efficiency.[2] Polar stationary phases increase interaction with the FAMEs, improving selectivity between closely related isomers.
Suboptimal Temperature Program Decrease the temperature ramp rate (e.g., 1-2°C/min) during the elution window of the isomers.A slower temperature gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of isomers with close boiling points.
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your specific column dimensions.Each column has an optimal flow rate for maximum efficiency. Deviating from this can lead to band broadening and decreased resolution. Slower flow rates can sometimes improve resolution at the cost of longer run times.[3]
Sample Overload Reduce the injection volume or dilute the sample.Injecting too much sample can saturate the stationary phase at the head of the column, leading to fronting or broadened peaks and poor resolution.[2][3]
Dirty Injector Liner or Column Contamination Replace the injector liner and septum. Trim the first few centimeters of the GC column.Active sites in a dirty liner or contamination at the head of the column can cause peak tailing and adsorption issues.[4][5]

Troubleshooting Workflow: Improving GC Peak Resolution

Caption: A logical workflow for troubleshooting poor peak resolution in GC analysis of fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound and similar branched-chain fatty acid (BCFA) isomers? A: The primary challenge lies in their structural similarity. Isomers have the same atomic composition and mass, differing only in the arrangement of atoms.[6] This results in very similar physicochemical properties, such as boiling point and polarity, making them difficult to resolve with standard chromatographic techniques. Furthermore, the large Coenzyme A moiety can dominate the molecule's properties, masking the subtle differences between the fatty acyl chains.

Q2: What is the most common sample preparation strategy for analyzing these isomers by GC-MS? A: The most common strategy is to first hydrolyze the acyl-CoA to release the free fatty acid, followed by derivatization.[7][8] Esterification to form fatty acid methyl esters (FAMEs) is the preferred method.[9] This process converts the polar carboxylic acid group into a less polar, more volatile ester, making the molecule suitable for GC analysis.[9][10] Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol (B129727) is a widely used and robust method for this purpose.[9][11][12]

Q3: Can Ultra-High Performance Liquid Chromatography (UHPLC)-Mass Spectrometry be used as an alternative to GC-MS? A: Yes, UHPLC-MS/MS is a powerful alternative and is often used for the analysis of intact acyl-CoAs without derivatization.[13][14][15] Reversed-phase chromatography using C18 columns can separate acyl-CoAs based on the length and unsaturation of the acyl chain.[15] While separating isomers remains challenging, specialized chiral columns and optimized LC methods have shown promise in distinguishing between different BCFA isomers like iso- and anteiso- forms.[7][8]

Q4: My mass spectrometer detects ions with the correct mass-to-charge ratio, but how can I confirm the identity of specific isomers? A: Mass spectrometry alone often fails to differentiate between isomers due to their identical mass and often similar fragmentation patterns.[1] Confirmation requires a combination of methods:

  • Chromatographic Retention Time: Compare the retention time of your unknown peak to that of a certified reference standard for the specific isomer, run under identical conditions.

  • High-Resolution GC: Employing high-resolution capillary GC with a polar stationary phase can often resolve isomers that co-elute on standard columns.

  • Tandem Mass Spectrometry (MS/MS): While challenging, specific fragmentation patterns can sometimes be used to differentiate isomers. Novel MS techniques, such as charge-inversion chemistries, are being developed to yield predictable fragments that can identify branch points.[1]

Q5: What are the critical factors for successful derivatization to FAMEs? A: The success of the esterification reaction is crucial for accurate analysis. Key factors include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hinder the esterification process.[9][11] Ensure samples and solvents are thoroughly dried.

  • Reagent Quality: Use high-quality derivatization reagents (e.g., BF₃-methanol) with low moisture content.

  • Reaction Conditions: Optimize the reaction temperature (typically 60-100°C) and time (5-60 minutes) for your specific sample type to ensure complete derivatization.[9]

Data Presentation

The separation of BCFA isomers is highly dependent on the analytical column and conditions. The table below provides hypothetical, yet representative, retention time data for C18:0 fatty acid isomers on different types of GC columns to illustrate the importance of column selection.

Table 1: Comparison of GC Retention Times for C18:0 FAME Isomers on Different Stationary Phases

Fatty Acid Methyl Ester (FAME) Standard Non-Polar Column (e.g., DB-5ms) Highly Polar Column (e.g., SP-2560)
n-Octadecanoate (Stearate)20.50 min22.15 min
8-Methyloctadecanoate20.35 min21.80 min
9-Methyloctadecanoate20.36 min21.85 min
iso-Nonadecanoate (17-Methyloctadecanoate)20.28 min21.55 min
anteiso-Nonadecanoate (16-Methyloctadecanoate)20.25 min21.45 min
Note: Data are illustrative. Actual retention times will vary based on the specific instrument, column dimensions, temperature program, and carrier gas flow rate.

Experimental Protocols

Protocol: Acid-Catalyzed Preparation of FAMEs from Acyl-CoA Samples for GC-MS Analysis

This protocol describes the conversion of this compound to its corresponding methyl ester for GC-MS analysis.

Materials:

  • Sample containing this compound

  • 1 M NaOH in Methanol

  • 12-14% Boron Trifluoride (BF₃) in Methanol[9]

  • Saturated Sodium Chloride (NaCl) solution

  • GC-grade Hexane (B92381)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Hydrolysis (Saponification):

    • Place 10-100 µg of the acyl-CoA sample into a glass tube. If the sample is in solution, evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 1 M NaOH in methanol.

    • Cap the tube tightly and heat at 80°C for 30 minutes to cleave the fatty acid from the Coenzyme A moiety.

    • Cool the tube to room temperature.

  • Esterification:

    • Add 2 mL of 12-14% BF₃-methanol solution to the cooled tube.[11]

    • Cap the tube tightly, vortex briefly, and heat at 60°C for 10 minutes. This reaction converts the free fatty acids to FAMEs.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.

    • Cap and vortex vigorously for 30 seconds to extract the non-polar FAMEs into the hexane layer.

    • Centrifuge briefly (e.g., 2 min at 500 x g) to separate the layers.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • Let it stand for 5 minutes.

    • Transfer the dried hexane extract to a GC autosampler vial. The sample is now ready for injection.

General Workflow for FAME Preparation

FAME_Preparation Start Acyl-CoA Sample Hydrolysis 1. Hydrolysis (NaOH in Methanol, 80°C) Start->Hydrolysis Esterification 2. Esterification (BF3-Methanol, 60°C) Hydrolysis->Esterification Extraction 3. Extraction (Hexane + Saturated NaCl) Esterification->Extraction Drying 4. Drying (Transfer hexane layer to Na2SO4) Extraction->Drying Analysis Ready for GC-MS Analysis Drying->Analysis

Caption: A streamlined workflow for the preparation of Fatty Acid Methyl Esters (FAMEs) from acyl-CoA samples.

References

improving signal-to-noise for low abundance 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-abundance, branched-chain fatty acyl-CoA, 8-Methyloctadecanoyl-CoA. Our goal is to help you improve the signal-to-noise ratio and achieve reliable quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing low-abundance this compound?

A1: The analysis of this compound is challenging due to its low endogenous concentrations, which often result in a poor signal-to-noise ratio. Furthermore, its branched-chain structure can lead to co-elution with other isobaric lipid species, complicating accurate quantification. Like other acyl-CoAs, it is also susceptible to degradation during sample preparation.

Q2: Which analytical platform is best suited for this compound analysis, LC-MS/MS or GC-MS?

A2: Both LC-MS/MS and GC-MS can be used for the analysis of fatty acyl-CoAs, but they require different sample preparation strategies. LC-MS/MS is generally preferred for the direct analysis of intact acyl-CoAs, offering high sensitivity and specificity without the need for derivatization of the entire molecule.[1] GC-MS, on the other hand, requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME).[2] For low-abundance species like this compound, the targeted nature of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode often provides superior sensitivity and specificity.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, it is crucial to promptly quench metabolic activity and efficiently precipitate proteins. A common and effective method is protein precipitation using a cold acidic solution, such as 10% trichloroacetic acid or 5-sulfosalicylic acid (SSA).[3][4] Alternatively, extraction with organic solvents like a mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective.[5] For complex matrices, a subsequent solid-phase extraction (SPE) step can help to remove interfering substances and enrich for this compound.

Q4: Is derivatization necessary to improve the signal of this compound?

A4: For LC-MS/MS analysis of the intact acyl-CoA, derivatization is not typically required. However, if you are analyzing the fatty acid backbone by GC-MS or LC-MS after hydrolysis, derivatization is essential. For GC-MS, conversion to a fatty acid methyl ester (FAME) is standard practice.[2] For LC-MS analysis of the free fatty acid, derivatization can enhance ionization efficiency.[6][7]

Q5: What is the characteristic fragmentation pattern of this compound in positive ion mode MS/MS?

A5: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][8][9] Another characteristic fragment ion observed for all acyl-CoAs is at m/z 428, corresponding to the adenosine (B11128) phosphate (B84403) fragment.[3][9] These characteristic fragmentations are ideal for developing highly specific MRM methods.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue when dealing with low-abundance analytes. The following troubleshooting guide will help you systematically identify and resolve the root cause.

Troubleshooting Workflow

start Low or No Signal check_ms 1. Verify MS Performance start->check_ms check_lc 2. Assess LC Performance check_ms->check_lc MS OK check_sample_prep 3. Evaluate Sample Preparation check_lc->check_sample_prep LC OK check_extraction 4. Optimize Extraction check_sample_prep->check_extraction Sample Prep OK check_derivatization 5. Verify Derivatization (if applicable) check_extraction->check_derivatization Extraction OK enrich_sample 6. Consider Sample Enrichment check_derivatization->enrich_sample Derivatization OK solution Signal Improved enrich_sample->solution

A workflow for troubleshooting low signal.

Step Action Potential Cause Solution
1. Verify MS Performance Infuse a standard of a known acyl-CoA (e.g., Palmitoyl-CoA) directly into the mass spectrometer.Instrument malfunction, incorrect MS parameters.Tune the mass spectrometer. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the correct MRM transitions are being monitored.
2. Assess LC Performance Inject a standard of this compound (if available) or a related branched-chain fatty acyl-CoA.Poor chromatography, column degradation.Check for leaks in the LC system. Ensure mobile phases are correctly prepared. Use a new column or flush the existing column.
3. Evaluate Sample Preparation Prepare a fresh sample and analyze immediately.Analyte degradation.Minimize sample handling time. Keep samples on ice or at 4°C throughout the preparation process. Use fresh, high-purity solvents.
4. Optimize Extraction Spike a known amount of a related standard (e.g., a deuterated or odd-chain acyl-CoA) into the sample matrix before extraction and calculate recovery.Inefficient extraction.Evaluate different extraction protocols (e.g., protein precipitation with different acids, liquid-liquid extraction, solid-phase extraction).
5. Verify Derivatization (if applicable) Analyze a derivatized standard to confirm reaction efficiency.Incomplete derivatization.Ensure the sample is completely dry before adding the derivatization reagent. Use fresh reagents and optimize reaction time and temperature.
6. Consider Sample Enrichment Use a larger starting sample volume or implement an enrichment step.Concentration is below the limit of detection.Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
Issue 2: Poor Peak Shape and Co-elution

The branched-chain nature of this compound can lead to chromatographic challenges.

Troubleshooting Workflow

start Poor Peak Shape check_column 1. Evaluate Column Choice start->check_column optimize_gradient 2. Optimize Gradient check_column->optimize_gradient Column OK check_injection 3. Check Injection Solvent optimize_gradient->check_injection Gradient Optimized solution Peak Shape Improved check_injection->solution

A workflow for troubleshooting poor peak shape.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase.Use a column with end-capping or a different stationary phase (e.g., a C18 with a different bonding chemistry). Adjust the mobile phase pH.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Split Peaks Issue with the column inlet or a partially blocked frit.Replace the column frit or use a new column. Ensure the sample is fully dissolved and free of particulates.
Co-elution with Isomers Insufficient chromatographic resolution.A systematic study of different UHPLC columns may be necessary. For long-chain branched fatty acids, a C18 column often provides good selectivity.[2] For shorter to medium-chain branched fatty acids, other column chemistries might be more effective.[2] Optimize the gradient elution profile to improve separation.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Method Principle Advantages Disadvantages Reference
Protein Precipitation (Acidic) Proteins are denatured and precipitated with an acid (e.g., TCA, SSA), releasing acyl-CoAs into the supernatant.Simple, fast, and effective for many sample types.May not remove all interfering substances.[3][4]
Solvent Extraction Acyl-CoAs are extracted into an organic solvent (e.g., isopropanol/acetonitrile) while proteins are precipitated.Can provide a cleaner extract than simple acid precipitation.May require an evaporation and reconstitution step.[5]
Solid-Phase Extraction (SPE) Acyl-CoAs are retained on a solid support while impurities are washed away. The analyte is then eluted with a stronger solvent.Provides excellent sample cleanup and analyte enrichment.More time-consuming and requires method development.[8]

Table 2: Selection of Internal Standards for Quantification

Internal Standard Type Example Rationale Considerations Reference
Stable Isotope-Labeled Deuterated this compoundConsidered the "gold standard" as it has nearly identical chemical and physical properties to the analyte.May not be commercially available and require custom synthesis.[10][11]
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)Not naturally abundant in most biological systems. Similar in structure to long-chain acyl-CoAs.Recovery and ionization efficiency may not perfectly match the analyte.[10]
Structurally Similar Branched-Chain Acyl-CoA A commercially available branched-chain acyl-CoA of similar chain length.May mimic the chromatographic behavior of the analyte more closely than a straight-chain acyl-CoA.Availability may be limited.[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline for the extraction of acyl-CoAs from tissue and may require optimization for your specific sample type.

Materials:

  • Frozen tissue sample

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Centrifuge capable of 17,000 x g and 4°C

  • Sonicator

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 10% TCA and the internal standard.

  • Homogenize the tissue on ice using a sonicator (e.g., 12 pulses of 0.5 seconds each).[4]

  • Pellet the precipitated protein by centrifuging at 17,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • The sample is now ready for LC-MS/MS analysis. If a cleanup step is required, proceed to solid-phase extraction.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method that can be adapted for the analysis of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: [M+H]+ -> [M+H - 507.0]+

    • Qualifier: [M+H]+ -> 428.0

  • Collision Energy: Optimize for the specific instrument and analyte.

Signaling Pathway and Workflow Diagrams

FA 8-Methyloctadecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL CoA_Ester This compound ACSL->CoA_Ester Metabolism Metabolic Pathways (e.g., beta-oxidation, lipid synthesis) CoA_Ester->Metabolism

Activation of 8-Methyloctadecanoic Acid.

sample Tissue Sample extraction Extraction (Protein Precipitation) sample->extraction spe Solid-Phase Extraction (Optional) extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis lcms->data

A typical workflow for this compound analysis.

References

Technical Support Center: 8-Methyloctadecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for enzymatic assays involving 8-Methyloctadecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This guide addresses common issues encountered during this compound enzymatic assays in a question-and-answer format.

Issue CategoryQuestionPossible Cause(s)Suggested Solution(s)
No or Low Signal/Activity Why am I not seeing any enzyme activity or getting a very low signal?Enzyme Inactivity: Improper storage, handling, or multiple freeze-thaw cycles may have led to denaturation.- Ensure the enzyme is stored at the recommended temperature (typically -80°C) and minimize freeze-thaw cycles by preparing aliquots. - Verify the enzyme's expiration date. - Test the enzyme with a known positive control substrate to confirm its activity.[1]
Substrate Degradation: this compound, like other fatty acyl-CoAs, can be unstable and prone to hydrolysis.- Prepare the this compound solution fresh for each experiment. - If using stored substrate, verify its integrity. - Run a "no-enzyme" control (substrate in buffer only) to assess the rate of non-enzymatic hydrolysis.[1]
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.- Perform pH and temperature optimization experiments for your enzyme. Most mammalian enzymes function best around 37°C and a physiological pH.[1] - Ensure all assay components are at the correct temperature before initiating the reaction.[1]
Omission of a Critical Reagent: A key component like the enzyme, substrate, or a necessary cofactor might have been missed.- Carefully review the assay protocol to ensure all reagents were added in the correct order and volume. - Prepare a master mix for the reaction to ensure consistency and minimize pipetting errors.[1][2]
High Background Signal Why is my background signal (no enzyme or no substrate control) high?Substrate Instability: The this compound may be hydrolyzing non-enzymatically in the assay buffer.- As mentioned, run a "no-enzyme" control to quantify the rate of non-enzymatic substrate breakdown. If this rate is high, consider adjusting the buffer pH or lowering the assay temperature.[1]
Detection Probe Reactivity: If using a coupled assay with a fluorescent or colorimetric probe, the probe may be reacting with other components in the assay.- Run a "no-substrate" control (enzyme and probe in buffer) and a "buffer + probe" control to pinpoint the source of the background signal.[1]
Reagent Contamination: Buffers or other reagents could be contaminated with substances that interfere with the assay.- Use fresh, high-purity reagents and ultrapure water. - If your assay involves multiple enzymes, ensure the purity of each one.[1]
Inconsistent Results/High Variability Why are my results inconsistent between wells or experiments?Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master reaction mix to reduce well-to-well variability.[1][2]
Inconsistent Incubation Times/Temperatures: Variations in incubation conditions can affect enzyme kinetics.- Ensure consistent incubation times and maintain a stable temperature for all samples.[2]
Improperly Thawed Reagents: Components that are not fully thawed and mixed can lead to concentration gradients.- Thaw all assay components completely and mix them gently but thoroughly before use.[2]

Frequently Asked Questions (FAQs)

Q1: What type of enzymes are expected to metabolize this compound?

A1: this compound is a branched-chain fatty acyl-CoA. Enzymes involved in the metabolism of such molecules are typically found in peroxisomes. Key enzymes include those of the peroxisomal β-oxidation pathway, such as branched-chain acyl-CoA oxidase. Additionally, these molecules can act as ligands for nuclear receptors like PPARα, influencing gene expression related to lipid metabolism.[3]

Q2: How should I handle and store this compound?

A2: Fatty acyl-CoAs are known to be unstable in aqueous solutions. It is recommended to prepare solutions fresh for each experiment. For short-term storage, snap-freezing in liquid nitrogen and storing at -80°C for up to a week may be possible, but stability should be verified. Avoid repeated freeze-thaw cycles.

Q3: What are the common methods for detecting the product of an this compound enzymatic assay?

A3: The detection method will depend on the specific enzyme and reaction being studied. Common approaches for similar acyl-CoA assays include:

  • Fluorometric Assays: These often use a coupled enzyme system where the reaction product of the primary enzyme leads to the generation of a fluorescent molecule.[4][5]

  • Chromatographic Methods (HPLC, LC-MS/MS): These methods can directly measure the consumption of the substrate (this compound) and the formation of the product.

  • Radiometric Assays: If using a radiolabeled this compound, the radiolabeled product can be quantified.[6]

Q4: What are some key considerations for setting up a standard curve for my assay?

A4: A new standard curve should be prepared for each experiment.[7] Ensure that the concentrations of your standards cover the expected range of your samples. It is also crucial to prepare the standards in the same buffer as your samples to account for any matrix effects.

Experimental Protocols

General Protocol for a Fluorometric Coupled Enzymatic Assay for an this compound Metabolizing Enzyme

This protocol is a general template and should be optimized for the specific enzyme and substrate concentrations.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer at the optimal pH for your enzyme (e.g., 50 mM phosphate (B84403) buffer, pH 7.2).

  • This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent and determine its precise concentration.

  • Enzyme Stock Solution: Prepare a stock solution of your purified enzyme in a buffer that ensures its stability.

  • Coupled Enzyme System Reagents: Prepare solutions of the necessary enzymes and detection reagents for the coupled reaction (e.g., horseradish peroxidase and a fluorescent substrate like 4-hydroxyphenyl-acetic acid for an oxidase assay).[5]

  • Standard: Prepare a stock solution of the expected product for generating a standard curve.

2. Assay Procedure:

  • Prepare a master mix containing the assay buffer, coupled enzyme system reagents, and any necessary cofactors.

  • In a 96-well black plate suitable for fluorescence measurements, add your samples and standards.

  • Add the master mix to each well.

  • Initiate the reaction by adding the this compound substrate to all wells except the blanks.

  • Incubate the plate at the optimal temperature for the desired time.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the blank readings from all standard and sample readings.

  • Plot the standard readings to generate a standard curve.

  • Determine the concentration of the product in your samples from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Master_Mix Master Mix Preparation Reagent_Prep->Master_Mix Add_Master_Mix Add Master Mix Master_Mix->Add_Master_Mix Plate_Setup Plate Setup (Samples & Standards) Plate_Setup->Add_Master_Mix Add_Substrate Initiate with This compound Add_Master_Mix->Add_Substrate Incubation Incubation Add_Substrate->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Processing Data Processing (Blank Subtraction) Measurement->Data_Processing Standard_Curve Standard Curve Generation Data_Processing->Standard_Curve Quantification Quantification of Product Standard_Curve->Quantification

Caption: Workflow for a fluorometric enzymatic assay.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_nucleus Nucleus BCFA 8-Methyl- octadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase + CoA + ATP BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Beta_Oxidation Peroxisomal β-Oxidation BCFA_CoA->Beta_Oxidation PPARa PPARα BCFA_CoA->PPARa Ligand Binding Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gene_Expression Target Gene Expression PPARa->Gene_Expression Activation

Caption: Metabolism of this compound.

References

preventing non-specific binding of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methyloctadecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving this long-chain acyl-CoA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to non-specific binding and other experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key properties?

This compound is a long-chain, saturated acyl-coenzyme A with a methyl group at the 8th carbon position. Its long hydrocarbon tail (18 carbons) makes it highly hydrophobic. This hydrophobicity is a primary driver of its tendency to exhibit non-specific binding to surfaces and proteins in aqueous solutions. Like other long-chain acyl-CoAs, it can self-assemble into micelles when its concentration exceeds the critical micelle concentration (CMC).

Q2: What causes the non-specific binding of this compound?

The non-specific binding of this compound is primarily caused by two factors:

  • Hydrophobic Interactions: The long, greasy acyl chain has a strong tendency to interact with hydrophobic surfaces to minimize its contact with water. This includes plasticware (e.g., pipette tips, microcentrifuge tubes), glassware, and the hydrophobic regions of proteins.

  • Micelle Formation: At concentrations above its CMC, this compound molecules can aggregate to form micelles. These aggregates can physically entrap proteins and other molecules, leading to apparent non-specific binding and potential artifacts in experimental results.

Q3: How can I determine if I have a non-specific binding issue with this compound in my experiment?

Several indicators can suggest a non-specific binding problem:

  • High background signal: In binding assays (e.g., ELISA, pull-downs), a high signal in your negative control wells or tubes (lacking a specific binding partner) is a strong indicator.

  • Poor reproducibility: Significant variability between replicate experiments can be a sign of inconsistent non-specific binding.

  • Loss of material: If you notice a significant decrease in the concentration of your this compound solution after transferring it between tubes, it may be adsorbing to the surfaces.

  • Unexpected protein aggregation or precipitation: The presence of this compound can sometimes induce the aggregation of proteins it non-specifically binds to.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: High Background Signal in Binding Assays

Possible Cause: Non-specific binding of this compound to the assay plate, beads, or other surfaces.

Solutions:

SolutionDescriptionQuantitative Guideline (Starting Point)
Use Low-Binding Labware Utilize polypropylene (B1209903) or other certified low-protein-binding microplates and tubes.N/A
Incorporate a Blocking Step Pre-treat surfaces with a blocking agent to saturate non-specific binding sites.Incubate with 1-5% (w/v) Bovine Serum Albumin (BSA) or 0.1-1% (v/v) Tween-20 in your assay buffer for 1-2 hours at room temperature.
Add Detergents to Buffers Non-ionic detergents can help to solubilize this compound and prevent it from binding to hydrophobic surfaces.Include 0.01-0.1% (v/v) Tween-20 or Triton X-100 in all assay buffers.
Optimize Salt Concentration Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions.[1][2]Titrate NaCl concentration from 50 mM to 500 mM to find the optimal concentration that reduces background without disrupting specific binding.
Include a Carrier Protein A protein like BSA in the buffer can act as a "sacrificial" target for non-specific binding.[1]Add 0.1-1 mg/mL BSA to your assay buffer.
Issue 2: Irreproducible Results and Data Scatter

Possible Cause: Inconsistent non-specific binding or aggregation of this compound.

Solutions:

SolutionDescriptionQuantitative Guideline (Starting Point)
Work Below the CMC Ensure the working concentration of this compound is below its critical micelle concentration to avoid aggregation. The CMC of long-chain acyl-CoAs can range from the low micromolar to millimolar, depending on buffer conditions.[3][4][5]While the exact CMC of this compound is not readily available, a starting assumption for similar molecules would be in the range of 3-10 µM. It is advisable to empirically determine the CMC in your experimental buffer if aggregation is suspected.
Use Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic core that can encapsulate lipid molecules, increasing their solubility and preventing non-specific interactions.[6][7][8][9]Use a 1:1 to 1:10 molar ratio of this compound to a suitable cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin).
Thorough Mixing and Sonication Ensure your this compound stock solution is homogenous before use.Briefly vortex and sonicate your stock solution before preparing dilutions.
Control for Surface Effects Pre-coat pipette tips by aspirating and dispensing the solution a few times before transferring the final volume.N/A

Experimental Protocols

Protocol 1: General Assay Protocol to Minimize Non-Specific Binding
  • Pre-treatment of Labware:

    • Use certified low-protein-binding microcentrifuge tubes and pipette tips.

    • For assay plates, pre-coat wells by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 2 hours at room temperature or overnight at 4°C.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution to the desired working concentration in an assay buffer containing a non-ionic detergent (e.g., 0.05% Tween-20) and a carrier protein (e.g., 0.1 mg/mL BSA).

    • Ensure the final concentration is below the suspected CMC.

    • Vortex and briefly sonicate the working solution before use.

  • Assay Procedure:

    • Wash the pre-treated assay plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add your protein of interest and incubate as required.

    • Wash the plates again before adding the this compound working solution.

    • Include appropriate negative controls (e.g., buffer only, no protein) to assess the level of non-specific binding.

  • Data Analysis:

    • Subtract the signal from the negative control wells from your experimental wells to correct for background.

Visualizations

Non_Specific_Binding_Pathway cluster_0 Causes cluster_1 Mechanisms cluster_2 Consequences Hydrophobic Acyl Chain Hydrophobic Acyl Chain Adsorption to Surfaces Adsorption to Surfaces Hydrophobic Acyl Chain->Adsorption to Surfaces Interaction with Proteins Interaction with Proteins Hydrophobic Acyl Chain->Interaction with Proteins Micelle Formation (Above CMC) Micelle Formation (Above CMC) Entrapment of Molecules Entrapment of Molecules Micelle Formation (Above CMC)->Entrapment of Molecules High Background High Background Adsorption to Surfaces->High Background Loss of Analyte Loss of Analyte Adsorption to Surfaces->Loss of Analyte Interaction with Proteins->High Background Data Scatter Data Scatter Entrapment of Molecules->Data Scatter

Caption: Causes and consequences of non-specific binding.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Advanced Solutions cluster_3 Outcome High Background or Poor Reproducibility High Background or Poor Reproducibility Use Low-Binding Labware Use Low-Binding Labware High Background or Poor Reproducibility->Use Low-Binding Labware Add Detergent (e.g., Tween-20) Add Detergent (e.g., Tween-20) Use Low-Binding Labware->Add Detergent (e.g., Tween-20) Include Carrier Protein (e.g., BSA) Include Carrier Protein (e.g., BSA) Add Detergent (e.g., Tween-20)->Include Carrier Protein (e.g., BSA) Optimize Salt Concentration Optimize Salt Concentration Include Carrier Protein (e.g., BSA)->Optimize Salt Concentration If problem persists Reduced Non-Specific Binding Reduced Non-Specific Binding Include Carrier Protein (e.g., BSA)->Reduced Non-Specific Binding If successful Work Below CMC Work Below CMC Optimize Salt Concentration->Work Below CMC Optimize Salt Concentration->Reduced Non-Specific Binding Use Cyclodextrins Use Cyclodextrins Work Below CMC->Use Cyclodextrins Use Cyclodextrins->Reduced Non-Specific Binding

Caption: A workflow for troubleshooting non-specific binding.

References

quality control measures for synthetic 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for ensuring the quality of synthetic 8-Methyloctadecanoyl-CoA in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of synthetic this compound, providing detailed methodologies for quality control assessment.

Issue: Inconsistent or Unexpected Experimental Results

Question: My enzymatic assay or cell-based experiment is yielding inconsistent or unexpected results when using a new batch of synthetic this compound. How can I verify the quality of the compound?

Answer: Inconsistent experimental outcomes are often linked to issues with the purity, concentration, or integrity of the synthetic acyl-CoA. A systematic quality control check is recommended.

Recommended Actions:

  • Verify Identity and Purity via LC-MS/MS: This is the most sensitive and specific method for confirming the identity and assessing the purity of your acyl-CoA.[1][2]

  • Assess Purity by HPLC-UV: A more routine check of purity can be performed using HPLC with UV detection.[3]

  • Check for Degradation: Acyl-CoAs can be susceptible to hydrolysis. The presence of coenzyme A and the free fatty acid (8-methyloctadecanoic acid) are indicators of degradation.

This protocol outlines a general method for the analysis of this compound.

  • Sample Preparation:

    • Reconstitute the lyophilized this compound in a suitable buffer (e.g., 50 mM KH2PO4, pH 6.5) to a stock concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution in a solvent compatible with reverse-phase chromatography (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column for separation.[4] A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.[2][4]

The following table summarizes the expected analytical characteristics for high-quality synthetic this compound.

ParameterExpected ValueMethod
Purity ≥ 95%HPLC-UV (260 nm)
Molecular Mass (M) 1065.5 g/mol -
[M+H]⁺ Ion m/z 1066.5Mass Spectrometry (MS)
[M+2H]²⁺ Ion m/z 533.75Mass Spectrometry (MS)
Characteristic Fragment Ion m/z 428MS/MS
Characteristic Fragment Ion [M - 507 + H]⁺MS/MS

Note: The fragment ion at m/z 428 is indicative of the Coenzyme A backbone, while the [M - 507 + H]⁺ fragment corresponds to the acyl group.[2]

Issue: Suspected Compound Degradation

Question: I suspect my stock solution of this compound has degraded over time. How can I confirm this and what should I look for?

Answer: The primary degradation pathway for this compound is hydrolysis of the thioester bond, which releases coenzyme A and the free fatty acid.

Recommended Actions:

  • Analyze by HPLC or LC-MS: Re-analyze the sample using the protocols described above.

  • Look for Degradation Products:

    • An earlier eluting peak corresponding to Coenzyme A (CoA-SH).

    • A later eluting peak corresponding to 8-methyloctadecanoic acid (this may be difficult to see with UV detection at 260 nm but can be detected by MS).

  • Compare to a Fresh Standard: If available, compare the chromatogram of the suspected sample to a freshly prepared solution from a new vial.

G cluster_0 Quality Control and Troubleshooting Workflow A Inconsistent Experimental Results or Suspected Degradation B Prepare Fresh Stock Solution of this compound A->B C Analyze by LC-MS/MS and HPLC-UV B->C D Does the main peak correspond to the correct mass and retention time? C->D E Are purity levels ≥ 95%? D->E Yes I Potential identity issue. Contact supplier. D->I No F Significant degradation products (e.g., free CoA) detected? E->F Yes H Compound has degraded or is impure. Discard and use a new vial. E->H No G Compound is high quality. Troubleshoot experimental setup. F->G No F->H Yes

Caption: A decision-making workflow for troubleshooting issues with synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store synthetic this compound?

A1: For long-term storage, lyophilized powder should be stored at -20°C or below. Once reconstituted into a solution, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.

Q2: What is the best solvent for reconstituting this compound?

A2: An aqueous buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) is recommended. The CoA moiety is less stable at alkaline pH. For immediate use in experiments, ensure the buffer is compatible with your downstream application.

Q3: My LC-MS analysis shows multiple charged species (e.g., [M+H]⁺, [M+2H]²⁺, and sodium adducts [M+Na]⁺). Is this normal?

A3: Yes, this is common in electrospray ionization mass spectrometry. The large coenzyme A portion of the molecule can readily accept multiple charges or form adducts with salts present in the solvent. The presence of these different species does not necessarily indicate impurity.

Q4: Can I use UV spectrophotometry to determine the concentration of my this compound solution?

A4: Yes, you can estimate the concentration based on the absorbance of the adenine (B156593) ring of Coenzyme A at 260 nm. The molar extinction coefficient (ε) for CoA thioesters at 260 nm is approximately 16,400 M⁻¹cm⁻¹. However, this method will also detect any free Coenzyme A present due to degradation, so it is not a substitute for purity analysis by chromatography.

Q5: Why is it important to use high-purity this compound in my experiments?

A5: The presence of impurities can lead to several issues. Free fatty acids or other acyl-CoAs could compete in enzymatic reactions, leading to inaccurate kinetic data.[5] Degradation products like free Coenzyme A can also inhibit or interfere with certain enzymes. Using a well-characterized, high-purity compound is crucial for obtaining reliable and reproducible results.

References

Technical Support Center: Enhancing the Recovery of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of 8-Methyloctadecanoyl-CoA from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound, a long-chain acyl-CoA, is influenced by several critical factors:

  • Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly compromise the stability of lipids.

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] It is crucial to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analyte throughout the extraction process.[1]

  • Extraction Method: The choice of extraction solvent and methodology is paramount. A widely used and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently used for purification to enhance recovery rates.[1]

Q2: What is the recommended storage method for biological samples to ensure the stability of this compound?

A2: To ensure the stability of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This minimizes enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most robust, sensitive, and reproducible method for the analysis and quantification of acyl-CoAs, including this compound.[2][3] This technique offers high selectivity and sensitivity for detecting trace amounts of these molecules in complex biological matrices.[4][5]

Troubleshooting Guides

Problem 1: Low Recovery of this compound

Low recovery is a frequent challenge in the analysis of long-chain acyl-CoAs. The following guide provides potential causes and solutions to troubleshoot and improve your recovery rates.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue sample. A glass homogenizer is often effective for complete disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of this compound Work quickly and keep samples on ice at all times to minimize enzymatic activity.[1] Use fresh, high-purity solvents to prevent chemical degradation. Consider incorporating an internal standard, such as Heptadecanoyl-CoA, early in the workflow to monitor and correct for recovery loss.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[1][6] Optimize the wash and elution steps; a wash solvent that is too strong can lead to premature elution of the analyte, while an elution solvent that is too weak will result in incomplete recovery.[7][8]
Analyte Loss During Solvent Evaporation If a concentration step is required, perform solvent evaporation under a gentle stream of nitrogen at room temperature.[1] Avoid excessive heat, which can lead to the degradation of the analyte.
Problem 2: High Variability Between Replicates

Inconsistent results across replicate samples can obscure meaningful data. This guide addresses potential sources of variability.

Potential CauseTroubleshooting Steps
Inconsistent Sample Pre-treatment Adhere to a standardized sample preparation protocol. Ensure that the analyte is fully dissolved in the solvent before proceeding.[9]
SPE Cartridge Bed Drying Out Do not allow the SPE sorbent to dry out after conditioning and before sample loading.[9] Re-activate and re-equilibrate the cartridge if necessary.
Inappropriate Flow Rate during SPE Maintain a slow and consistent flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[6][9]

Experimental Protocols & Data

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol combines solvent extraction with solid-phase extraction for enhanced purity and recovery and is adapted from established methods.[1]

Materials:

  • ~100 mg frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of ACN and 1 mL of isopropanol to the homogenate. Vortex vigorously and centrifuge to pellet the precipitate.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of 2% formic acid, and finally 2 mL of ACN.

  • Sample Loading: Load the supernatant from the solvent extraction onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of ACN, followed by 2 mL of 2% ammonium hydroxide in water.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.

Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specific extraction methodology employed. The following table provides a summary of reported recovery rates from various methods.

MethodTissue TypeReported Recovery Rate (%)Reference
Modified Acetonitrile/Isopropanol Extraction with SPERat Heart, Kidney, Muscle70-80[10]
Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl SPERat Liver83-90 (SPE step)[11]
Acetonitrile/Isopropanol ExtractionRat Liver93-104 (extraction step)[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Tissue Sample (~100mg) homogenization Homogenize in Acidic Buffer (pH 4.9) + Internal Standard sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant load Load Supernatant supernatant->load condition Condition SPE Column (Methanol, Formic Acid, ACN) condition->load wash Wash Column (ACN, NH4OH) load->wash elute Elute with 5% NH4OH in Methanol wash->elute concentrate Dry Under Nitrogen elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_low_recovery cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Recovery of This compound check_lysis Review Homogenization Protocol start->check_lysis check_degradation Assess Sample Handling (Temperature, Solvents) start->check_degradation check_spe Evaluate SPE Procedure start->check_spe optimize_lysis Optimize Homogenization & Solvent-to-Tissue Ratio check_lysis->optimize_lysis Incomplete? improve_handling Work on Ice, Use Fresh Solvents, Add Internal Standard check_degradation->improve_handling Suboptimal? optimize_spe Verify Conditioning, Optimize Wash & Elution Solvents check_spe->optimize_spe Inefficient?

Caption: Decision tree for troubleshooting low recovery issues.

References

addressing co-elution issues in 8-Methyloctadecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of 8-Methyloctadecanoyl-CoA.

Troubleshooting Guide

Our troubleshooting guide is designed to walk you through common co-elution problems in a systematic, question-and-answer format.

Q1: I'm observing a broad or shouldered peak for this compound. How can I determine if this is a co-elution issue?

A1: A distorted peak shape is a common indicator of co-elution.[1] Before optimizing your method, it's crucial to confirm that your HPLC system is performing optimally. Here’s a systematic approach:

  • System Suitability Check:

    • Column Health: A contaminated or degraded column can cause peak distortion. Flush the column with a strong solvent. If the issue persists, consider replacing the column.[2]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]

    • Flow Rate Consistency: Verify that your pump is delivering a stable and accurate flow rate.

    • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[2]

  • Peak Purity Analysis:

    • Diode Array Detector (DAD): If you are using a DAD, assess the peak purity across the entire peak. A non-homogenous spectrum suggests the presence of more than one compound.[1]

    • Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak. A shift in the observed mass-to-charge ratio (m/z) is a strong indicator of a co-eluting species.[1]

Q2: My system seems to be working correctly, but I still suspect co-elution. What are the likely co-eluting compounds with this compound?

A2: Due to its structure, this compound is prone to co-eluting with its isomers. The most common culprits are:

  • Positional Isomers: Other methyl-branched octadecanoyl-CoA isomers, such as 7-Methyloctadecanoyl-CoA or 9-Methyloctadecanoyl-CoA.

  • Stereoisomers: The (R) and (S)-enantiomers of this compound.

  • Other Structurally Similar Lipids: Long-chain fatty acyl-CoAs with similar hydrophobicity.

Q3: How can I modify my existing reversed-phase HPLC method to resolve these co-eluting species?

A3: For a standard C18 column, you can adjust the mobile phase and gradient to improve separation.

  • Mobile Phase Composition:

    • Solvent Strength: If your capacity factor (k') is low (e.g., < 2), your analytes may be eluting too quickly. Weaken your mobile phase by decreasing the proportion of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time and improve separation.[1]

    • Solvent Type: Switching your organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of your separation due to different interactions with the stationary phase.

    • pH: The pH of the aqueous portion of your mobile phase can influence the ionization state of your analyte and any acidic or basic co-eluting compounds, thereby affecting their retention. Experiment with slight adjustments to the mobile phase pH.

  • Gradient Profile:

    • Shallow Gradient: If you are using a gradient elution, a shallower gradient (a slower increase in the organic solvent concentration over a longer time) can significantly improve the resolution of closely eluting compounds.[2]

Q4: I've optimized my reversed-phase method, but the co-elution persists. What other chromatographic strategies can I employ?

A4: If reversed-phase chromatography is insufficient, consider alternative or complementary techniques:

  • Chiral Chromatography: To separate the (R) and (S)-enantiomers of this compound, a chiral stationary phase (CSP) is necessary. These columns are specifically designed to differentiate between stereoisomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an orthogonal separation mechanism to reversed-phase by partitioning analytes between a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be effective in separating compounds that are poorly resolved by reversed-phase chromatography.

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, a 2D-LC setup can provide a significant increase in resolving power. This involves using two columns with different selectivities (e.g., a reversed-phase column followed by a HILIC or chiral column).

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for a reversed-phase HPLC method for this compound analysis?

A: A common starting point is a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol. The retention time generally increases with the length of the fatty acid chain.[3]

Q: Can temperature affect the separation of this compound and its isomers?

A: Yes, column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Adjusting the column temperature can sometimes improve resolution. It is a parameter worth exploring during method development.

Q: Are there any specific sample preparation considerations to minimize co-elution?

A: Proper sample preparation is crucial to remove potential interferences. Solid-phase extraction (SPE) can be a valuable tool to clean up your sample and isolate the fatty acyl-CoA fraction before HPLC analysis, thereby reducing the complexity of the matrix and the likelihood of co-elution with unrelated compounds.

Quantitative Data

The following table provides an illustrative example of how different chromatographic conditions can affect the retention time and resolution of this compound and a potential co-eluting positional isomer, 7-Methyloctadecanoyl-CoA.

Chromatographic Method Column Mobile Phase Gradient This compound Retention Time (min) 7-Methyloctadecanoyl-CoA Retention Time (min) Resolution (Rs)
Method A: Standard RP-HPLC C18, 4.6 x 150 mm, 5 µm60-95% Acetonitrile in 10 mM Ammonium Acetate over 20 min15.215.20.0
Method B: Optimized RP-HPLC C18, 4.6 x 150 mm, 5 µm70-85% Acetonitrile in 10 mM Ammonium Acetate over 30 min22.522.91.6
Method C: Chiral HPLC Chiral Stationary PhaseIsocratic: 90% Hexane, 10% Isopropanol18.3 (R-isomer)Not Applicable>2.0 (between enantiomers)
19.5 (S-isomer)

Note: These are representative values and actual results may vary depending on the specific HPLC system, column, and experimental conditions.

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC Method for Positional Isomer Separation
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-35 min: Linear gradient from 70% to 85% B

    • 35-40 min: Hold at 85% B

    • 40.1-45 min: Return to 70% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Mass Spectrometry (MS) is recommended for positive identification.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation
  • Column: Chiral Stationary Phase (consult manufacturer's guide for appropriate phase for fatty acids).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of this compound start Co-elution Suspected (Broad/Shouldered Peak) system_check System Suitability Check (Column, Flow Rate, etc.) start->system_check purity_analysis Peak Purity Analysis (DAD/MS) system_check->purity_analysis System OK method_optimization Optimize RP-HPLC Method purity_analysis->method_optimization Co-elution Confirmed alternative_methods Consider Alternative Methods method_optimization->alternative_methods Unsuccessful resolved Co-elution Resolved method_optimization->resolved Successful chiral_hplc Chiral HPLC (for Enantiomers) alternative_methods->chiral_hplc hilic HILIC (Orthogonal Selectivity) alternative_methods->hilic two_d_lc 2D-LC (High Complexity) alternative_methods->two_d_lc chiral_hplc->resolved hilic->resolved two_d_lc->resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Separation_Strategies Chromatographic Strategies for Resolving Co-elution cluster_rp Method Optimization coelution This compound + Co-eluting Isomer(s) rp_hplc Reversed-Phase HPLC (C18) coelution->rp_hplc chiral_hplc Chiral HPLC coelution->chiral_hplc For Enantiomers hilic HILIC coelution->hilic For Positional Isomers mobile_phase Adjust Mobile Phase (Solvent Ratio, pH) rp_hplc->mobile_phase gradient Modify Gradient Profile (Shallower Slope) rp_hplc->gradient

Caption: Strategies for chromatographic separation of isomers.

References

Technical Support Center: Optimizing Cell Lysis for 8-Methyloctadecanoyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal preservation of 8-Methyloctadecanoyl-CoA during cell lysis and extraction procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete cell lysis.- For adherent cells, ensure complete scraping. For suspension cells, ensure the correct cell density is used. - Consider a more rigorous lysis method, such as switching from a detergent-based lysis to mechanical disruption (e.g., sonication or homogenization).[1] - Optimize incubation times and temperatures for your chosen lysis protocol.[1]
Degradation of this compound.- Work quickly and maintain samples on ice or at 4°C throughout the procedure to minimize enzymatic activity.[1] - Use an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) for homogenization to improve acyl-CoA stability.[2] - Immediately quench enzymatic activity by adding a cold organic solvent like methanol (B129727).[3]
Inefficient extraction.- Use a proven solvent system for acyl-CoA extraction, such as a mixture of isopropanol (B130326), acetonitrile, and an acidic buffer.[2][4] - Consider solid-phase extraction (SPE) for purification and to increase recovery rates.[2]
High Variability Between Replicates Inconsistent cell lysis.- Ensure uniform application of the lysis method to all samples. For sonication, maintain consistent probe depth and power settings. For homogenization, use a consistent number of strokes.[1] - For detergent-based lysis, ensure thorough mixing and consistent incubation times.[1]
Inaccurate sample normalization.- Normalize samples by protein concentration (e.g., BCA assay) or cell number before extraction to account for variations in starting material.[1]
Analyte Instability During Storage Improper storage conditions.- For long-term storage, snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[1] - Reconstitute dried extracts in a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to maintain stability.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preserving this compound during cell lysis?

The most critical factor is the prevention of both chemical and enzymatic degradation. Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[3] Therefore, it is crucial to work quickly at low temperatures (on ice or at 4°C) and to use an acidic extraction buffer to inhibit enzymatic activity and maintain the stability of the thioester bond.[1][2]

Q2: Which type of lysis method is recommended for this compound extraction?

A combination of chemical and mechanical lysis is often most effective. Initiating lysis with a cold organic solvent like methanol can simultaneously disrupt cells and denature degradative enzymes.[3] This can be followed by mechanical disruption, such as scraping for adherent cells or homogenization for tissues, to ensure complete cell breakage.[4][5]

Q3: Should I use enzyme inhibitors in my lysis buffer?

While specific inhibitors for enzymes that metabolize this compound are not commonly cited, the use of a broad-spectrum protease and phosphatase inhibitor cocktail is a good practice to prevent general protein degradation that could indirectly impact your results.[1]

Q4: How can I improve the recovery of this compound from my samples?

To improve recovery, consider using solid-phase extraction (SPE) after the initial extraction. Weak anion exchange SPE columns are often used for the purification of acyl-CoAs.[2] Additionally, adding an internal standard, such as Heptadecanoyl-CoA, at the beginning of the extraction process can help to account for any loss during sample preparation.[2]

Q5: What is the best way to store my samples before and after extraction?

Before extraction, cell pellets should be snap-frozen in liquid nitrogen and stored at -80°C.[1] After extraction and drying, the sample should be reconstituted in a solvent that ensures stability, such as methanol or a buffered methanol solution, and stored at low temperatures until analysis.[3][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction from cell cultures.[3][5]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Adherent cells: After the final PBS wash, add 1 mL of ice-cold methanol containing the internal standard to the plate. Use a cell scraper to scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.

  • Incubation: Incubate the cell lysate at -80°C for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.

Protocol 2: Extraction of this compound from Tissue

This protocol is based on methods optimized for acyl-CoA recovery from tissue samples.[2][4]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2.0 mL of isopropanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge at 1,900 x g for 5 minutes.

    • Collect the upper phase containing the acyl-CoAs.

  • SPE Purification (Optional but Recommended):

    • Condition a weak anion exchange SPE column.

    • Load the collected supernatant onto the column.

    • Wash the column with methanol followed by 2% formic acid.

    • Elute the acyl-CoAs with 2% and 5% NH4OH.

  • Drying and Reconstitution:

    • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.

    • Reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lysis Lysis & Extraction cluster_purification Purification & Analysis harvest Cell/Tissue Harvesting wash Wash with Ice-Cold PBS harvest->wash lysis Lysis with Cold Methanol + Internal Standard wash->lysis homogenize Homogenization/Scraping lysis->homogenize centrifuge1 Centrifugation (15,000 x g, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound preservation.

degradation_pathways cluster_causes Causes of Degradation cluster_factors Contributing Factors cluster_outcome Outcome enzymatic Enzymatic Activity (Thioesterases, etc.) degradation This compound Degradation enzymatic->degradation chemical Chemical Instability chemical->degradation temp High Temperature temp->enzymatic ph Suboptimal pH (Alkaline/Strongly Acidic) ph->chemical time Prolonged Lysis Time time->enzymatic time->chemical

References

Technical Support Center: Troubleshooting Unexpected Enzymatic Activity with 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays and other experimental procedures involving this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My enzymatic reaction with this compound is showing lower than expected activity. What are the possible causes?

A1: Lower than expected enzymatic activity with this compound can stem from several factors related to enzyme specificity, substrate integrity, and assay conditions.

  • Enzyme Specificity: Not all acyl-CoA metabolizing enzymes efficiently process branched-chain substrates. The methyl group at the 8-position can cause steric hindrance within the enzyme's active site, leading to a lower turnover rate compared to its straight-chain counterpart, stearoyl-CoA. Enzymes with broader substrate specificity are generally more suitable.

  • Substrate Quality: Ensure the purity and integrity of your this compound. Degradation of the CoA thioester bond can occur with improper storage or handling (e.g., repeated freeze-thaw cycles).

  • Assay Conditions: Suboptimal pH, temperature, or cofactor concentrations can significantly impact enzyme activity. It is crucial to optimize these parameters for the specific enzyme you are using.

  • Incomplete Solubilization: this compound, being a long-chain fatty acyl-CoA, may have limited solubility in aqueous buffers. The presence of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is often necessary to ensure its availability to the enzyme.

Q2: I am observing the accumulation of an unexpected intermediate in my reaction. What could it be?

A2: The metabolism of branched-chain fatty acids can sometimes lead to the formation of unexpected or stalled intermediates. The methyl branch on this compound can impede the progression of β-oxidation.

  • Incomplete β-oxidation: The enzymes of β-oxidation, particularly acyl-CoA dehydrogenases and enoyl-CoA hydratases, may exhibit reduced efficiency with branched-chain substrates. This can lead to the accumulation of upstream intermediates.

  • Alternative Metabolic Pathways: Under conditions where β-oxidation is impaired, the cell may utilize alternative pathways such as omega-oxidation, leading to the formation of dicarboxylic acids.[1]

  • Product Inhibition: The product of an enzymatic step may act as an inhibitor for the enzyme, leading to its accumulation.

Q3: Can this compound inhibit other enzymes in my experimental system?

A3: Yes, long-chain acyl-CoAs, including branched-chain variants, have been reported to inhibit various cellular processes.

  • Inhibition of Mitochondrial Respiration: Long-chain acyl-CoAs can inhibit the adenine (B156593) nucleotide translocase in the inner mitochondrial membrane, which is responsible for exchanging ADP and ATP.[2] This can lead to a decrease in cellular energy production.

  • Feedback Inhibition: High concentrations of acyl-CoAs can cause feedback inhibition of enzymes involved in fatty acid synthesis and transport.

Troubleshooting Guides

Issue 1: Low or No Activity in Acyl-CoA Dehydrogenase (ACAD) Assay

This guide provides a systematic approach to troubleshooting low or absent activity in an ACAD assay using this compound as a substrate.

Potential Cause Troubleshooting Step Expected Outcome
Enzyme Inactivity 1. Run a positive control with a known straight-chain acyl-CoA substrate (e.g., stearoyl-CoA). 2. Verify the storage conditions and age of the enzyme.The positive control should show robust activity. If not, the enzyme may be inactive.
Substrate Degradation 1. Confirm the integrity of this compound using LC-MS. 2. Prepare fresh substrate solution for each experiment.A single, sharp peak corresponding to the correct mass of this compound should be observed.
Suboptimal Assay Buffer 1. Optimize the pH of the assay buffer (typically between 7.0 and 8.0 for ACADs). 2. Titrate the concentration of the electron acceptor (e.g., ETF).A bell-shaped curve of activity versus pH should be observed, allowing for the determination of the optimal pH.
Poor Substrate Solubility 1. Include fatty acid-free BSA in the assay buffer at a concentration of 1-10 µM. 2. Briefly sonicate the substrate solution before adding it to the reaction.Increased and more consistent enzyme activity should be observed.

Logical Troubleshooting Workflow for Low ACAD Activity

Caption: A flowchart for troubleshooting low ACAD activity.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of ACADs using an artificial electron acceptor.

Materials:

  • Purified ACAD enzyme

  • This compound (substrate)

  • Stearoyl-CoA (positive control substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a stock solution of this compound and stearoyl-CoA in water.

  • Prepare the assay buffer containing 100 mM potassium phosphate (pH 7.6), 0.5 mM PES, and 0.1 mM DCPIP.

  • Add fatty acid-free BSA to the assay buffer to a final concentration of 10 µM.

  • In a cuvette, add 980 µL of the assay buffer.

  • Add 10 µL of the ACAD enzyme solution to the cuvette and mix gently.

  • Initiate the reaction by adding 10 µL of the this compound stock solution (final concentration will vary depending on the experiment, a typical starting concentration is 50 µM).

  • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is proportional to the ACAD activity.

  • Repeat the assay with stearoyl-CoA as a positive control and without any substrate as a negative control.

Experimental Workflow for ACAD Assay

ACAD_Assay_Workflow Start Start PrepSubstrate Prepare Substrate Solutions (this compound, Stearoyl-CoA) Start->PrepSubstrate PrepBuffer Prepare Assay Buffer (Phosphate, PES, DCPIP, BSA) Start->PrepBuffer InitiateReaction Initiate Reaction with Substrate PrepSubstrate->InitiateReaction MixReagents Mix Assay Buffer and Enzyme in Cuvette PrepBuffer->MixReagents MixReagents->InitiateReaction MonitorAbsorbance Monitor Absorbance at 600 nm InitiateReaction->MonitorAbsorbance AnalyzeData Calculate Reaction Rate MonitorAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A workflow diagram for the ACAD activity assay.

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a method for the extraction and analysis of this compound and its potential β-oxidation intermediates from a cell or tissue sample.

Materials:

  • Cell or tissue sample

  • Ice-cold methanol (B129727)

  • Ice-cold water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

Procedure:

Sample Extraction:

  • Homogenize the cell or tissue sample in 1 mL of ice-cold 80% methanol.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a C18 reverse-phase column.

  • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the analytes.

  • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify this compound and its expected metabolites (e.g., shortened acyl-CoAs, hydroxyacyl-CoAs).

Signaling Pathway: Mitochondrial β-Oxidation of this compound

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix AcylCoA This compound EnoylCoA 8-Methyl-trans-Δ2-octadecenoyl-CoA AcylCoA->EnoylCoA ACAD HydroxyacylCoA 8-Methyl-3-hydroxyoctadecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 8-Methyl-3-ketooctadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA 6-Methylhexadecanoyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShortenedAcylCoA->AcylCoA Further Cycles TCA TCA Cycle AcetylCoA->TCA

Caption: The mitochondrial β-oxidation pathway for this compound.

References

improving the solubility of 8-Methyloctadecanoyl-CoA for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a branched-chain fatty acyl-coenzyme A molecule. Like other long-chain fatty acyl-CoAs, it has a long hydrophobic hydrocarbon tail and a hydrophilic coenzyme A head group. This amphipathic nature leads to very limited solubility in aqueous buffers, which are the basis for most in vitro assays. At concentrations above its critical micelle concentration (CMC), it will self-assemble into micelles, which can affect its availability to enzymes and may introduce artifacts into experimental results.[1][2][3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of an amphipathic molecule, like this compound, at which micelles begin to form.[1][2][3] Below the CMC, the molecules exist as monomers in solution. Above the CMC, additional molecules primarily form micelles. Knowing the approximate CMC is crucial for designing experiments, as the monomeric form is often the true substrate for enzymes. The CMC is influenced by factors such as acyl chain length, temperature, pH, and ionic strength of the buffer.[2][3]

Q3: How can I improve the solubility of this compound for my assay?

The most common and effective method to improve the solubility of long-chain fatty acyl-CoAs is the use of cyclodextrins.[4][5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic acyl chain of this compound, forming an inclusion complex that is more soluble in aqueous solutions.[4][5] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are commonly used for this purpose.[4][5]

Q4: Are there alternatives to cyclodextrins for solubilizing this compound?

While cyclodextrins are often the preferred method, other approaches include the use of detergents or co-solvents. However, detergents can interfere with enzyme activity and cell membranes, and co-solvents like ethanol (B145695) or DMSO must be used at very low final concentrations to avoid denaturing proteins or affecting cellular processes. Bovine serum albumin (BSA) has also been used to bind and solubilize fatty acids and their CoA esters, but it can also interact with other components of the assay. Careful validation is required for any of these methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to assay buffer. The concentration of this compound is above its solubility limit in the buffer.1. Use a solubilizing agent: Prepare the this compound as a complex with cyclodextrin (B1172386) (e.g., HP-β-CD or M-β-CD). 2. Optimize buffer conditions: The solubility of long-chain fatty acyl-CoAs can be sensitive to pH and ionic strength.[2][3] Ensure your buffer is within a suitable range. 3. Lower the concentration: If possible, perform the assay at a lower concentration of this compound.
High background or inconsistent results in the assay. 1. Micelle formation: If the concentration of this compound is above its CMC, the presence of micelles may interfere with the assay. 2. Cyclodextrin interference: At high concentrations, cyclodextrins themselves can sometimes affect enzyme activity or cell viability.[6][7][8]1. Work below the CMC: Whenever possible, aim to work at concentrations below the expected CMC of this compound. 2. Optimize cyclodextrin concentration: Determine the minimal concentration of cyclodextrin required to solubilize your desired concentration of this compound. Run controls with cyclodextrin alone to assess its effect on the assay.
Low enzyme activity with this compound as a substrate. 1. Poor substrate availability: The substrate may not be fully soluble or may be sequestered in micelles. 2. Enzyme inhibition: Components of the solubilization method (e.g., residual organic solvent, high cyclodextrin concentration) may be inhibiting the enzyme.1. Ensure proper solubilization: Follow a validated protocol for preparing the this compound-cyclodextrin complex. 2. Perform control experiments: Test the effect of the solubilization vehicle (e.g., buffer with cyclodextrin) on the activity of your enzyme with a known, soluble substrate.
Observed cytotoxicity in cell-based assays. High concentrations of cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity.[6][7][8]1. Determine the optimal cyclodextrin concentration: Perform a dose-response experiment to find the highest concentration of cyclodextrin that does not affect cell viability in your specific cell line. 2. Minimize incubation time: Treat cells for the shortest time necessary to achieve the desired biological effect. 3. Include a cholesterol-loaded cyclodextrin control: In some cases, pre-complexing the cyclodextrin with cholesterol can mitigate its cytotoxic effects.[6]

Quantitative Data

Fatty Acyl-CoAChain LengthCMC (µM)ConditionsReference
Palmitoyl-CoAC16:07 - 250Dependent on pH and ionic strength[2][3]
Stearoyl-CoAC18:0~3-4[2]
Oleoyl-CoAC18:1~60-100[2]

Experimental Protocols

Protocol for Solubilizing this compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a general guideline. The optimal concentrations of this compound and HP-β-CD should be determined empirically for each specific application.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare HP-β-CD Solution:

    • Dissolve HP-β-CD in high-purity water or your assay buffer to make a concentrated stock solution (e.g., 10-50 mM). Gentle warming (37-50°C) and vortexing can aid dissolution.

  • Prepare this compound Stock:

    • Accurately weigh a small amount of this compound into a sterile microfuge tube.

    • Add the appropriate volume of the HP-β-CD solution to achieve the desired final concentration of this compound. The molar ratio of HP-β-CD to the fatty acyl-CoA is critical and may need to be optimized, with ratios from 5:1 to 10:1 being a good starting point.

  • Complex Formation:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the solution in a water bath sonicator for 15-30 minutes. The solution should become clear.

  • Sterilization and Storage:

    • If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Preparation:

    • Thaw the stock solution and dilute it to the final desired concentration in your assay buffer.

    • Important: Always include a vehicle control in your experiments containing the same concentration of HP-β-CD as your test samples.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_controls Essential Controls prep1 Weigh this compound prep3 Combine and Vortex prep1->prep3 prep2 Prepare HP-β-CD Solution prep2->prep3 prep4 Sonicate to form Complex prep3->prep4 prep5 Sterile Filter (if needed) prep4->prep5 assay1 Dilute Stock to Final Concentration prep5->assay1 Use Stock assay2 Add to Assay Mixture (e.g., enzyme, cells) assay1->assay2 assay3 Incubate assay2->assay3 assay4 Measure Readout assay3->assay4 control1 Vehicle Control (HP-β-CD alone) control1->assay2 control2 Positive/Negative Controls control2->assay2

Caption: Experimental workflow for using solubilized this compound.

signaling_pathway cluster_solution Aqueous Solution cluster_assay_environment Assay Environment acyl_coa This compound (Insoluble) cyclodextrin Cyclodextrin complex Soluble Inclusion Complex enzyme Target Enzyme / Cell complex->enzyme Solubilized Substrate Delivery product Biological Response enzyme->product Interaction

Caption: Mechanism of cyclodextrin-mediated solubilization for in vitro assays.

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of lipid metabolism intermediates is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, with other long-chain acyl-CoAs. Supported by established experimental data, this document serves as a practical resource for the identification and characterization of this important metabolite.

Introduction to this compound and its Significance

This compound is a C19 branched-chain fatty acyl-CoA. Such branched-chain fatty acids and their CoA esters are integral components of cellular lipids and play significant roles in various biological processes. Their analysis is crucial for studying metabolic pathways and for the development of therapeutics targeting lipid metabolism. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of these molecules.

The Characteristic Fragmentation of Acyl-CoAs

Long-chain acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). This is characterized by the facile cleavage of the phosphodiester bonds of the coenzyme A moiety.

A dominant fragmentation pathway for nearly all acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group, resulting in a neutral loss of 507 Da.[1][2][3][4][5] Another common fragmentation event leads to the formation of a product ion at m/z 428, which corresponds to the adenosine-3',5'-diphosphate fragment.[2][4][6] The fragment ion resulting from the neutral loss of 507 Da is typically the most abundant and is frequently utilized for quantitative studies using multiple reaction monitoring (MRM).[2][3]

Fragmentation Pattern of this compound: An In-Depth Look

While specific experimental data for this compound is not extensively published, its fragmentation pattern can be reliably predicted based on the established principles for other branched-chain and long-chain fatty acyl-CoAs.

The key fragmentation features for this compound are expected to be:

  • Precursor Ion ([M+H]⁺): The protonated molecule of this compound (C₂₉H₅₂N₇O₁₇P₃S) would have a specific mass-to-charge ratio (m/z).

  • Major Neutral Loss: A prominent neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine diphosphate moiety.

  • Characteristic CoA Fragment: A fragment ion at m/z 428.

  • Acyl Chain Fragmentation: Cleavage along the C19 fatty acyl chain, with potential for charge-remote fragmentation. For branched-chain fatty acids, fragmentation is often enhanced at the carbon-carbon bonds adjacent to the branch point. This can help to pinpoint the location of the methyl group at the C8 position.

The fragmentation pathway can be visualized as follows:

cluster_0 This compound Fragmentation Precursor [this compound + H]⁺ NL_507 [M+H-507]⁺ (Acyl-pantetheine fragment) Precursor->NL_507 -507 Da CoA_Fragment m/z 428 (Adenosine-3',5'-diphosphate) Precursor->CoA_Fragment Chain_Fragments Acyl Chain Fragments (Indicative of branch position) NL_507->Chain_Fragments cluster_1 LC-MS/MS Workflow for Acyl-CoA Analysis Sample_Prep Sample Preparation (Solid-Phase Extraction) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Fragmentation Pattern Identification) MS_Analysis->Data_Analysis

References

Navigating the Intricacies of Branched-Chain Acyl-CoA Metabolism in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of branched-chain acyl-CoA levels, with a focus on Isovaleryl-CoA as a key biomarker in metabolic disorders.

In the landscape of cellular metabolism, the balance of acyl-Coenzyme A (acyl-CoA) thioesters is paramount to maintaining homeostasis. While the straight-chain fatty acyl-CoAs are well-recognized for their roles in energy metabolism and lipid synthesis, the branched-chain acyl-CoAs, derived primarily from the catabolism of branched-chain amino acids (BCAAs), are emerging as critical players in both normal physiology and a spectrum of pathological conditions. This guide provides a comparative overview of branched-chain acyl-CoA levels in healthy versus diseased tissues, with a specific focus on isovaleryl-CoA due to the current lack of extensive research on 8-methyloctadecanoyl-CoA.

The catabolism of the essential amino acids leucine (B10760876), isoleucine, and valine gives rise to a variety of branched-chain acyl-CoAs, including isovaleryl-CoA, propionyl-CoA, and isobutyryl-CoA.[1][2][3] These metabolites are integral to the mitochondrial energy production pathways, ultimately feeding into the tricarboxylic acid (TCA) cycle.[1][2] Dysregulation of these catabolic pathways can lead to the accumulation of specific branched-chain acyl-CoAs, resulting in severe metabolic disorders.

Comparative Analysis: Isovaleryl-CoA in Healthy vs. Diseased States

A prime example of the pathological consequence of altered branched-chain acyl-CoA metabolism is Isovaleric Acidemia (IVA). This autosomal recessive disorder is characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolic pathway.[4][5][6] This enzymatic block leads to a significant accumulation of isovaleryl-CoA and its derivatives in various tissues and bodily fluids.[4][5]

AnalyteHealthy TissueDiseased Tissue (Isovaleric Acidemia)Fold Change (Diseased/Healthy)
Isovaleryl-CoA Low / UndetectableSignificantly Elevated>>100x
Propionyl-CoA NormalMay be moderately affectedVariable
Acetyl-CoA NormalPotentially decreasedVariable

This table represents a qualitative and estimated comparison based on the pathophysiology of Isovaleric Acidemia. Actual quantitative values can vary depending on the specific tissue, the severity of the disease, and the analytical method used.

In healthy individuals, the concentration of isovaleryl-CoA is kept at very low levels due to its efficient conversion to 3-methylcrotonyl-CoA by IVD.[4] However, in patients with IVA, the deficiency in IVD activity leads to a massive build-up of isovaleryl-CoA. This accumulation is toxic and contributes to the clinical manifestations of the disease, which include neurological damage and metabolic crises.[5][7]

Experimental Protocols: Quantification of Branched-Chain Acyl-CoAs

The accurate quantification of branched-chain acyl-CoAs in biological samples is crucial for both basic research and clinical diagnostics. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Protocol: LC-MS/MS for Acyl-CoA Quantification

1. Sample Preparation:

  • Tissue Homogenization: Snap-frozen tissue samples are homogenized in a cold extraction solution, typically containing an organic solvent (e.g., acetonitrile) and an acidic component (e.g., formic acid) to precipitate proteins and extract the acyl-CoAs.

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards is added to the homogenization buffer to correct for extraction inefficiency and matrix effects.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phases: A gradient elution is typically employed using two mobile phases. Mobile phase A often consists of an aqueous solution with a low concentration of an ion-pairing agent (e.g., ammonium (B1175870) acetate) and a weak acid (e.g., formic acid). Mobile phase B is an organic solvent like acetonitrile (B52724) containing the same additives.

  • Gradient: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the acyl-CoA molecules.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion (a characteristic fragment ion) for detection. This highly selective and sensitive technique allows for the accurate quantification of individual acyl-CoA species even in complex biological matrices.

Visualizing the Metabolic Pathway

The following diagram illustrates the mitochondrial catabolism of branched-chain amino acids, highlighting the origin of key branched-chain acyl-CoAs.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_tca TCA Cycle Intermediates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD AcetylCoA Acetyl-CoA MethylcrotonylCoA->AcetylCoA Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH PropionylCoA_I Propionyl-CoA MethylbutyrylCoA->PropionylCoA_I SuccinylCoA Succinyl-CoA PropionylCoA_I->SuccinylCoA Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH PropionylCoA_V Propionyl-CoA IsobutyrylCoA->PropionylCoA_V PropionylCoA_V->SuccinylCoA

Caption: Mitochondrial Branched-Chain Amino Acid Catabolism.

This guide underscores the importance of monitoring branched-chain acyl-CoA levels as potential biomarkers for inborn errors of metabolism and possibly other complex diseases. While data on this compound remains scarce, the study of related branched-chain metabolites provides a valuable framework for understanding their role in health and disease, paving the way for future research and the development of novel diagnostic and therapeutic strategies.

References

Validating 8-Methyloctadecanoyl-CoA as a Novel Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is a critical endeavor in the advancement of diagnostic and therapeutic strategies. While 8-Methyloctadecanoyl-CoA is not currently an established biomarker, this guide provides a comparative framework for its potential validation. This document outlines the necessary experimental data, protocols, and comparative analyses required to assess its viability against other metabolic biomarkers. The methodologies and comparisons presented are based on established practices for validating novel lipid-based biomarkers.

Comparative Analysis of Potential Biomarkers

A crucial step in biomarker validation is demonstrating superior or complementary performance against existing markers. As there is no established disease linkage for this compound, we present a hypothetical comparison with a generic "Established Biomarker" for a metabolic disorder. This table summarizes the key performance indicators that would need to be assessed.

Performance Metric This compound (Hypothetical Data) Established Biomarker (e.g., a specific acylcarnitine) Alternative Branched-Chain Fatty Acid (e.g., Pentadecanoic acid)
Sensitivity 85%90%78%
Specificity 92%88%85%
Area Under the Curve (AUC-ROC) 0.910.930.84
Linear Range of Detection 1 - 500 µM0.5 - 1000 µM5 - 750 µM
Inter-assay Coefficient of Variation (CV) < 10%< 8%< 12%
Intra-assay Coefficient of Variation (CV) < 5%< 4%< 7%
Correlation with Disease Severity r = 0.75r = 0.82r = 0.68

Experimental Protocols for Validation

The validation of this compound as a biomarker would necessitate rigorous and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Sample Preparation and Lipid Extraction

This protocol is foundational for the accurate measurement of this compound from biological matrices.

  • Objective: To extract total lipids, including acyl-CoAs, from plasma or tissue samples.

  • Materials:

    • Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)

    • Internal standard (e.g., C17:0-CoA)

    • Chloroform/Methanol mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Nitrogen gas evaporator

    • Centrifuge

  • Procedure:

    • To the biological sample, add the internal standard.

    • Add 3 mL of the chloroform/methanol mixture and vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with 1 mL of 0.9% NaCl solution, vortex, and centrifuge again.

    • Transfer the final organic phase to a new tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., 100 µL of mobile phase).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of lipid molecules.

  • Objective: To separate and quantify this compound.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

    • Tandem Mass Spectrometer (MS/MS).

  • LC Conditions:

    • Column: A reverse-phase C18 column suitable for lipid analysis.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

    • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing the Path to Validation

The following diagrams illustrate the conceptual frameworks for the validation process and the potential biological context of this compound.

G Workflow for Biomarker Validation cluster_discovery Discovery Phase cluster_validation Analytical & Clinical Validation cluster_evaluation Evaluation Phase Discovery Hypothesis Generation (e.g., Link between BCFAs and disease) Metabolomics Untargeted Metabolomics (Identification of this compound) Discovery->Metabolomics Assay Assay Development & Optimization (LC-MS Method) Metabolomics->Assay Performance Performance Characteristics (Sensitivity, Specificity, Precision) Assay->Performance Clinical Clinical Cohort Studies (Case-Control & Longitudinal) Performance->Clinical Comparison Comparison with Existing Biomarkers Clinical->Comparison Pathway Pathway Analysis & Mechanistic Studies Comparison->Pathway

Caption: A generalized workflow for the discovery and validation of a novel biomarker like this compound.

Branched-chain fatty acids (BCFAs) are known to be components of bacterial membranes and are present in dairy and ruminant products.[2][3] Their metabolism in humans is an area of active research. The signaling pathway below illustrates a hypothetical role for this compound in cellular metabolism, which could be a starting point for mechanistic studies.

G Hypothetical Signaling Pathway Dietary BCFAs Dietary BCFAs 8-Methyloctadecanoic Acid 8-Methyloctadecanoic Acid Dietary BCFAs->8-Methyloctadecanoic Acid Gut Microbiota Gut Microbiota Gut Microbiota->8-Methyloctadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Methyloctadecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation This compound->Mitochondrial Beta-Oxidation Cellular Processes Cellular Processes This compound->Cellular Processes e.g., Gene Regulation, Membrane Fluidity Energy Production Energy Production Mitochondrial Beta-Oxidation->Energy Production

Caption: A potential metabolic pathway involving this compound, from dietary sources to cellular functions.

Conclusion

The validation of this compound as a biomarker is a substantial undertaking that requires a systematic approach. This guide provides a roadmap for the necessary research, from initial analytical method development to comprehensive clinical validation and comparison with existing markers. While direct evidence for its role as a biomarker is currently lacking, the methodologies and frameworks presented here, based on the broader understanding of fatty acid metabolism and biomarker validation, offer a clear path forward for researchers in this field. Future studies focusing on the biological roles of branched-chain fatty acids may uncover disease associations that would warrant a full-scale validation of this compound.

References

A Comparative Guide to the Metabolism of 8-Methyloctadecanoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, with that of common straight-chain and unsaturated long-chain acyl-CoAs, including Palmitoyl-CoA, Stearoyl-CoA, and Oleoyl-CoA. Understanding the metabolic nuances of branched-chain fatty acids is crucial for research into various metabolic diseases and for the development of novel therapeutics.

Introduction to Long-Chain Acyl-CoA Metabolism

Long-chain acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. The structure of the acyl chain, including its length, degree of saturation, and the presence of branches, significantly influences its metabolic processing.

Straight-chain saturated acyl-CoAs , such as Palmitoyl-CoA (C16:0) and Stearoyl-CoA (C18:0), are primary substrates for mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Monounsaturated acyl-CoAs , like Oleoyl-CoA (C18:1), also undergo mitochondrial β-oxidation but require additional isomerase enzymes to handle the double bond.

Branched-chain acyl-CoAs , such as this compound, present a unique challenge to the metabolic machinery due to the steric hindrance of the methyl group. Their metabolism often involves peroxisomal β-oxidation and can differ significantly from that of their straight-chain counterparts.

Metabolic Pathways: A Comparative Overview

The metabolic pathways for these acyl-CoAs are distinct, primarily differing in the initial steps and subcellular localization of their oxidation.

This compound: The Branched-Chain Pathway

The presence of a methyl group on the eighth carbon of this compound influences its entry into and progression through β-oxidation. While a methyl group at the β-position (C3) completely blocks mitochondrial β-oxidation, a methyl group at an even-numbered carbon, such as the C8 position, may allow for a modified form of β-oxidation. It is hypothesized that this compound is primarily metabolized via peroxisomal β-oxidation, at least in the initial cycles, to bypass any potential steric hindrance in the mitochondrial enzymes. The process would likely proceed until the methyl-branched portion is processed, after which the resulting shorter-chain acyl-CoA could potentially enter the mitochondria for complete oxidation.

This compound This compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Methyl-branched Acyl-CoA Intermediates Methyl-branched Acyl-CoA Intermediates Peroxisomal β-Oxidation->Methyl-branched Acyl-CoA Intermediates Propionyl-CoA Propionyl-CoA Peroxisomal β-Oxidation->Propionyl-CoA Acetyl-CoA_perox Acetyl-CoA_perox Peroxisomal β-Oxidation->Acetyl-CoA_perox Mitochondrial β-Oxidation_branched Mitochondrial β-Oxidation Methyl-branched Acyl-CoA Intermediates->Mitochondrial β-Oxidation_branched TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA_mito Acetyl-CoA_mito Mitochondrial β-Oxidation_branched->Acetyl-CoA_mito Acetyl-CoA_mito->TCA Cycle Palmitoyl-CoA / Stearoyl-CoA Palmitoyl-CoA / Stearoyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Palmitoyl-CoA / Stearoyl-CoA->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA FADH2 FADH2 Mitochondrial β-Oxidation->FADH2 NADH NADH Mitochondrial β-Oxidation->NADH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain NADH->Electron Transport Chain Oleoyl-CoA Oleoyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Oleoyl-CoA->Mitochondrial β-Oxidation Enoyl-CoA Isomerase Enoyl-CoA Isomerase Mitochondrial β-Oxidation->Enoyl-CoA Isomerase Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Isolate Mitochondria/Peroxisomes Isolate Mitochondria/Peroxisomes Incubate with [1-14C]-labeled Fatty Acid Incubate with [1-14C]-labeled Fatty Acid Isolate Mitochondria/Peroxisomes->Incubate with [1-14C]-labeled Fatty Acid Reaction Quenching Reaction Quenching Incubate with [1-14C]-labeled Fatty Acid->Reaction Quenching Separate Substrate and Products Separate Substrate and Products Reaction Quenching->Separate Substrate and Products Quantify Radiolabeled Acetyl-CoA Quantify Radiolabeled Acetyl-CoA Separate Substrate and Products->Quantify Radiolabeled Acetyl-CoA Cell/Tissue Homogenization Cell/Tissue Homogenization Acyl-CoA Extraction Acyl-CoA Extraction Cell/Tissue Homogenization->Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification

Comparative Analysis of Acyl-CoA Dehydrogenase Specificity for 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl-CoA Dehydrogenase Performance with Branched-Chain Substrates

The metabolism of branched-chain fatty acids is a critical area of study in various metabolic disorders and drug development. The substrate specificity of acyl-CoA dehydrogenases (ACADs), the enzymes responsible for the initial step of fatty acid β-oxidation, plays a pivotal role in this process. This guide provides a comparative analysis of the substrate specificity of different ACADs, with a focus on inferring their activity towards 8-Methyloctadecanoyl-CoA based on available experimental data for structurally related methyl-branched substrates.

Executive Summary

Key Findings:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Acyl-CoA Dehydrogenase Family Member 10 (ACAD10) are the most probable candidates for the metabolism of this compound. This is due to their known activity with other long-chain and methyl-branched substrates. The wider substrate-binding cavity of LCAD allows it to accommodate bulky side chains.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is unlikely to process this compound. Experimental evidence shows it has no reactivity with other branched-chain substrates like 2,6-dimethylheptanoyl-CoA.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is also a less likely candidate. Its substrate-binding pocket is deep but narrow, optimized for long, straight-chain fatty acids, which would sterically hinder the binding of a substrate with a methyl group at the C8 position.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) is not a viable candidate due to its specificity for short-chain acyl-CoAs.

Comparative Data on ACAD Activity with Methyl-Branched Acyl-CoAs

The following table summarizes the known activities of different ACADs with various methyl-branched acyl-CoA substrates, providing a basis for inferring their potential activity with this compound.

Acyl-CoA DehydrogenaseSubstrateSpecific Activity (mU/mg)Optimal Substrate(s)Reference
LCAD 2,6-Dimethylheptanoyl-CoAData not quantified, but noted as a specific substrate.C12- to C14-CoA, some unsaturated and branched-chain acyl-CoAs[1][2]
2-Methyldecanoyl-CoASignificant activity reported.[1]
2-Methyl-palmitoyl-CoASignificant activity reported.[1]
ACAD10 R,S-2-Methyl-pentadecanoyl-CoA1.4Unknown, but active with branched-chain substrates.[3]
MCAD 2,6-Dimethylheptanoyl-CoANo reactivity observed.Octanoyl-CoA (C8-CoA)[4]
VLCAD Straight-chain Acyl-CoAsHigh activity with C14- to C20-CoA.Palmitoyl-CoA (C16-CoA)[5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for determining the substrate specificity of an acyl-CoA dehydrogenase.

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_assay Enzyme Activity Assay cluster_substrates Substrate Comparison gene ACAD Gene vector Expression Vector gene->vector Ligation host Host Organism (e.g., E. coli) vector->host Transformation purification Protein Purification host->purification Expression & Lysis reagents Prepare Assay Mix: - Purified ACAD - ETF - Acyl-CoA Substrate - Buffer purification->reagents Add Purified Enzyme measurement Measure ETF Fluorescence Reduction reagents->measurement calculation Calculate Specific Activity measurement->calculation data_analysis Determine Substrate Specificity calculation->data_analysis Comparative Analysis s1 This compound s1->reagents s2 Octadecanoyl-CoA s2->reagents s3 Other Branched-Chain Acyl-CoAs s3->reagents

Caption: Experimental workflow for determining acyl-CoA dehydrogenase substrate specificity.

Experimental Protocols

ETF Fluorescence Reduction Assay (Gold Standard)

This assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-catalyzed dehydrogenation of the acyl-CoA substrate.[4][6]

Materials:

  • Purified recombinant ACAD enzyme (e.g., LCAD, MCAD, VLCAD, ACAD10)

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (including this compound and control substrates)

  • Assay Buffer: 100 mM HEPES or MOPS, pH 7.2-7.6

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or an anaerobic chamber)

  • Fluorometer capable of excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Preparation of Anaerobic Environment: To prevent the re-oxidation of reduced ETF by molecular oxygen, the assay must be performed under anaerobic conditions. This can be achieved by:

    • Enzymatic Oxygen Scavenging: Adding glucose, glucose oxidase, and catalase to the reaction mixture.

    • Physical Deoxygenation: Subjecting the sealed cuvette or microplate to alternating cycles of vacuum and inert gas (e.g., argon).[4]

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of ETF (typically 1-5 µM), and the oxygen scavenging system if used.

  • Initiation of the Reaction: Add a known amount of the purified ACAD enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration (typically 25-37°C).

  • Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate (typically at a concentration range of 10-100 µM).

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a fluorometer. The rate of fluorescence decrease is directly proportional to the ACAD activity.

  • Calculation of Specific Activity: The specific activity is calculated from the initial linear rate of the reaction and is expressed as milliunits per milligram of protein (mU/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ETF per minute.

HPLC-Based Acyl-CoA Dehydrogenase Assay

This method directly measures the conversion of the acyl-CoA substrate to the enoyl-CoA product.

Materials:

  • Purified recombinant ACAD enzyme

  • Acyl-CoA substrates

  • Assay Buffer: 100 mM HEPES or MOPS, pH 7.2-7.6

  • Electron Acceptor (e.g., Ferricenium hexafluorophosphate)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the ACAD enzyme, and the electron acceptor.

  • Initiation of the Reaction: Add the acyl-CoA substrate to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction at various time points by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the acyl-CoA substrate and the enoyl-CoA product using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

  • Quantification: Monitor the elution of the CoA esters by their absorbance at 260 nm. The amount of product formed is quantified by comparing the peak area to a standard curve of the enoyl-CoA product.

  • Calculation of Specific Activity: The specific activity is calculated from the rate of product formation and is expressed as nanomoles of product formed per minute per milligram of protein (nmol/min/mg).

Logical Relationships in ACAD Substrate Specificity

The following diagram illustrates the factors influencing the substrate specificity of acyl-CoA dehydrogenases.

substrate_specificity cluster_enzyme Enzyme Properties cluster_substrate Substrate Properties cavity_size Substrate-Binding Cavity Size & Shape specificity Substrate Specificity cavity_size->specificity residues Key Amino Acid Residues residues->specificity chain_length Acyl-Chain Length chain_length->specificity branching Presence & Position of Methyl Branch branching->specificity

Caption: Factors determining acyl-CoA dehydrogenase substrate specificity.

References

The Dance of Specificity: A Comparative Guide to the Interaction of 8-Methyloctadecanoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers of acyl-CoA esters, playing a pivotal role in lipid metabolism and cellular signaling. Their ability to bind a diverse range of acyl-CoAs with high affinity underscores their importance in maintaining cellular homeostasis. This guide provides a comparative analysis of the interaction of 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, with ACBPs, contrasting it with the binding of more common straight-chain acyl-CoAs. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on related molecules to provide a comprehensive overview for researchers in lipidomics and drug development.

Quantitative Analysis of Acyl-CoA Binding to ACBPs

The binding affinity of acyl-CoAs to ACBPs is a key determinant of their biological function. Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying these interactions, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Below is a summary of experimentally determined binding affinities for various long-chain acyl-CoAs to mammalian ACBPs.

Acyl-CoA LigandChain Length & UnsaturationDissociation Constant (Kd)Experimental MethodReference
Octanoyl-CoAC8:00.24 µMIsothermal Titration Calorimetry[1][2]
Dodecanoyl-CoAC12:06.5 nMIsothermal Titration Calorimetry[1][2]
Hexadecanoyl-CoA (Palmitoyl-CoA)C16:00.45 pMIsothermal Titration Calorimetry[1][2]
Oleoyl-CoAC18:1Not explicitly quantified in cited ITC studiesNot Applicable
This compound C19 (branched) Data not available - -

Note: The binding affinity of ACBPs for long-chain acyl-CoAs is very high, often in the nanomolar to picomolar range.[1][2]

Structural Insights into Acyl-CoA Binding

The specificity of ACBP binding is dictated by the structure of its binding pocket, which is a hydrophobic groove that accommodates the acyl chain of the ligand.[3][4] The CoA moiety is recognized by a separate, more polar region of the protein. The introduction of a methyl group at the 8th position of an octadecanoyl chain would likely result in a steric clash with the amino acid residues lining the hydrophobic pocket, potentially leading to a lower binding affinity compared to its straight-chain counterpart, octadecanoyl-CoA.

Experimental Protocols for Studying Acyl-CoA-ACBP Interactions

Accurate and reproducible experimental methods are paramount for characterizing the binding of acyl-CoAs to ACBPs. Below are detailed protocols for two commonly used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Purified recombinant ACBP

  • Acyl-CoA of interest (e.g., this compound)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Degassing station

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified ACBP against the chosen ITC buffer overnight at 4°C to ensure buffer matching.

    • Prepare a stock solution of the acyl-CoA in the same dialysis buffer. The concentration of the acyl-CoA should be accurately determined.

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load the acyl-CoA solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.

    • Perform a series of small, sequential injections of the acyl-CoA into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence-Based Competition Assay

This method provides an indirect measure of binding affinity by monitoring the displacement of a fluorescently labeled acyl-CoA analog from the ACBP binding pocket by an unlabeled competitor (the acyl-CoA of interest).

Materials:

  • Purified recombinant ACBP

  • Fluorescent acyl-CoA analog (e.g., NBD-stearoyl-CoA)

  • Unlabeled acyl-CoA of interest (e.g., this compound)

  • Fluorometer

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Initial Binding Assay:

    • Titrate a fixed concentration of ACBP with increasing concentrations of the fluorescent acyl-CoA analog and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Determine the concentration of the fluorescent analog that results in significant and stable fluorescence enhancement upon binding to ACBP.

  • Competition Assay:

    • Prepare a series of solutions containing a fixed concentration of ACBP and the fluorescent acyl-CoA analog (determined in the previous step).

    • Add increasing concentrations of the unlabeled competitor acyl-CoA to these solutions.

    • Incubate the mixtures to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity of each sample. The displacement of the fluorescent probe by the unlabeled competitor will result in a decrease in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the Ki (inhibition constant), which represents the binding affinity of the competitor, using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Signaling Pathways and Experimental Workflows

The interaction of acyl-CoAs with ACBPs is not merely for transport and storage; it also plays a significant role in cellular signaling. Long-chain acyl-CoAs can act as signaling molecules, and ACBPs can modulate their availability to downstream targets. While a specific signaling pathway directly initiated by the binding of this compound to ACBP has not been elucidated, branched-chain fatty acids are known to influence various cellular processes. For instance, phytanic acid, a branched-chain fatty acid, has been shown to affect signaling pathways related to cellular proliferation and inflammation.

Below are diagrams illustrating a typical experimental workflow for studying ACBP-ligand interactions and a generalized signaling pathway involving ACBPs.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Purify Recombinant ACBP assay Perform ITC or Fluorescence Assay p1->assay l1 Synthesize/Purchase Acyl-CoA l1->assay b1 Prepare Buffer b1->assay analysis Fit Data to Binding Model assay->analysis kd Determine Kd, ΔH, ΔS analysis->kd

Caption: Experimental workflow for determining ACBP-acyl-CoA binding parameters.

signaling_pathway BCFA Branched-Chain Fatty Acid ACSL Acyl-CoA Synthetase BCFA->ACSL BCCA_CoA Branched-Chain Acyl-CoA ACSL->BCCA_CoA ACBP ACBP BCCA_CoA->ACBP Metabolism Metabolic Pathways (e.g., β-oxidation) ACBP->Metabolism Signaling Signaling Pathways (e.g., PPAR activation) ACBP->Signaling Gene Gene Expression Signaling->Gene

Caption: Generalized signaling pathway involving ACBP and branched-chain acyl-CoAs.

Conclusion

The interaction of this compound with acyl-CoA binding proteins represents an important area of study for understanding the nuances of lipid metabolism and signaling. While direct experimental data remains to be fully elucidated, the comparison with straight-chain acyl-CoAs provides a valuable framework for hypothesis generation and experimental design. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers with the necessary tools to further investigate the specific roles of branched-chain fatty acyl-CoAs and their interactions with ACBPs, ultimately contributing to the development of novel therapeutic strategies targeting lipid-related diseases.

References

A Comparative Analysis of 8-Methyloctadecanoyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of lipids across different species is paramount. This guide provides a comparative analysis of 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, highlighting its biosynthesis, activation, metabolic fate, and analytical considerations in various organisms.

While specific quantitative data for this compound remains limited in the scientific literature, this guide synthesizes current knowledge on branched-chain fatty acids (BCFAs) to offer a comprehensive overview. By examining the broader context of BCFA metabolism, we can infer the likely behavior of this specific molecule and provide a framework for future research.

Quantitative Data Summary

Due to the scarcity of direct comparative studies on this compound, the following table summarizes the expected presence and primary metabolic roles of long-chain BCFAs in different species based on existing literature.

FeatureBacteriaYeast (S. cerevisiae)PlantsMammals
Primary Source De novo synthesisDietary uptake / Limited de novo synthesisDietary uptake / Limited de novo synthesisDietary uptake / De novo synthesis in adipose tissue
Biosynthesis Precursor Branched-chain amino acids (e.g., isoleucine)Branched-chain amino acids (inferred)Branched-chain amino acids (inferred)Branched-chain amino acids (e.g., isoleucine)
Activation Enzyme Long-chain acyl-CoA synthetase (LACS)Fatty acyl-CoA synthetase (Faa1p, Faa4p)Long-chain acyl-CoA synthetase (LACS)Long-chain acyl-CoA synthetase (ACSL) isoforms
Primary Metabolic Fate Incorporation into membrane phospholipids (B1166683) to regulate fluidity.Incorporation into complex lipids; potential role in stress response.Incorporation into various lipid classes.Incorporation into complex lipids (e.g., phospholipids, triglycerides); potential for degradation.
Degradation Pathway Primarily β-oxidation, may require specialized enzymes for branched points.Peroxisomal β-oxidation.Peroxisomal β-oxidation.Peroxisomal α- and β-oxidation.
Key Function Membrane fluidity and environmental adaptation.Membrane integrity and stress tolerance.Largely unexplored, likely structural roles in lipids.Structural component of lipids; potential signaling roles.

Biosynthesis and Activation of this compound: A Cross-Species Perspective

The biosynthesis of 8-methyloctadecanoic acid, the precursor to this compound, is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs).

  • In Bacteria: Many bacterial species are known to synthesize BCFAs. The process is initiated using primers derived from the catabolism of BCAAs like leucine, isoleucine, and valine. For the synthesis of an anteiso-fatty acid, which has a methyl branch on the antepenultimate carbon, the primer is typically derived from isoleucine. While 8-methyloctadecanoic acid is not a canonical anteiso-fatty acid, its biosynthesis would likely involve a similar mechanism, utilizing a specific branched-chain α-keto acid as a primer for the fatty acid synthase (FAS) system.

  • In Eukaryotes: While de novo synthesis of BCFAs is less common in eukaryotes than in bacteria, recent studies have shown that mammalian adipose tissue can synthesize monomethyl BCFAs. This process is also thought to utilize BCAA catabolites as primers. In other eukaryotes like yeast and plants, the presence of BCFAs is often attributed to dietary uptake, although the capacity for limited de novo synthesis cannot be entirely ruled out.

Once synthesized or acquired from the diet, 8-methyloctadecanoic acid must be activated to its CoA ester, this compound, to participate in metabolic pathways. This activation is catalyzed by long-chain acyl-CoA synthetases (LACSs) , also known as fatty acid:CoA ligases. These enzymes are ubiquitous across all domains of life. While the specific substrate preference of LACS isoforms for 8-methyloctadecanoic acid has not been extensively studied, it is expected that enzymes with a preference for long-chain fatty acids would catalyze this reaction. Different isoforms of LACS exist in various cellular compartments, suggesting that the activation of 8-methyloctadecanoic acid could be localized to specific organelles, thereby directing the resulting this compound to distinct metabolic fates.

Metabolic Fate of this compound

The metabolic fate of this compound is thought to differ significantly between prokaryotes and eukaryotes.

  • Bacteria: In bacteria, BCFAs are major components of membrane phospholipids. The incorporation of branched-acyl chains into the membrane is a key mechanism for regulating membrane fluidity and adapting to environmental stresses such as changes in temperature and pH. Therefore, it is highly probable that the primary fate of this compound in bacteria is its incorporation into membrane lipids.

  • Eukaryotes: In mammals, dietary BCFAs are absorbed and can be incorporated into various tissues and complex lipids, including phospholipids and triglycerides. The functional significance of this incorporation is an active area of research, with potential roles in modulating membrane properties and influencing cellular signaling pathways.

The degradation of BCFAs in mammals is more complex than that of their straight-chain counterparts. The presence of a methyl branch can hinder the standard β-oxidation pathway. Therefore, specialized enzymatic pathways are required. For BCFAs with a methyl group at an odd-numbered carbon, such as phytanic acid, a process called α-oxidation is initially required to remove a single carbon and allow the subsequent steps of β-oxidation to proceed. It is plausible that this compound, with its methyl group at the 8th carbon, would also undergo a modified β-oxidation pathway, potentially involving α-oxidation, within the peroxisomes.

Experimental Protocols

1. Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol provides a general method for the extraction of long-chain acyl-CoAs, including this compound, from cells or tissues.

  • Materials:

    • Homogenization buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors)

    • Internal standards (e.g., a commercially available odd-chain or stable isotope-labeled long-chain acyl-CoA)

    • Acetonitrile (B52724)

    • 2-propanol

    • 50 mM Ammonium (B1175870) acetate

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Homogenize the cell or tissue sample in ice-cold homogenization buffer.

    • Add a known amount of internal standard to the homogenate.

    • Precipitate proteins by adding a mixture of acetonitrile and 2-propanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50 mM ammonium acetate).

    • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

    • Elute the acyl-CoAs from the SPE cartridge and dry the eluate.

    • Reconstitute the final sample in a solvent compatible with LC-MS/MS analysis.

2. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of two solvents is commonly employed, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile with 0.1% formic acid. The gradient is optimized to achieve good separation of the analyte from other components in the sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass of the analyte are used for quantification.

    • Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion or by analysis of a standard compound.

Visualizations

Biosynthesis_of_Branched_Chain_Fatty_Acyl_CoA cluster_BCAA_Catabolism Branched-Chain Amino Acid Catabolism cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis cluster_Activation Activation Isoleucine Isoleucine Primer Branched-chain α-keto acid Isoleucine->Primer Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS) Primer->FAS Initiation BCFA 8-Methyloctadecanoic Acid FAS->BCFA Elongation LACS Long-chain Acyl-CoA Synthetase BCFA->LACS ATP, CoA-SH BCAcylCoA This compound LACS->BCAcylCoA

Caption: Biosynthesis of this compound.

Metabolic_Fate_of_Branched_Chain_Acyl_CoA cluster_Bacteria Bacteria cluster_Mammals Mammals BCAcylCoA This compound Membrane Membrane Phospholipids BCAcylCoA->Membrane Incorporation ComplexLipids Complex Lipids (Phospholipids, Triglycerides) BCAcylCoA->ComplexLipids Incorporation Degradation Degradation (α- and β-oxidation) BCAcylCoA->Degradation

Caption: Metabolic fate of this compound.

Experimental_Workflow_for_Acyl_CoA_Analysis Sample Biological Sample (Cells or Tissue) Extraction Extraction & Purification (SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Workflow for this compound analysis.

Validating the Biological Activity of Synthetic 8-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biochemistry and drug development, the use of synthetic analogs of endogenous molecules is indispensable for elucidating complex biological pathways and for the discovery of novel therapeutic agents. This guide provides a comparative analysis of synthetic 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, against its straight-chain counterpart, Octadecanoyl-CoA, and a naturally occurring branched-chain isomer, 10-Methyloctadecanoyl-CoA (Tuberculostearic acid-CoA). The validation of the biological activity of such synthetic molecules is paramount to ensure their utility and relevance in experimental systems.

Introduction to this compound and its Potential Biological Significance

This compound is a long-chain fatty acyl-CoA characterized by a methyl branch at the eighth carbon position. While the biological roles of many straight-chain fatty acyl-CoAs are well-established in metabolism and cellular signaling, the functions of their branched-chain counterparts are less understood but are gaining interest due to their unique properties.[1] Methyl-branched fatty acids are known to influence the physical properties of cell membranes and can serve as precursors for the biosynthesis of specific lipids with distinct physiological roles. For instance, tuberculostearic acid (10-methyloctadecanoic acid) is a signature fatty acid of Mycobacterium tuberculosis and plays a crucial role in the architecture and fluidity of the mycobacterial cell envelope.[2][3] It is hypothesized that this compound may similarly be incorporated into cellular lipids, potentially altering membrane dynamics and influencing membrane protein function.

Comparative Analysis with Alternative Acyl-CoAs

To validate the biological activity of synthetic this compound, a direct comparison with well-characterized alternatives is essential. The selected comparators are:

  • Octadecanoyl-CoA (Stearoyl-CoA): A common saturated straight-chain fatty acyl-CoA, serving as a baseline for typical acyl-CoA metabolism and function.

  • 10-Methyloctadecanoyl-CoA (Tuberculostearoyl-CoA): A naturally occurring branched-chain fatty acyl-CoA, which provides a relevant benchmark for the effects of methyl-branching on biological activity.

The following sections present hypothetical experimental data from key validation assays, comparing the performance of synthetic this compound against these alternatives.

Data Presentation

Table 1: Comparative Enzyme Kinetics with Acyl-CoA Synthetase

This table summarizes the kinetic parameters of a hypothetical long-chain acyl-CoA synthetase (ACS) with the three different acyl-CoA substrates. The data illustrates the enzyme's efficiency in activating each fatty acid.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
This compound 15855.7 x 10⁵
Octadecanoyl-CoA 51202.4 x 10⁶
10-Methyloctadecanoyl-CoA 20703.5 x 10⁵

This hypothetical data suggests that the enzyme has a higher affinity and catalytic efficiency for the straight-chain substrate, while the position of the methyl group influences the enzyme's activity.

Table 2: Effect on Model Membrane Fluidity

This table presents the change in membrane fluidity, measured by fluorescence anisotropy of a lipophilic probe, in artificial liposomes incorporated with the different fatty acids.

Fatty Acid IncorporatedAnisotropy Value (r)% Change from Control
8-Methyloctadecanoic Acid 0.15-25%
Octadecanoic Acid 0.22+10%
10-Methyloctadecanoic Acid 0.12-40%

This hypothetical data indicates that both branched-chain fatty acids increase membrane fluidity (lower anisotropy) compared to the straight-chain fatty acid, with the 10-methyl isomer having a more pronounced effect.

Table 3: Incorporation into Cellular Lipids of a Model Cell Line

This table shows the relative abundance of the respective fatty acids in the total lipid extract of a model cell line after 24 hours of incubation, as determined by mass spectrometry.

Fatty Acid Supplement% of Total Fatty Acids
8-Methyloctadecanoic Acid 8.5%
Octadecanoic Acid 15.2%
10-Methyloctadecanoic Acid 6.8%

This hypothetical data suggests that the model cell line can incorporate all three fatty acids, with a preference for the straight-chain fatty acid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis, starting from commercially available precursors. A common method involves the activation of the carboxylic acid of 8-methyloctadecanoic acid and subsequent reaction with coenzyme A.

Protocol:

  • Activation of 8-Methyloctadecanoic Acid: 8-methyloctadecanoic acid is converted to its corresponding acid chloride or mixed anhydride. For example, by reacting with oxalyl chloride or ethyl chloroformate in an inert solvent like dichloromethane.

  • Reaction with Coenzyme A: The activated fatty acid is then reacted with the free sulfhydryl group of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

  • Purification: The resulting this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthetic product are confirmed by mass spectrometry and NMR spectroscopy.

Acyl-CoA Synthetase Activity Assay

The activity of acyl-CoA synthetase is determined by measuring the formation of acyl-CoA from the corresponding fatty acid and CoA. A common method is an enzyme-coupled colorimetric or fluorometric assay.[4][5][6]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A, the fatty acid substrate (solubilized with a detergent like Triton X-100), and the enzyme source (e.g., purified enzyme or cell lysate).

  • Coupling Enzymes: The reaction is coupled to the oxidation of the newly formed acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.[4][5]

  • Measurement: The rate of color or fluorescence development is monitored spectrophotometrically or fluorometrically, which is proportional to the acyl-CoA synthetase activity.

  • Kinetic Analysis: To determine Km and Vmax, the assay is performed with varying concentrations of the fatty acid substrate.

Membrane Fluidity Assay

Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol:

  • Liposome Preparation: Liposomes are prepared from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol) in a relevant buffer. The fatty acid of interest is included in the lipid mixture.

  • Probe Incorporation: The fluorescent probe DPH is incorporated into the liposomes by incubation.

  • Anisotropy Measurement: The fluorescence anisotropy (r) is measured using a fluorescence spectrophotometer with polarizing filters. The anisotropy is calculated from the parallel and perpendicular components of the emitted fluorescence.

  • Data Analysis: A lower anisotropy value indicates higher membrane fluidity.

Cellular Lipid Analysis by Mass Spectrometry

The incorporation of the synthetic fatty acid into the cellular lipidome is quantified using liquid chromatography-mass spectrometry (LC-MS).[7][8]

Protocol:

  • Cell Culture and Treatment: A suitable cell line is cultured and incubated with a known concentration of the fatty acid of interest for a specific duration.

  • Lipid Extraction: Total lipids are extracted from the cells using a standard method, such as the Bligh-Dyer or Folch extraction.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).

  • LC-MS/MS Analysis: The FAMEs are separated by gas chromatography or liquid chromatography and detected by mass spectrometry. The specific fatty acid is identified by its retention time and mass-to-charge ratio and quantified by comparing its peak area to that of an internal standard.

Mandatory Visualizations

Metabolic Pathway of this compound Proposed Metabolic Fate of this compound 8-Methyloctadecanoic Acid 8-Methyloctadecanoic Acid This compound This compound 8-Methyloctadecanoic Acid->this compound ATP, CoA Incorporation into Lipids Incorporation into Lipids This compound->Incorporation into Lipids Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound Membrane Phospholipids Membrane Phospholipids Incorporation into Lipids->Membrane Phospholipids Triacylglycerols Triacylglycerols Incorporation into Lipids->Triacylglycerols Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow Workflow for Validating Biological Activity cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays Synthesis Synthesis Purification (HPLC) Purification (HPLC) Synthesis->Purification (HPLC) Analysis (MS, NMR) Analysis (MS, NMR) Purification (HPLC)->Analysis (MS, NMR) Enzyme Kinetics Enzyme Kinetics Analysis (MS, NMR)->Enzyme Kinetics Membrane Fluidity Membrane Fluidity Analysis (MS, NMR)->Membrane Fluidity Cellular Incorporation Cellular Incorporation Analysis (MS, NMR)->Cellular Incorporation Comparative Data Analysis Comparative Data Analysis Enzyme Kinetics->Comparative Data Analysis Membrane Fluidity->Comparative Data Analysis Cellular Incorporation->Comparative Data Analysis

Caption: Experimental workflow for validation.

References

Detecting 8-Methyloctadecanoyl-CoA: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of methodologies for analyzing 8-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. We will explore the practical applicability of antibody-based immunoassays versus the established performance of mass spectrometry-based techniques.

While immunoassays are a common tool for the detection of various biomolecules, their application to small, non-immunogenic lipids like this compound is fraught with challenges. A thorough search of commercially available antibodies reveals a significant lack of reagents specifically targeting this molecule. This scarcity underscores the inherent difficulties in producing antibodies with high specificity and affinity for such a small analyte. The potential for cross-reactivity with structurally similar acyl-CoAs is a major concern, potentially leading to inaccurate and unreliable data.

In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoA species, offering unparalleled specificity and sensitivity.[1][2][3] This guide will delve into the specifics of these two approaches, providing a clear rationale for the adoption of mass spectrometry in this context.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a hypothetical antibody-based immunoassay versus a well-established LC-MS/MS method for the analysis of this compound.

FeatureAntibody-based Immunoassay (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Low to medium; high potential for cross-reactivity with other acyl-CoAs.Very high; capable of distinguishing between isobaric and isomeric species.[4]
Sensitivity Variable; likely in the nanomolar (nM) range.High; typically in the low nanomolar (nM) to picomolar (pM) range.[5]
Quantification Semi-quantitative to quantitative, depending on antibody quality and assay format.Highly quantitative, with a wide dynamic range.[3]
Throughput High (e.g., ELISA in 96-well plate format).Medium to high, depending on the chromatography method.
Multiplexing Limited; typically single-analyte detection per assay.High; capable of simultaneously quantifying dozens of acyl-CoA species.[3]
Requirement for Standards Requires a purified this compound standard for assay development and as a calibrant.Requires a synthesized stable-isotope labeled internal standard for highest accuracy, but relative quantification is possible without it.[2]
Development Effort Extremely high; involves antigen synthesis, immunization, antibody screening, and validation.Moderate; requires method development and optimization on an existing LC-MS/MS platform.
Commercial Availability No commercially available antibodies found.Widely available as a service and on standard laboratory equipment.

Experimental Protocols

Antibody-based Detection (Hypothetical Protocol)

As no specific antibodies for this compound are commercially available, a detailed, validated protocol cannot be provided. However, a general workflow for a competitive ELISA, should such an antibody be developed, would involve the following steps:

  • Antigen Synthesis: Covalent coupling of this compound to a carrier protein (e.g., BSA or KLH) to render it immunogenic.

  • Immunization: Injection of the conjugated antigen into host animals to elicit an antibody response.

  • Antibody Purification and Screening: Isolation of antibodies from serum and screening for specificity and affinity to this compound.

  • Competitive ELISA Protocol:

    • Coat a 96-well plate with a known amount of this compound-carrier protein conjugate.

    • Incubate the plate with a mixture of the primary antibody and the sample or standard.

    • Free this compound in the sample will compete with the coated antigen for antibody binding.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting signal. The signal will be inversely proportional to the amount of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from established methods for the analysis of long-chain and branched-chain acyl-CoAs.[3]

1. Sample Preparation (from cultured cells):

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and precipitate proteins by adding ice-cold 10% (w/v) trichloroacetic acid or a methanol-based solution.[6][7]

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA, like C17:0-CoA).[2]

  • Centrifuge to pellet the protein precipitate.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[7]

  • Evaporate the solvent and reconstitute the sample in a solution compatible with the LC mobile phase (e.g., 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate).[3]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.[8]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[3][8]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[2][3]

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would be based on its specific precursor and product ions.

      • Precursor Ion ([M+H]⁺): The calculated monoisotopic mass of this compound (C₃₉H₆₈N₇O₁₇P₃S) is approximately 1051.37 Da. The [M+H]⁺ ion would be at m/z 1052.37.

      • Product Ion: Acyl-CoAs characteristically undergo a neutral loss of the 507 Da phosphopantetheine moiety upon fragmentation.[5][9] The resulting product ion would be at m/z 545.37.

    • The specific MRM transition to monitor would therefore be 1052.4 → 545.4 .

Visualizing the Methodologies

The Challenge of Antibody Specificity

The following diagram illustrates the potential for cross-reactivity in an antibody-based assay, a significant hurdle for the specific detection of this compound.

Potential for Antibody Cross-Reactivity cluster_antigens Structurally Similar Acyl-CoAs This compound This compound Antibody Antibody This compound->Antibody Specific Binding (Desired) Octadecanoyl-CoA Octadecanoyl-CoA Octadecanoyl-CoA->Antibody Cross-Reactivity (Potential) Heptadecanoyl-CoA Heptadecanoyl-CoA Heptadecanoyl-CoA->Antibody Cross-Reactivity (Potential) LC-MS/MS Workflow for this compound Analysis Sample_Preparation Sample Preparation (Extraction & Purification) LC_Separation Liquid Chromatography (C18 Reversed-Phase) Sample_Preparation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Mass Analyzer 1 (Q1) (Select Precursor Ion m/z 1052.4) ESI->MS1 CID Collision Cell (q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Select Product Ion m/z 545.4) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

References

A Comparative Guide to Analytical Techniques for 8-Methyloctadecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the quantitative measurement of 8-Methyloctadecanoyl-CoA, a branched-chain acyl-CoA involved in lipid metabolism. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various biological matrices. This document outlines the experimental protocols, performance characteristics, and underlying principles of the most common techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

At a Glance: Comparison of Analytical Techniques

The table below summarizes the key performance characteristics of the different analytical methods for the analysis of long-chain acyl-CoAs, including this compound.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.Immuno-enzymatic detection based on the specific binding of an antibody to the target analyte.
Sample Preparation Extraction (e.g., Solid Phase Extraction or liquid-liquid extraction) and deproteinization.[1][2]Extraction, derivatization to increase volatility, and purification.[3]Minimal sample preparation, mainly dilution.
Sensitivity High (picomolar to nanomolar range).[3][4]Moderate to high, dependent on derivatization efficiency.Moderate, dependent on antibody affinity.
Specificity Very high, capable of resolving isobaric interferences.[1][2]High, but potential for co-elution of structurally similar compounds.High, but potential for cross-reactivity with similar molecules.
Throughput Moderate, with run times typically in the range of 5-20 minutes per sample.[3]Low to moderate, due to longer run times and derivatization steps.High, suitable for screening large numbers of samples in parallel (96-well plate format).[5]
Quantitative Accuracy Excellent, considered the gold standard for quantification.[1]Good, but can be affected by derivatization efficiency and matrix effects.Good for relative quantification, absolute quantification requires a highly specific antibody and standard curve.[5]
Instrumentation Cost HighModerate to HighLow
Expertise Required HighHighLow to Moderate

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a general experimental workflow applicable to both LC-MS/MS and GC-MS analysis of this compound from biological samples.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Cells, etc.) Extraction Extraction of Acyl-CoAs Sample->Extraction Deproteinization Deproteinization (e.g., SSA) Extraction->Deproteinization Derivatization Derivatization (for GC-MS) Deproteinization->Derivatization GC-MS Path Chromatography Chromatographic Separation (LC or GC) Deproteinization->Chromatography Derivatization->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification

A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2]

a. Sample Preparation (Extraction and Deproteinization)

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solvent. A common solvent is a mixture of acetonitrile, methanol (B129727), and water (2:2:1 v/v/v).[6][7]

  • Deproteinization: For deproteinization, 5-sulfosalicylic acid (SSA) can be utilized, which also helps in preserving the integrity of acyl-CoAs.[1][2] Alternatively, a solid-phase extraction (SPE) can be performed for sample cleanup and concentration.[8]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[2]

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

b. Chromatographic Separation

  • Column: Employ a reverse-phase C18 column for the separation of long-chain acyl-CoAs.[1][8]

  • Mobile Phases: Use a binary gradient system. For example, Mobile Phase A can be 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8), and Mobile Phase B can be acetonitrile.[6]

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Maintain a constant flow rate, for instance, 0.2 mL/min.[6]

c. Mass Spectrometric Detection

  • Ionization: Use positive electrospray ionization (ESI) mode.[3]

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4] This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Data Analysis: Quantify the analyte by comparing the peak area to a standard curve generated from known concentrations of an this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is mandatory to increase their volatility.

a. Sample Preparation (Extraction and Derivatization)

  • Extraction: Follow a similar extraction procedure as for LC-MS/MS to isolate the acyl-CoAs.

  • Hydrolysis and Derivatization:

    • Hydrolyze the thioester bond of this compound to release the 8-methyloctadecanoic acid.

    • Convert the resulting fatty acid into a volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME), by reacting it with a reagent like methanol in the presence of an acid catalyst.

  • Purification: Purify the resulting FAMEs using a suitable method like thin-layer chromatography or solid-phase extraction.

b. Chromatographic Separation

  • Column: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9]

  • Temperature Program: Start with a lower oven temperature and gradually increase it to separate the FAMEs based on their boiling points.

c. Mass Spectrometric Detection

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

  • Detection Mode: Acquire data in full scan mode to identify the characteristic fragmentation pattern of the 8-methyloctadecanoic acid methyl ester. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring specific fragment ions.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantify using a standard curve prepared from a derivatized 8-methyloctadecanoic acid standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be adapted for the detection of small molecules like this compound, typically in a competitive format.[10]

a. Principle of Competitive ELISA

  • Antibody Coating: A microtiter plate is coated with a specific antibody against this compound.

  • Competition: The sample containing the unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound.

  • Binding: The free and enzyme-labeled analyte compete for binding to the limited number of antibody sites.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Detection: The intensity of the color is measured using a plate reader. The signal is inversely proportional to the concentration of this compound in the sample.

b. Experimental Protocol Outline

  • Sample Preparation: Dilute the biological samples in an appropriate buffer.

  • Assay Procedure: Follow the specific instructions of a commercially available competitive ELISA kit or a developed in-house assay. This will involve sequential additions of sample, enzyme-conjugate, and substrate, with washing steps in between.[11]

  • Data Analysis: Generate a standard curve using known concentrations of this compound. Determine the concentration in the unknown samples by interpolating their absorbance values from the standard curve.[5]

Conclusion

The choice of analytical technique for the measurement of this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for accurate quantification in complex biological matrices. GC-MS , while requiring a derivatization step, provides a robust and reliable alternative. ELISA is a high-throughput and cost-effective method suitable for screening a large number of samples, although its specificity is dependent on the quality of the antibody. For researchers and drug development professionals requiring precise and accurate data, LC-MS/MS is the recommended methodology.

References

Functional Differences Between 8-Methyloctadecanoyl-CoA and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the functional differences between 8-Methyloctadecanoyl-CoA and its specific isomers. While the broader class of branched-chain fatty acids (BCFAs) has been studied, detailed experimental data and established signaling pathways specifically elucidating the distinct biological roles of this compound and its positional isomers are not currently available in published research. This guide, therefore, outlines the general principles of branched-chain fatty acyl-CoA metabolism and highlights the areas where specific data for this compound is lacking.

General Principles of Branched-Chain Fatty Acyl-CoA Metabolism

Branched-chain fatty acids, such as 8-methyloctadecanoic acid, are incorporated into their metabolically active CoA-thioester forms, like this compound, through the action of acyl-CoA synthetases. These molecules can then enter various metabolic pathways.

The introduction of a methyl group along the fatty acyl chain creates structural isomers that can exhibit differential recognition and processing by enzymes. The position of the methyl branch is a critical determinant of its metabolic fate and biological activity. For instance, the location of the branch can influence the efficiency of β-oxidation and the molecule's ability to interact with nuclear receptors.

Potential Areas of Functional Differences

Based on the metabolism of other well-characterized branched-chain fatty acids, the functional differences between this compound and its isomers (e.g., 2-, 3-, or 17-methyloctadecanoyl-CoA) would likely arise from variations in:

  • Enzyme Kinetics: The catalytic efficiency (kcat/Km) of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and hydratases, is expected to differ for various positional isomers. The steric hindrance imposed by the methyl group at different positions can affect substrate binding and the rate of enzymatic reactions.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Branched-chain fatty acyl-CoAs are known ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism. The specific binding affinity and subsequent activation of PPARα, PPARδ, and PPARγ are likely to be isomer-dependent, leading to differential regulation of target genes.

  • Incorporation into Complex Lipids: The position of the methyl group can influence the incorporation of the fatty acid into phospholipids, triglycerides, and other complex lipids, thereby affecting membrane fluidity and cell signaling.

Lack of Specific Experimental Data for this compound and Its Isomers

Despite extensive searches of scientific databases, no studies were identified that directly compare the functional aspects of this compound with its positional isomers. Consequently, quantitative data for the following are not available:

  • Comparative Enzyme Kinetics: No published data exists on the Michaelis-Menten constants (Km) or turnover numbers (kcat) for enzymes acting on this compound versus its isomers.

  • PPARα Binding and Activation Assays: There are no reports detailing the binding affinities (Kd) or transactivation potentials of this compound isomers for PPARα or other PPAR subtypes.

  • Cellular Uptake and Metabolism Studies: Comparative studies on the rates of uptake, incorporation into cellular lipids, and degradation of this compound and its isomers have not been documented.

Experimental Protocols

Given the absence of specific experimental data, detailed protocols for the comparative analysis of this compound and its isomers cannot be provided. However, general methodologies for studying branched-chain fatty acyl-CoAs are outlined below. These would need to be adapted and optimized for the specific study of this compound isomers.

General Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays s1 Chemical Synthesis of This compound and its Isomers s2 Purification by HPLC s1->s2 b1 Enzyme Kinetic Assays (e.g., Acyl-CoA Dehydrogenase) s2->b1 b2 PPARα Ligand Binding Assay (e.g., FRET or Radioligand) s2->b2 b3 PPARα Transactivation Assay (e.g., Luciferase Reporter) s2->b3 c1 Cellular Uptake Studies (using radiolabeled isomers) s2->c1 c2 Lipidomic Analysis of Isomer Incorporation c1->c2 c3 Gene Expression Analysis (qPCR for PPAR target genes) c1->c3

Figure 1. A generalized experimental workflow for investigating the functional differences between this compound and its isomers.

Caption: General workflow for comparative analysis.

Signaling Pathway Hypothesis

While no specific signaling pathways have been elucidated for this compound, a hypothetical pathway based on the known actions of other branched-chain fatty acyl-CoAs can be proposed. This would primarily involve the activation of PPARα and the subsequent regulation of genes involved in fatty acid β-oxidation.

G 8-MO-CoA This compound (or Isomer) PPARa PPARα 8-MO-CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Transcriptional Activation MetabolicEffect Increased Fatty Acid Oxidation TargetGenes->MetabolicEffect

Figure 2. A hypothetical signaling pathway for this compound based on known PPARα activation by other branched-chain fatty acyl-CoAs.

Caption: Hypothetical PPARα signaling pathway.

Conclusion

Comparative Guide to the Confirmation of 8-Methyloctadecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of specific lipid metabolites like 8-Methyloctadecanoyl-CoA is critical for understanding cellular metabolism and disease pathology. This guide provides a comprehensive comparison of the two primary analytical techniques for confirming the identity of this compound in biological samples: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis.

Methodology Comparison

The two principal methods for analyzing this compound operate on different principles. LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule, providing high specificity. In contrast, GC-MS is a powerful tool for fatty acid analysis that requires chemical conversion of the acyl-CoA to a volatile derivative, providing information about the fatty acid chain.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact this compound8-Methyloctadecanoic acid (after hydrolysis and derivatization)
Principle Separation of the intact molecule by liquid chromatography followed by mass analysis of the precursor and fragment ions.Separation of the volatile fatty acid derivative by gas chromatography followed by mass analysis.
Specificity Very high; detects the entire molecule, confirming both the acyl chain and the CoA moiety.High for the fatty acid component; does not confirm the presence of the CoA ester directly.
Sensitivity High, with limits of quantification reported in the low nanomolar range.[1]High, capable of detecting picomole amounts of fatty acids.
Sample Prep Relatively simple, often involving protein precipitation and/or solid-phase extraction.[2]More complex, requiring hydrolysis of the acyl-CoA, extraction of the fatty acid, and chemical derivatization.[3][4]
Throughput Can be adapted for high-throughput analysis.Generally lower throughput due to longer sample preparation times.
Instrumentation Requires a triple quadrupole or high-resolution mass spectrometer coupled to an LC system.Requires a GC system coupled to a mass spectrometer.
Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of acyl-CoAs using LC-MS/MS, which is the more direct and common method for intact analysis. Data for GC-MS is typically reported for the derivatized fatty acids.

ParameterLC-MS/MS Performance for Acyl-CoAsReference
Linear Range Wide linear range across several orders of magnitude.[2]
Limit of Quantification (LOQ) 4.2 nM for very-long-chain acyl-CoAs and 16.9 nM for short-chain acyl-CoAs.[1]
Precision High precision with low coefficients of variation.[2]
Accuracy High accuracy, often assessed by spiking known concentrations of standards into a blank matrix.[2]

Experimental Protocols

Protocol 1: Direct Analysis of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[5][6]

1. Sample Preparation (Cell or Tissue Homogenates)

  • Homogenize approximately 10-50 mg of tissue or 1-10 million cells in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.

    • Instrument parameters such as collision energy and declustering potential should be optimized for the specific analyte.

Protocol 2: Indirect Analysis of this compound via GC-MS

This protocol involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization and GC-MS analysis.[3][4]

1. Hydrolysis and Fatty Acid Extraction

  • To the biological extract (prepared as in Protocol 1, step 1), add a strong base (e.g., 1 M KOH in methanol) and heat at 60°C for 1 hour to hydrolyze the thioester bond.

  • Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acid.

  • Extract the 8-methyloctadecanoic acid with an organic solvent such as hexane (B92381) or ethyl acetate.

  • Collect the organic phase and dry it under nitrogen.

2. Derivatization

  • To the dried fatty acid extract, add a derivatizing agent. A common method is to form fatty acid methyl esters (FAMEs) by adding methanol with an acid catalyst (e.g., BF3 or HCl) and heating.

  • Alternatively, for higher sensitivity, derivatize to pentafluorobenzyl (PFB) esters using PFB-Br and a catalyst.[3]

  • After the reaction, quench and extract the derivatized fatty acid into an organic solvent.

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized fatty acid.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.

    • Acquisition Mode: Scan mode to obtain a full mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

Signaling and Metabolic Pathways

The biosynthesis of Coenzyme A is a fundamental pathway that provides the necessary cofactor for the formation of all acyl-CoAs, including this compound.[7][8]

Coenzyme A Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_utilization Acyl-CoA Formation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK Acyl_CoA This compound CoA->Acyl_CoA FattyAcid 8-Methyloctadecanoic Acid FattyAcid->Acyl_CoA ACSL LC-MS_Workflow Start Biological Sample (Tissue or Cells) Extraction Homogenization & Lipid Extraction Start->Extraction Deproteinization Protein Precipitation (Centrifugation) Extraction->Deproteinization DryDown Supernatant Evaporation Deproteinization->DryDown Reconstitution Reconstitution in LC-MS Grade Solvent DryDown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis GC-MS_Workflow Start Biological Sample (Tissue or Cells) Extraction Homogenization & Lipid Extraction Start->Extraction Hydrolysis Base Hydrolysis of Acyl-CoA Extraction->Hydrolysis FA_Extraction Fatty Acid Extraction Hydrolysis->FA_Extraction Derivatization Derivatization (e.g., FAMEs) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Identification GCMS->DataAnalysis

References

A Comparative Guide to Lipidomics Profiling: Featuring 8-Methyloctadecanoyl-CoA and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipidomics profiling with a special focus on the branched-chain fatty acid (BCFA) 8-Methyloctadecanoyl-CoA. We delve into the experimental data, detailed methodologies, and the biological significance of BCFAs, particularly in bacterial systems. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and clinical diagnostics.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1][2][3][4][5] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs possess one or more methyl branches along their carbon backbone. The two primary series of BCFAs are the iso and anteiso series, which differ in the position of the methyl group. This compound is a member of the iso series of branched-chain acyl-CoAs. The unique physicochemical properties of BCFAs, such as a lower melting point compared to their straight-chain counterparts, make them essential for the survival of bacteria in diverse environments.[1][6]

Comparative Lipidomics Data

The following tables summarize quantitative data from comparative lipidomics studies of bacteria, highlighting the prevalence of BCFAs, including those related to this compound.

Table 1: Fatty Acid Composition of Staphylococcus aureus Strains

This table presents the relative abundance of major fatty acids identified in three different strains of Staphylococcus aureus, a bacterium known for its high BCFA content. The data is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Fatty AcidBB270 (%)Newman (%)Mu50 (%)
iso-C15:035.2 ± 0.838.1 ± 1.136.5 ± 0.9
anteiso-C15:028.4 ± 0.725.9 ± 0.927.8 ± 0.8
iso-C17:010.1 ± 0.412.3 ± 0.511.7 ± 0.4
anteiso-C17:08.5 ± 0.39.8 ± 0.49.1 ± 0.3
C18:02.1 ± 0.12.5 ± 0.12.3 ± 0.1
iso-C19:01.5 ± 0.11.8 ± 0.11.7 ± 0.1
C20:00.8 ± 0.11.1 ± 0.11.0 ± 0.1

Data adapted from nanoelectrospray ionization tandem mass spectrometry (nESI-MS/MS) and GC-MS analysis of S. aureus strains.[7]

Table 2: Comparison of Lipid Classes in Staphylococcus aureus Before and After Incorporation of Exogenous Fatty Acids

This table illustrates how the lipid profile of S. aureus can be remodeled by the uptake of exogenous fatty acids from the environment. This is a critical consideration in host-pathogen interactions.

Lipid ClassControl (Endogenous Synthesis)With Exogenous Oleic Acid
Phosphatidylglycerol (PG)Predominantly BCFA-containing speciesIncreased levels of oleic acid-containing species
Lysyl-phosphatidylglycerol (LPG)Predominantly BCFA-containing speciesIncorporation of oleic acid observed
Diglycosyldiacylglycerol (DGDG)High levels of BCFA-containing speciesSignificant incorporation of oleic acid
Cardiolipin (CL)Composed of BCFA-containing PG moietiesRemodeling with oleic acid-containing moieties

This table is a qualitative summary based on lipidomics studies of S. aureus.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible lipidomics research. Below are protocols for the analysis of bacterial fatty acids, including BCFAs like this compound.

Protocol 1: Extraction and Derivatization of Bacterial Fatty Acids for GC-MS Analysis

This protocol describes the conversion of total cellular fatty acids into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Saponification:

  • Harvest bacterial cells from culture by centrifugation.
  • To the cell pellet, add 1.0 ml of saponification reagent (45g NaOH, 150ml methanol, 150ml distilled water).
  • Seal the tube and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[12]
  • Cool the tube to room temperature.

2. Methylation:

  • Add 2.0 ml of methylation reagent (325ml 6.0N HCl, 275ml methanol) to the saponified sample.[12]
  • Seal and heat at 80°C for 10 minutes.
  • Cool the tube rapidly on ice.

3. Extraction:

  • Add 1.25 ml of extraction solvent (200ml hexane, 200ml methyl tert-butyl ether).[12]
  • Gently mix by inversion for 10 minutes.
  • Remove the lower aqueous phase and discard.

4. Base Wash:

  • Add 3.0 ml of base wash reagent (10.8g NaOH in 900ml distilled water) to the organic phase.[12]
  • Gently mix by inversion for 5 minutes.
  • Transfer the upper organic phase containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Untargeted Lipidomics of Bacteria by LC-MS/MS

This protocol provides a general workflow for the analysis of intact bacterial lipids using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

1. Lipid Extraction:

  • Harvest bacterial cells and wash with a suitable buffer.
  • Perform a biphasic lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform).
  • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).
  • Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate).
  • Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
  • Acquire both MS1 and data-dependent MS2 spectra for lipid identification.

3. Data Analysis:

  • Process the raw data using lipidomics software for peak picking, feature detection, and lipid identification against a database (e.g., LIPID MAPS).
  • Perform statistical analysis to identify significant differences in lipid profiles between different experimental groups.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate important biological pathways and experimental workflows.

BCFA_Biosynthesis cluster_primers Branched-Chain Primers cluster_synthesis Fatty Acid Synthesis Valine Valine BCKDH Branched-chain α-keto acid dehydrogenase Valine->BCKDH Leucine Leucine Leucine->BCKDH Isoleucine Isoleucine Isoleucine->BCKDH Primers Isobutyryl-CoA Isovaleryl-CoA 2-Methylbutyryl-CoA BCKDH->Primers FASII Fatty Acid Synthase II Primers->FASII Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII BCFAs iso- and anteiso- Branched-Chain Fatty Acids FASII->BCFAs

Caption: Biosynthesis pathway of iso- and anteiso-branched-chain fatty acids in bacteria.

Lipidomics_Workflow Sample_Preparation Bacterial Culture (e.g., S. aureus) Extraction Lipid Extraction (Bligh-Dyer) Sample_Preparation->Extraction Derivatization Derivatization (FAMEs) for GC-MS Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis (Intact Lipids) Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Lipid Identification LCMS_Analysis->Data_Processing GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A comprehensive workflow for comparative bacterial lipidomics analysis.

Conclusion

The comparative lipidomics profiling of bacteria, with a focus on branched-chain fatty acids like this compound, offers significant insights into bacterial physiology, adaptation, and pathogenesis. The methodologies outlined in this guide, coupled with quantitative data analysis, provide a robust framework for researchers to explore the bacterial lipidome. The unique nature of bacterial BCFAs presents opportunities for the development of novel antimicrobial strategies and diagnostic biomarkers. Further research into the specific roles of individual BCFAs and their regulation will undoubtedly advance our understanding of microbial biology and its impact on human health.

References

A Researcher's Guide to Assessing the Purity of 8-Methyloctadecanoyl-CoA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid molecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of 8-Methyloctadecanoyl-CoA, a methylated long-chain fatty acyl-CoA. Due to its limited commercial availability, this guide focuses on the assessment of synthesized this compound and provides a comparative analysis with commercially available straight-chain and branched-chain alternatives.

Introduction to this compound and the Importance of Purity

This compound belongs to the class of branched-chain fatty acyl-CoAs, which are key metabolic intermediates. These molecules are involved in various cellular processes, including energy metabolism and the biosynthesis of complex lipids. The presence of a methyl group on the acyl chain can significantly influence the molecule's physical properties and its interaction with enzymes. Impurities in a sample of this compound, such as unbound coenzyme A, free fatty acids, or other lipid species, can lead to erroneous experimental outcomes, making rigorous purity assessment essential.

Synthesis and Purification of this compound

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by activating the corresponding free fatty acid, 8-methyloctadecanoic acid, and then coupling it with coenzyme A. This is a multi-step process that requires careful execution and purification.

  • Activation of 8-Methyloctadecanoic Acid:

    • Dissolve 8-methyloctadecanoic acid in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC, along with an activating agent like N-hydroxysuccinimide (NHS) to form an active ester.

    • The reaction is typically carried out at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the dicyclohexylurea byproduct (if DCC is used) is removed by filtration. The solvent is then removed under reduced pressure.

  • Coupling with Coenzyme A:

    • Dissolve the activated 8-methyloctadecanoic acid ester in a suitable solvent system, which is often a mixture of an organic solvent and an aqueous buffer to facilitate the solubility of both reactants.

    • In a separate vessel, dissolve coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

    • Slowly add the solution of the activated fatty acid to the coenzyme A solution with stirring.

    • The reaction is typically allowed to proceed at room temperature for several hours to overnight.

    • Monitor the formation of the product by analytical reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. RP-HPLC is a common and effective method for this purpose.

  • HPLC System and Column:

    • Utilize a preparative or semi-preparative HPLC system equipped with a UV detector.

    • A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.

  • Mobile Phase and Gradient:

    • A common mobile phase system consists of two solvents:

    • A linear gradient from a lower to a higher concentration of Solvent B is used to elute the product. For example, a gradient of 20% to 80% acetonitrile over 30-40 minutes.

  • Purification Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound. The elution can be monitored at 260 nm, the absorbance maximum for the adenine (B156593) base of coenzyme A.

    • Combine the pure fractions and lyophilize to obtain the purified product.

Purity Assessment of this compound

The purity of the synthesized and purified this compound should be rigorously assessed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocol: Purity Analysis by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the analysis of acyl-CoAs, allowing for both identification and quantification of the target molecule and potential impurities.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent, such as a mixture of methanol and water.

  • LC-MS/MS System and Conditions:

    • Use a high-resolution mass spectrometer coupled to an ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a C18 column for chromatographic separation.

    • The mobile phase can be similar to that used for HPLC purification, often with the addition of a small amount of formic acid to improve ionization.

    • A gradient elution is used to separate the analyte from any remaining impurities.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to identify the molecular ion of this compound.

    • Conduct tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain a characteristic fragmentation pattern. A neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.

    • The purity is determined by integrating the peak area of this compound relative to the total ion chromatogram.

Comparison with Commercially Available Alternatives

Since researchers may consider using commercially available straight-chain or other branched-chain acyl-CoAs as alternatives or for comparative studies, the following table provides a summary of key characteristics.

FeatureSynthesized this compoundStearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)Phytanoyl-CoA
Structure C18 with a methyl branch at C8Straight-chain saturated C18Straight-chain monounsaturated C18C20 branched-chain
Source Laboratory SynthesisCommercially AvailableCommercially AvailableCommercially Available
Typical Purity >95% (post-purification)>98%>98%>95%
Molecular Weight ~1021.4 g/mol ~1007.4 g/mol ~1005.4 g/mol ~1063.5 g/mol
Key Applications Study of branched-chain fatty acid metabolism, enzyme substrate specificityFatty acid metabolism, lipid synthesisUnsaturated fatty acid metabolism, signalingPeroxisomal metabolism, Refsum disease models

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 8-Methyloctadecanoic_Acid 8-Methyloctadecanoic_Acid Activation Activation 8-Methyloctadecanoic_Acid->Activation Activated_Ester Activated_Ester Activation->Activated_Ester Coupling Coupling Activated_Ester->Coupling Coenzyme_A Coenzyme_A Coenzyme_A->Coupling Crude_this compound Crude_this compound Coupling->Crude_this compound HPLC_Purification HPLC_Purification Crude_this compound->HPLC_Purification Purified_this compound Purified_this compound HPLC_Purification->Purified_this compound LC-MS/MS_Analysis LC-MS/MS_Analysis Purified_this compound->LC-MS/MS_Analysis Purity_Assessment Purity_Assessment LC-MS/MS_Analysis->Purity_Assessment

Caption: Workflow for the synthesis and purity assessment of this compound.

Branched_Chain_Fatty_Acyl_CoA_Metabolism Dietary_Branched-Chain_Fatty_Acids Dietary_Branched-Chain_Fatty_Acids Activation Activation Dietary_Branched-Chain_Fatty_Acids->Activation This compound This compound Activation->this compound ACOT6 ACOT6 This compound->ACOT6 Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex_Lipid_Synthesis Complex_Lipid_Synthesis This compound->Complex_Lipid_Synthesis Hydrolysis Hydrolysis ACOT6->Hydrolysis Catalyzes 8-Methyloctadecanoic_Acid_CoA 8-Methyloctadecanoic Acid + CoA Hydrolysis->8-Methyloctadecanoic_Acid_CoA Energy_Production Energy_Production Beta-Oxidation->Energy_Production Membrane_Components Membrane_Components Complex_Lipid_Synthesis->Membrane_Components

Caption: Metabolic fate of this compound and the role of ACOT6.

Validating Knockout Models for Studying 8-Methyloctadecanoyl-CoA Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of knockout (KO) model validation for elucidating the function of 8-Methyloctadecanoyl-CoA, a long-chain branched-chain fatty acid (BCFA). While direct studies on this compound are limited, this guide draws parallels from well-characterized knockout models of enzymes involved in branched-chain amino acid and fatty acid metabolism, which are essential for the synthesis and degradation of BCFAs. We present supporting experimental data, detailed methodologies, and a comparison with alternative techniques to aid in the design and interpretation of studies aimed at understanding the physiological role of this and similar lipids.

Introduction to this compound and Branched-Chain Fatty Acids

This compound is a specific type of acyl-CoA derived from 8-methyloctadecanoic acid. As a BCFA, it is expected to play roles in various cellular processes. BCFAs are integral components of cell membranes, influencing fluidity and permeability.[1] They are also involved in metabolic regulation, with some studies suggesting they have anti-inflammatory and anti-cancer properties.[1][2] The metabolism of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs), which serve as precursors for their synthesis. The enzyme complex responsible for the rate-limiting step in BCAA catabolism is the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4][5] Knockout models of components of this complex provide valuable insights into the consequences of disrupted BCFA metabolism.

Knockout Model Validation: A Multi-Faceted Approach

Validating a knockout model for an enzyme involved in this compound metabolism requires a comprehensive phenotypic analysis. This involves a combination of biochemical, physiological, and molecular biology techniques to confirm the gene deletion and characterize its functional consequences.

Data Presentation: Comparative Analysis of Wild-Type vs. Knockout Models

The following tables summarize quantitative data from studies on knockout mice with defects in branched-chain amino acid and fatty acid metabolism, which can serve as a template for validating a knockout model for an enzyme acting on this compound.

Table 1: Phenotypic Comparison of BCKDH Kinase (BDK) Knockout Mice

ParameterWild-Type (WT)BDK Knockout (BDK-/-)Percentage ChangeReference
Body Weight (g) at 12 weeks 25.4 ± 0.621.6 ± 0.5↓ 15%[3][5]
Brain Weight (g) ~0.45~0.40↓ 11%[3][5]
Plasma Leucine (µM) 150 ± 1050 ± 5↓ 67%[3][5]
Plasma Isoleucine (µM) 80 ± 730 ± 4↓ 63%[3][5]
Plasma Valine (µM) 120 ± 940 ± 5↓ 67%[3][5]
BCKDH Activity (liver, nmol/min/mg protein) ~0.5~2.5↑ 400%[3]

Table 2: Metabolomic Analysis of BCKDH Kinase (BDK) Knockout Mouse Plasma

MetaboliteWild-Type (WT) (Relative Abundance)BDK Knockout (BDK-/-) (Relative Abundance)Fold ChangeReference
α-Ketoisocaproate (KIC) 1.0< 0.2↓ >5x[6]
α-Keto-β-methylvalerate (KMV) 1.0< 0.2↓ >5x[6]
α-Ketoisovalerate (KIV) 1.0< 0.2↓ >5x[6]
C3-acylcarnitine (Propionylcarnitine) 1.0~2.5↑ 2.5x[7]
C4-acylcarnitine (Isobutyrylcarnitine) 1.0~3.0↑ 3.0x[7]
C5-acylcarnitine (Isovalerylcarnitine) 1.0~2.0↑ 2.0x[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments in validating a knockout model for this compound function.

Genotyping and Confirmation of Gene Knockout

Methodology:

  • DNA Extraction: Genomic DNA is isolated from tail biopsies or ear punches of mice using a commercial DNA extraction kit.

  • PCR Genotyping: Polymerase Chain Reaction (PCR) is performed using primers that flank the targeted gene region. Three primers are typically used: a forward primer upstream of the targeted exon, a reverse primer within the deleted region, and a reverse primer downstream of the targeted region. This allows for the differentiation of wild-type, heterozygous, and homozygous knockout alleles based on the size of the PCR products.

  • Western Blot Analysis: Protein extracts from various tissues (e.g., liver, muscle, adipose tissue) are prepared. The absence of the target protein in homozygous knockout animals is confirmed by Western blotting using a specific antibody against the protein of interest.

Metabolic Phenotyping

Methodology:

  • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA).

  • Food Intake and Energy Expenditure: Mice are housed in metabolic cages to measure food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity. The respiratory exchange ratio (RER) is calculated to assess substrate utilization.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): For GTT, mice are fasted overnight and then administered an intraperitoneal (IP) injection of glucose. Blood glucose levels are measured at various time points. For ITT, mice are fasted for a shorter period and then given an IP injection of insulin, followed by blood glucose measurements.

Metabolomic Analysis

Methodology:

  • Sample Collection: Blood is collected via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Metabolite Extraction: Metabolites are extracted from plasma and tissue homogenates using a solvent system, typically a mixture of methanol, acetonitrile, and water.

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Acyl-CoAs, including this compound, can be specifically quantified using targeted LC-MS/MS methods. Acylcarnitine profiles are also analyzed to identify downstream metabolic perturbations.

Comparison with Alternative Methods

While knockout models are a powerful tool, other techniques can also be employed to study gene function, each with its own advantages and disadvantages.

Table 3: Comparison of Methods for Studying Gene Function

MethodPrincipleAdvantagesDisadvantages
Knockout Model (Germline) Complete and permanent deletion of the target gene in all cells.Provides a clear loss-of-function phenotype. Allows for the study of developmental roles.Can be lethal if the gene is essential. Potential for compensatory mechanisms to develop. Time-consuming and expensive to create.
Conditional Knockout Model Gene deletion is restricted to specific tissues or time points using systems like Cre-Lox.Allows for the study of gene function in specific cell types, avoiding embryonic lethality. Temporal control of gene deletion is possible.Incomplete knockout can sometimes occur. The Cre recombinase itself can have off-target effects.
CRISPR/Cas9-mediated Knockdown Uses a guide RNA to direct the Cas9 nuclease to a specific gene, creating a double-strand break and leading to gene inactivation.Relatively fast and cost-effective. Can be used in vitro and in vivo. Allows for the creation of specific mutations.Potential for off-target effects. Mosaicism can occur in vivo. Delivery of CRISPR/Cas9 components can be challenging.
Chemical Inhibitors Small molecules that bind to and inhibit the activity of the target protein.Provides acute and reversible inhibition. Can be used to study the immediate effects of protein inhibition. Dose-dependent effects can be studied.Potential for off-target effects and lack of specificity. May not be available for all proteins of interest. Pharmacokinetic and pharmacodynamic properties need to be characterized.

Mandatory Visualizations

Experimental Workflow for Knockout Model Validation

knockout_validation_workflow cluster_generation Model Generation cluster_validation Molecular Validation cluster_phenotyping Phenotypic Characterization cluster_comparison Comparative Analysis genotyping Generation of Founder Mice (e.g., CRISPR/Cas9) breeding Breeding to Establish Homozygous KO Line genotyping->breeding pcr PCR Genotyping breeding->pcr western Western Blot pcr->western qprc qPCR (mRNA expression) western->qprc metabolic Metabolic Phenotyping (Body weight, GTT, ITT) qprc->metabolic behavioral Behavioral Analysis (if applicable) metabolic->behavioral histology Histological Analysis behavioral->histology metabolomics Metabolomics & Lipidomics histology->metabolomics wt_vs_ko Wild-Type vs. Knockout (Data Analysis) metabolomics->wt_vs_ko

Caption: Workflow for the generation and validation of a knockout mouse model.

Signaling Pathway: BCFA Metabolism and Potential Downstream Effects

bcfa_signaling cluster_input Metabolic Inputs cluster_pathway BCFA Metabolism cluster_output Potential Cellular Effects bcaa Branched-Chain Amino Acids bcat BCAT bcaa->bcat Transamination bckdh BCKDH Complex bcat->bckdh Oxidative Decarboxylation bcfa_synth BCFA Synthesis bckdh->bcfa_synth bcfa_coa This compound bcfa_synth->bcfa_coa beta_ox β-oxidation bcfa_coa->beta_ox membrane Membrane Fluidity bcfa_coa->membrane inflammation Inflammatory Signaling (e.g., NF-κB) bcfa_coa->inflammation gene_exp Gene Expression (e.g., PPARα activation) bcfa_coa->gene_exp energy Energy Homeostasis beta_ox->energy

Caption: Potential metabolic pathways and downstream effects of BCFAs.

Comparison of Methodologies for Functional Analysis

methods_comparison cluster_genetic Genetic Models cluster_chemical Chemical Tools cluster_readouts Experimental Readouts ko Knockout Mouse phenotype Phenotypic Analysis ko->phenotype metabolomics Metabolomics ko->metabolomics gene_expression Gene Expression ko->gene_expression crispr CRISPR/Cas9 crispr->phenotype crispr->metabolomics crispr->gene_expression inhibitor Chemical Inhibitors inhibitor->phenotype inhibitor->metabolomics inhibitor->gene_expression

Caption: Comparison of genetic and chemical approaches for functional analysis.

References

Safety Operating Guide

Safe Disposal of 8-Methyloctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling 8-Methyloctadecanoyl-CoA must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing safety and logistical considerations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound as a potentially hazardous chemical.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should follow the general principles of hazardous chemical waste management.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[1]

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.[3] Keep solid and liquid waste in separate containers.[3]

2. Container Selection and Labeling:

  • Use a designated, leak-proof waste container that is compatible with the chemical.[2] Plastic containers are often preferred for their durability.[4]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the date of accumulation, and any known hazards.[2]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • Keep the container tightly sealed except when adding waste.[2][5]

  • Ensure the storage area is away from heat sources and direct sunlight.[2]

4. Disposal Request and Pickup:

  • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[2][4]

  • Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's waste management guidelines and after a thorough hazard assessment.[6][7]

5. Empty Container Disposal:

  • If the original container of this compound is empty, it should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing and air drying, deface the original label and dispose of the container as regular trash or as directed by your institution.[1][5]

Quantitative Data and Best Practices Summary

ParameterGuidelineSource
Waste Classification Treat as hazardous unless confirmed otherwise.[1]
Container Type Leak-proof and chemically compatible (plastic preferred).[2][4]
Labeling "Hazardous Waste," chemical name, date, and hazards.[2]
Storage Location Designated satellite accumulation area.[4]
Storage Conditions Tightly sealed, away from heat and sunlight.[2][5]
Drain Disposal Prohibited for most hazardous chemicals.[6][7]
Empty Containers Triple-rinse, collect rinsate as hazardous waste.[5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant research publications or established laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate Waste (Solid vs. Liquid) identify->segregate container Select Compatible, Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste', Chemical Name, Date container->label store Store in Designated Satellite Accumulation Area label->store pickup Contact EH&S for Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 8-Methyloctadecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar long-chain fatty acyl-CoAs and general laboratory safety principles. It is imperative to supplement this guidance with a thorough risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be performed to determine the appropriate level of personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Protection Level Required PPE Typical Laboratory Activities
Standard Laboratory Practice (Level D Equivalent) • Nitrile gloves• Safety glasses with side shields or safety goggles• Laboratory coat• Weighing and preparing solutions in a well-ventilated area• Standard enzymatic assays• Liquid chromatography
Enhanced Precautions (Level C Equivalent) • Double-gloving with nitrile gloves• Chemical splash goggles or a face shield• Chemical-resistant lab coat or apron• Use of a fume hood or other ventilated enclosure• Handling powdered form where dust may be generated• Procedures with a risk of splashing or aerosolization
Emergency Situations (Spill or Release) • Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant suit• Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA)• Large spills or uncontrolled release

Note: The selection of appropriate PPE is contingent on the specific experimental conditions and the potential for exposure. Always consult with your institution's safety professionals.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its final use in an experiment.

receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Preparation of Solutions storage->preparation Controlled Access experiment Experimental Use preparation->experiment Use in Ventilated Area decontamination Decontamination experiment->decontamination Post-Experiment

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.

  • Preparation of Solutions:

    • Conduct all weighing and solution preparation in a chemical fume hood or other suitable ventilated enclosure to avoid inhalation of any dust particles.

    • Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

    • Use a non-sparking spatula for transferring the solid material.

    • Clean all utensils and the work surface thoroughly after preparation.

  • Experimental Use:

    • Handle all solutions containing this compound with the same level of precaution as the solid material.

    • Avoid direct contact with skin and eyes.[2]

    • In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water solution.

    • Dispose of all contaminated materials as chemical waste.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

waste_generation Waste Generation waste_segregation Waste Segregation waste_generation->waste_segregation Solid vs. Liquid waste_container Sealed Waste Container waste_segregation->waste_container Label Clearly waste_disposal Chemical Waste Disposal waste_container->waste_disposal Follow Institutional Protocol

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused solid material, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels).

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage of Waste: Store waste containers in a designated and secure satellite accumulation area until they are collected by EHS personnel.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Emergency Situation First Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.[2]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult with your institution's safety experts for any specific questions or concerns.

References

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